molecular formula C6H3ClN2 B057802 2-Chloro-4-cyanopyridine CAS No. 33252-30-1

2-Chloro-4-cyanopyridine

Numéro de catalogue: B057802
Numéro CAS: 33252-30-1
Poids moléculaire: 138.55 g/mol
Clé InChI: QRXBTPFMCTXCRD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chloro-4-cyanopyridine is a highly versatile and valuable heteroaromatic building block in organic synthesis and medicinal chemistry. Its molecular structure features two distinct and complementary reactive sites: an electron-deficient chloro group at the 2-position and a strongly electron-withdrawing cyano group at the 4-position. This unique electronic profile makes it an ideal substrate for sequential and selective cross-coupling reactions, particularly nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed couplings like Suzuki, Stille, and Buchwald-Hartwig amination. The chloro group is preferentially displaced by nucleophiles such as amines and alkoxides, allowing for the facile introduction of a wide range of substituents. Meanwhile, the cyano group can serve as a hydrogen bond acceptor, a metalloenzyme inhibitor motif, or be further elaborated into carboxylic acids, amides, or tetrazole bioisosteres via hydrolysis or cycloaddition.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-chloropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c7-6-3-5(4-8)1-2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXBTPFMCTXCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340938
Record name 2-Chloro-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33252-30-1
Record name 2-Chloro-4-cyanopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33252-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-pyridinecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033252301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-pyridinecarbonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2S8C7U4ER
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Chloro-4-cyanopyridine synthesis from 4-cyanopyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-chloro-4-cyanopyridine from 4-cyanopyridine (B195900) N-oxide, a critical transformation for producing a versatile intermediate in pharmaceutical and agrochemical research. This document provides a comprehensive overview of various synthetic protocols, quantitative data, and a plausible reaction mechanism.

Introduction

This compound is a key building block in organic synthesis, primarily utilized in the preparation of substituted pyridine (B92270) derivatives.[1][2] Its unique chemical structure, featuring both a reactive chlorine atom and a cyano group, allows for a wide range of subsequent chemical modifications, such as nucleophilic substitution and cross-coupling reactions.[2] This guide focuses on the prevalent and effective method of preparing this compound through the deoxygenative chlorination of 4-cyanopyridine N-oxide.

Reaction Overview

The core transformation involves the removal of the N-oxide oxygen and the concurrent chlorination of the pyridine ring, typically at the 2-position. The most common chlorinating agent employed for this purpose is phosphorus oxychloride (POCl₃), often used in conjunction with other reagents like phosphorus pentachloride (PCl₅) or a tertiary amine base such as triethylamine (B128534).[1] The reaction conditions can be modulated to optimize the yield and selectivity of the desired product.

Plausible Reaction Mechanism

The reaction of 4-cyanopyridine N-oxide with phosphorus oxychloride likely proceeds through the formation of a phosphorylated intermediate. The nucleophilic N-oxide oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a pyridinium (B92312) salt intermediate. Subsequent attack by a chloride ion at the 2-position of the pyridine ring, followed by the elimination of a phosphate (B84403) byproduct, results in the formation of the this compound product. The presence of a base like triethylamine can facilitate the initial activation of the N-oxide.

Reaction_Mechanism 4-Cyanopyridine_N-oxide 4-Cyanopyridine N-oxide Intermediate Phosphorylated Intermediate 4-Cyanopyridine_N-oxide->Intermediate + POCl₃ POCl3 POCl₃ Product This compound Intermediate->Product + Cl⁻ Byproduct Phosphate Byproduct Intermediate->Byproduct Chloride_Ion Cl⁻

Caption: Plausible reaction mechanism for the synthesis of this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following are detailed experimental protocols based on literature procedures.[1][3]

Method 1: Using Phosphorus Oxychloride and Triethylamine in 1,2-Dichloroethane

This method employs triethylamine as a base at low temperatures.

Experimental Workflow:

Workflow_Method1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine 4-cyanopyridine N-oxide, 1,2-dichloroethane, and POCl₃ B Cool to -2 ± 2°C A->B C Add triethylamine dropwise over 2 hours B->C D Maintain temperature for 2 hours C->D E Concentrate the reaction mixture D->E F Add water and stir E->F G Filter the solid product F->G H Rinse with water G->H Workflow_Method2 cluster_reaction Reaction cluster_workup Work-up & Isolation A Add 4-cyanopyridine N-oxide to POCl₃ B Heat to 80°C for 5 hours A->B C Increase temperature to 100°C and age for 24 hours B->C D Cool to room temperature C->D E Slowly add to pH 7 buffer, maintaining pH 5-6 with NaOH D->E F Extract with MTBE E->F G Treat organic layer with charcoal F->G H Filter and switch solvent to heptane G->H I Filter to recover the product H->I

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4-cyanopyridine, a key intermediate in pharmaceutical and organic synthesis. The information is presented to support research, development, and quality control activities.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, providing a consolidated view of available data.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₆H₃ClN₂[1][2][3]
Molecular Weight 138.55 g/mol [1][3]
Appearance White to light yellow/dark cream/pale brown crystalline powder[2][3][4][5]
Melting Point 46 - 48 °C[3]
67.0 - 76.0 °C[2]
69 - 73 °C[1][5][6]
116 - 120 °C[3]
Boiling Point 104-106°C at 15 mmHg[1][5]
245 - 246 °C[3]
Density 1.314 g/cm³[3]
1.331 g/cm³[5]
Solubility in Water Insoluble[3][4]
Solubility in Organic Solvents Soluble in methanol, ethanol, and acetone.[1][3]
pKa Unknown/Predicted[3]

Table 2: Chemical Identifiers

IdentifierValueSource(s)
CAS Number 33252-30-1[1][2]
IUPAC Name 2-chloropyridine-4-carbonitrile[2]
Synonyms 2-Chloroisonicotinonitrile, 2-Chloropyridine-4-carbonitrile, 4-Cyano-2-chloropyridine[7]
InChI Key QRXBTPFMCTXCRD-UHFFFAOYSA-N[2]
SMILES ClC1=CC(=CC=N1)C#N[2]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for three common methods.

Method 1: From 4-Cyanopyridine-N-oxide with Phosphorus Oxychloride and Triethylamine (B128534)

  • Reaction Setup: In a 1000 mL reaction flask, add 120 g of 4-cyanopyridine-N-oxide and 360 mL of 1,2-dichloroethane.[8]

  • Addition of Reagents: Add 183.6 g of phosphorus oxychloride to the mixture.[8]

  • Cooling: Cool the reaction system to -2 ± 2°C.[8]

  • Triethylamine Addition: Add 151.5 g of triethylamine dropwise over a period of 2 hours.[8]

  • Reaction: After the addition is complete, allow the reaction to incubate for 2 hours at the same temperature.[8]

  • Work-up: Concentrate the reaction solution by distillation until no more fractions flow out.[1][8] Add 240 mL of water to the concentrated solution and stir thoroughly to precipitate the solid product.[1][8]

  • Isolation: Collect the solid by filtration and wash the filter cake with water to obtain 117.5 g of white, solid this compound.[1][8]

Method 2: From 4-Cyanopyridine (B195900) N-oxide with Phosphorus Oxychloride

  • Reaction Setup: Add 9.0 L (97.4 mol) of POCl₃ to 3.0 kg (24.98 mol) of 4-cyanopyridine N-oxide.[8]

  • Heating: Slowly heat the slurry to 80°C. After 5 hours at 80°C, the reaction mixture will become a clear solution.[8]

  • Aging: Warm the solution to 100°C and age for 24 hours.[8]

  • Quenching: After cooling to room temperature, slowly add the slurry to 30 L of a pH 7 buffer. Maintain the temperature at 15-35°C and the pH at approximately 5-6 by adding 9.6 N NaOH (21 L).[8]

  • Extraction and Purification: Extract the product into methyl tert-butyl ether (MTBE) (18 L).[8] Treat the organic layer with 600 g of charcoal (Darco G-60) for 4 hours.[8] Filter the slurry over celite and wash with MTBE.[8]

  • Isolation: Switch the solvent from MTBE to heptane (B126788) and filter the resulting slurry to recover the product.[8]

Method 3: From 4-Cyanopyridine N-oxide with Phosphorus Oxychloride and Phosphorus Pentachloride

  • Reaction Setup: A mixture of 30 g (0.25 mol) of 4-cyanopyridine N-oxide, 96 mL (0.35 mol) of phosphorous oxychloride, and 72 g (0.38 mol) of phosphorous pentachloride is refluxed at 120°-130°C for 6 hours.[8]

  • Stirring: The mixture is then stirred at room temperature for 12 hours.[8]

  • Work-up: The reaction mixture is slowly poured into a mixture of ice/Na₂CO₃/K₂CO₃ and extracted with chloroform (B151607) (4 x 250 mL).[8]

  • Purification: The solvent is removed in vacuo, and the residue is purified by column chromatography on silica (B1680970) gel, eluting with 50% ether/hexanes. This affords 8.4 g (24%) of this compound.[8]

General Methodologies for Physicochemical Property Determination

The following are general, established protocols for determining key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp and occurs at a single temperature. Impurities typically cause the melting point to be lower and occur over a range of temperatures.

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, which is sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature probe.

  • Heating: The sample is heated slowly, and the temperature is monitored.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

  • Apparatus Setup: A small amount of the liquid is placed in a test tube or a small flask. A capillary tube, sealed at one end, is inverted and placed in the liquid. The test tube is then heated in a Thiele tube or an oil bath.[9]

  • Heating: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]

  • Observation: The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.[9]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, hexane) are selected.

  • Procedure: A small, measured amount of the solute (this compound) is added to a known volume of the solvent in a test tube.

  • Observation: The mixture is agitated and observed to see if the solute dissolves completely. If it dissolves, more solute is added until saturation is reached. The solubility is then expressed in terms of the mass of solute per volume of solvent.

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a chemical compound, a critical process in drug discovery and development.

G General Workflow for Physicochemical Characterization cluster_0 Initial Assessment cluster_1 Physical Properties cluster_2 Chemical Properties cluster_3 Data Analysis and Reporting A Compound Synthesis and Purification B Structural Elucidation (NMR, MS) A->B Verify Structure C Melting Point Determination B->C D Boiling Point Determination B->D E Appearance (Color, Form) B->E F Solubility Profiling (Aqueous & Organic) B->F G pKa Determination B->G H Chemical Stability (pH, Temperature, Light) B->H I Data Compilation and Analysis C->I D->I E->I F->I G->I H->I J Technical Data Sheet and Report Generation I->J

Caption: A logical workflow for the physicochemical characterization of a chemical compound.

References

A Comprehensive Technical Guide to 2-Chloro-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-cyanopyridine is a pivotal chemical intermediate in the realms of pharmaceutical and agrochemical research and development. Its unique molecular structure, featuring a pyridine (B92270) ring substituted with both a chloro and a cyano group, imparts a high degree of reactivity, making it a versatile building block for the synthesis of a wide array of complex, biologically active molecules. This guide provides an in-depth overview of its chemical properties, synthesis, applications, and safety protocols, tailored for professionals in the scientific community.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a critical resource for experimental design and execution.

PropertyValueCitations
CAS Number 33252-30-1[1][2]
Molecular Formula C₆H₃ClN₂[1][2][3]
Molecular Weight 138.55 g/mol [1][2][3]
Appearance White to off-white or light brown solid/powder[3][4]
Melting Point 67-75 °C[3]
Boiling Point 104-106 °C at 15 mmHg[1][5]
Solubility Insoluble in water; soluble in organic solvents like methanol (B129727) and acetone.[4][6]
Density ~1.314 g/cm³[6]
Flash Point 102.2 °C[6]
Stability Stable under normal storage conditions.[6]

Synthesis and Reactivity

This compound is primarily synthesized from 4-cyanopyridine (B195900) N-oxide. The process involves a chlorination reaction that can be achieved through several methods. Its reactivity is characterized by the active chlorine atom, which is susceptible to nucleophilic substitution, and the cyano group, which can undergo various transformations. This dual reactivity makes it a valuable precursor in organic synthesis.[6]

Synthetic Workflow

The general workflow for the synthesis of this compound from 4-cyanopyridine N-oxide is depicted below. This process typically involves a chlorinating agent and subsequent purification steps.

G General Synthesis Workflow for this compound A Start: 4-Cyanopyridine N-oxide B Chlorination Reaction (e.g., with POCl₃, PCl₅) A->B C Reaction Quenching & Neutralization (e.g., with ice/Na₂CO₃/K₂CO₃) B->C D Extraction with Organic Solvent (e.g., Chloroform, MTBE) C->D E Purification (e.g., Column Chromatography, Recrystallization) D->E F Final Product: this compound E->F

Caption: A diagram illustrating the key stages in the synthesis of this compound.

Experimental Protocols for Synthesis

Several detailed methodologies for the synthesis of this compound have been reported. Below are summaries of established experimental protocols.

Method 1: Using Phosphorus Oxychloride and Triethylamine[7]
  • Reaction Setup: A reaction flask is charged with 4-cyanopyridine-N-oxide and 1,2-dichloroethane.

  • Reagent Addition: Phosphorus oxychloride is added, and the system is cooled to -2±2°C.

  • Controlled Reaction: Triethylamine is added dropwise over 2 hours, followed by a 2-hour incubation period.

  • Workup: The reaction mixture is concentrated, and water is added to precipitate the solid product.

  • Isolation: The solid is collected by suction filtration and rinsed with water to yield this compound.

Method 2: High-Temperature Reaction with Phosphorus Oxychloride[7]
  • Initial Mixture: 4-cyanopyridine N-oxide is slurried in phosphorus oxychloride (POCl₃).

  • Heating Protocol: The slurry is heated to 80°C for 5 hours until a clear solution forms, then heated further to 100°C for 24 hours.

  • Quenching and pH Adjustment: After cooling, the mixture is slowly added to a pH 7 buffer, maintaining the temperature at 15-35°C and the pH at 5-6 with the addition of NaOH.

  • Extraction and Purification: The product is extracted into methyl tert-butyl ether (MTBE), treated with charcoal, filtered, and the solvent is switched to heptane (B126788) to recover the product by filtration.

Method 3: Reflux with Phosphorus Oxychloride and Phosphorus Pentachloride[7]
  • Reagent Combination: A mixture of 4-cyanopyridine N-oxide, phosphorus oxychloride, and phosphorus pentachloride is prepared.

  • Reaction Conditions: The mixture is refluxed at 120°-130°C for 6 hours and then stirred at room temperature for 12 hours.

  • Workup: The reaction mixture is carefully poured into a mixture of ice and sodium/potassium carbonate.

  • Extraction and Purification: The product is extracted with chloroform, and the solvent is removed. The residue is purified by column chromatography on silica (B1680970) gel to afford this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3] Its functional groups serve as reactive sites for nucleophilic substitution and coupling reactions, enabling the construction of more complex molecular architectures.[4]

Role in the Synthesis of Bioactive Molecules

This compound is instrumental in the development of anti-inflammatory and anti-cancer drugs.[3] It serves as a foundational structure for creating molecules that can interact with specific biological targets. For example, it is used in the synthesis of inhibitors for enzymes like matrix metalloproteinase-13 (MMP-13), which is implicated in osteoarthritis, and Pim-1 kinase, a target in cancer therapy.[5][7] It has also been used in the preparation of TRPA1 antagonists for the treatment of pain and inflammatory diseases.[4]

The diagram below illustrates the role of this compound as a key intermediate in a multi-step synthesis of a hypothetical bioactive molecule.

G Role of this compound in a Synthetic Pathway A This compound (Starting Material) B Nucleophilic Substitution (Displacement of Chlorine) A->B C Intermediate 1 B->C D Modification of Cyano Group (e.g., Hydrolysis, Reduction) C->D E Intermediate 2 D->E F Further Functionalization/ Coupling Reaction E->F G Final Bioactive Molecule (e.g., Kinase Inhibitor) F->G

Caption: Logical flow of a synthetic route starting from this compound.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The following table summarizes the key safety information.

Hazard TypeDescription and Precautionary MeasuresCitations
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Avoid ingestion, skin contact, and inhalation of dust/vapor.[2][8]
Skin and Eye Irritation Causes skin and serious eye irritation. Wear protective gloves, clothing, and eye/face protection. In case of contact, rinse thoroughly with water.[2][8]
Respiratory Irritation May cause respiratory irritation. Use only outdoors or in a well-ventilated area. Avoid breathing dust.[1]
Handling Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][9]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[1][9]
Incompatible Materials Strong oxidizing agents, acids, bases, and metals.[1][9]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
First Aid (Skin) Wash off with soap and plenty of water. Seek medical attention if irritation persists.[1]
First Aid (Inhalation) Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
First Aid (Ingestion) Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1]

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for the creation of novel molecules with therapeutic and agrochemical potential. Adherence to strict safety protocols is paramount when handling this compound to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide serves as a foundational resource for researchers and developers working with this important chemical intermediate.

References

In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Chloro-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 2-Chloro-4-cyanopyridine. This document details the ¹H and ¹³C NMR chemical shifts and coupling constants, alongside standardized experimental protocols for data acquisition. The information herein is intended to serve as a crucial reference for the structural elucidation and characterization of this compound in research and development settings.

Introduction to this compound

This compound is a substituted pyridine (B92270) derivative of significant interest in medicinal chemistry and organic synthesis. It serves as a key intermediate in the preparation of various biologically active molecules, including potential inhibitors for therapeutic targets. Accurate interpretation of its NMR spectra is fundamental for reaction monitoring, quality control, and the unambiguous confirmation of its chemical structure.

Molecular Structure and Atom Numbering

The unequivocal assignment of NMR signals is predicated on a standardized atom numbering system for the this compound molecule. The following diagram illustrates the molecular structure and the atom numbering convention used for the assignment of NMR spectral data.

G N1 N1 C2 C2 Cl Cl C2->Cl C3 C3 H3 H3 C3->H3 C4 C4 CN C7≡N C4->CN C5 C5 H5 H5 C5->H5 C6 C6 H6 H6 C6->H6 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1 N1_label N C2_label C C3_label C C4_label C C5_label C C6_label C G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument setup Set Up Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Spectrum (to TMS) baseline->calibrate integrate Integrate and Peak Pick calibrate->integrate G H3 H3 H5 H5 H6 H6 H5->H6 J = 5.2 Hz

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2-chloro-4-cyanopyridine (C₆H₃ClN₂), a crucial heterocyclic building block in medicinal chemistry and materials science. Understanding its fragmentation behavior is paramount for its unambiguous identification in complex reaction mixtures and for metabolic studies.

Core Data Presentation

The mass spectrum of this compound is characterized by a distinct pattern of fragmentation following electron ionization. The quantitative data for the most significant ions are summarized in the table below.

m/z Ratio Proposed Fragment Ion Relative Intensity Notes
138/140[C₆H₃ClN₂]⁺High (2nd Highest Peak)Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for chlorine.
103 [C₅H₃N₂]⁺ 100% Base Peak , resulting from the loss of a chlorine radical.
76[C₅H₂N]⁺High (3rd Highest Peak)Formed by the subsequent loss of HCN from the [M-Cl]⁺ fragment.

Data derived from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Elucidation of the Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) proceeds through a series of characteristic steps, primarily driven by the stability of the pyridine (B92270) ring and the lability of the carbon-chlorine bond.

  • Molecular Ion Formation : The initial event is the removal of an electron from the this compound molecule to form the molecular ion (M⁺) with an m/z of 138. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a smaller peak at m/z 140 (M+2) is also observed.

  • Formation of the Base Peak (m/z 103) : The most favorable fragmentation pathway is the cleavage of the C-Cl bond, leading to the loss of a chlorine radical (•Cl). This results in the formation of the highly stable cyanopyridinium cation at m/z 103, which is observed as the base peak (the most intense signal) in the spectrum.[1]

  • Subsequent Fragmentation (m/z 76) : The fragment ion at m/z 103 can undergo further fragmentation by losing a molecule of hydrogen cyanide (HCN). This is a common fragmentation pattern for cyanopyridines. The expulsion of the neutral HCN molecule (27 u) results in the formation of a cation at m/z 76.[1]

Visualization of the Fragmentation Pathway

The logical sequence of the fragmentation of this compound is depicted in the following diagram:

Fragmentation_Pathway M This compound m/z 138/140 F1 [M-Cl]⁺ m/z 103 M->F1 - •Cl F2 [M-Cl-HCN]⁺ m/z 76 F1->F2 - HCN

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following section outlines a typical experimental protocol for acquiring the mass spectrum of this compound, based on common practices for similar volatile heterocyclic compounds.

Objective: To determine the mass-to-charge ratio (m/z) and relative abundance of the parent molecule and its fragment ions.

Instrumentation:

  • A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is typically used.

Materials:

  • This compound (analytical standard)

  • High-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate) for sample dissolution.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.

  • Gas Chromatography (GC) Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 1 minute.

      • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-200.

    • Solvent Delay: A suitable delay to prevent the solvent peak from entering the mass spectrometer.

  • Data Analysis:

    • The acquired data is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z ratio.

    • The molecular ion peak is identified, and the fragmentation pattern is analyzed to elucidate the structure of the fragment ions.

Experimental Workflow Visualization

The overall workflow for the GC-MS analysis of this compound can be visualized as follows:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Standard Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Interpretation Identify Peaks and Fragmentation Pattern Spectrum->Interpretation

Caption: General experimental workflow for GC-MS analysis.

References

Solubility of 2-Chloro-4-cyanopyridine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-cyanopyridine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines its qualitative solubility in common organic solvents, details standard experimental protocols for precise solubility determination, and illustrates the underlying principles governing its solubility.

Quantitative Solubility Data

A thorough review of scientific databases and chemical literature reveals a notable absence of publicly available quantitative solubility data for this compound across a range of organic solvents and temperatures. However, qualitative assessments consistently indicate its solubility profile. The following table summarizes the known qualitative solubility and provides a framework for recording experimentally determined quantitative values.

SolventTemperature (°C)Solubility ( g/100 mL)Observations
MethanolAmbientData not availableSoluble[1][2]
EthanolAmbientData not availableGood solubility[3]
AcetoneAmbientData not availableGood solubility[3]
WaterAmbientData not availableInsoluble[3][4][5]
Acidic Aqueous SolutionsAmbientData not availableSome solubility[4][5]

Note: "Soluble" and "Insoluble" are qualitative descriptors. For precise drug development and process design, experimental determination of quantitative solubility is essential.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, researchers can employ established methodologies for determining the solubility of crystalline compounds like this compound. The following are detailed protocols for two common and reliable methods: the gravimetric method and the UV/Vis spectrophotometric method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining equilibrium solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and quantifying the dissolved amount by weighing the residue after solvent evaporation.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed container.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Sample Withdrawal and Filtration:

    • Allow the suspension to settle for a short period at the constant temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

    • Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporating dish or vial. This step is critical to remove all undissolved solids.

  • Solvent Evaporation and Quantification:

    • Accurately weigh the filtered solution.

    • Evaporate the solvent from the dish or vial. This can be done at ambient temperature under a fume hood or at a slightly elevated temperature in a drying oven, ensuring the temperature is well below the boiling point of this compound to prevent loss of the compound.

    • Once the solvent is completely evaporated, place the dish or vial in a drying oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the weight of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

    • The solubility can be expressed in various units, such as g/100 mL or mg/mL, based on the initial volume of the filtered solution.

UV/Vis Spectrophotometric Method

This method is particularly useful for compounds that have a chromophore and absorb light in the UV/Vis spectrum. It is a sensitive technique that requires smaller sample volumes compared to the gravimetric method.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s) (must be UV-transparent at the analysis wavelength)

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at the desired temperature.

  • Sample Withdrawal, Filtration, and Dilution:

    • Withdraw and filter a sample of the saturated supernatant as described in the gravimetric method (Step 2).

    • Accurately dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement and Concentration Determination:

    • Measure the absorbance of the diluted sample at the λmax.

    • Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • Express the solubility in the desired units (e.g., mol/L, mg/mL).

Visualizing Experimental and Logical Frameworks

To further aid in the understanding of solubility determination and the factors influencing it, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Solubility Determination cluster_analysis Analysis Methods A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Withdraw supernatant B->C D Filter to remove undissolved solid C->D E Analyze clear filtrate D->E F Gravimetric Method E->F G Spectrophotometric Method E->G H Calculate Solubility F->H G->H

Caption: A generalized workflow for the experimental determination of solubility.

G cluster_factors Factors Influencing Solubility of this compound cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Properties Solubility Solubility CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility MolecularSize Molecular Size MolecularSize->Solubility Polarity Polarity (Dipole Moment) Polarity->Solubility SolventPolarity Polarity SolventPolarity->Solubility Hbonding Hydrogen Bonding Capacity Hbonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for gases) Pressure->Solubility

Caption: Key factors influencing the solubility of a solid solute in a liquid solvent.

Conclusion

While quantitative solubility data for this compound in organic solvents is not readily found in the public domain, its qualitative solubility is established, showing good solubility in polar organic solvents like methanol, ethanol, and acetone, and insolubility in water. For drug development and chemical process optimization, it is imperative to determine the precise quantitative solubility. The detailed gravimetric and UV/Vis spectrophotometric methods provided in this guide offer robust and reliable means to obtain this critical data. Understanding the interplay of solute, solvent, and system properties, as illustrated, will further aid in solvent selection and the design of efficient crystallization and purification processes.

References

Stability and Storage of 2-Chloro-4-cyanopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for 2-Chloro-4-cyanopyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications.

Core Stability and Storage Recommendations

This compound is a white to off-white or pale brown solid that is stable under recommended storage conditions.[1][2][3] To maintain its integrity, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[4][5] Some suppliers recommend storage at temperatures between 0-8 °C for optimal preservation.[3] It is crucial to protect the compound from moisture, strong oxidizing agents, acids, and bases to prevent degradation.[4][6]

Summary of Storage Conditions and Incompatibilities
ParameterRecommendationSource
Storage Temperature Room temperature; 0-8 °C for long-term storage is also suggested.[3][7]
Atmosphere Store in a dry, well-ventilated place.[4][5]
Container Keep container tightly closed.[4][5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[4][6][8]
Light Keep in a dark place.[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for handling and storage considerations.

PropertyValueSource
Molecular Formula C₆H₃ClN₂[1][9]
Molecular Weight 138.55 g/mol [1][9]
Appearance White to off-white or pale brown powder/crystal.[3][4][10]
Melting Point 67-76 °C[3][4][7][11]
Boiling Point 104-106 °C at 15 mmHg[4][10]
Solubility Insoluble in water. Soluble in methanol (B129727) and other common organic solvents like ethanol (B145695) and acetone.[1][7]
Flash Point 104-106 °C at 15 mmHg[4]

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, potential degradation pathways can be inferred from its chemical structure and known reactivity of similar compounds. The primary routes of degradation are likely hydrolysis and nucleophilic substitution. Under fire conditions, hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide.[4]

The cyano group is susceptible to hydrolysis, which can be catalyzed by acids or bases, to form a carboxylic acid or an amide intermediate. The chlorine atom on the pyridine (B92270) ring is activated towards nucleophilic substitution, especially given the electron-withdrawing nature of the cyano group and the pyridine ring itself.

MK2_Pathway Stress Cellular Stress p38 p38 MAPK Stress->p38 MK2 MK-2 p38->MK2 Activates Inflammation Inflammatory Response (e.g., Cytokine production) MK2->Inflammation Promotes Inhibitor This compound -derived Inhibitors Inhibitor->MK2 Inhibits MMP13_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Signaling_Cascades Signaling Cascades (e.g., MAPK, NF-κB) Proinflammatory_Stimuli->Signaling_Cascades MMP13_Gene MMP-13 Gene Expression Signaling_Cascades->MMP13_Gene Upregulates MMP13_Protein MMP-13 Protein MMP13_Gene->MMP13_Protein Leads to ECM_Degradation Extracellular Matrix Degradation MMP13_Protein->ECM_Degradation Causes Inhibitor This compound -derived Inhibitors Inhibitor->MMP13_Protein Inhibits Stability_Workflow Start Obtain Batches of This compound Protocol Develop & Validate Stability-Indicating HPLC Method Start->Protocol Setup Place Samples in ICH-compliant Stability Chambers Protocol->Setup Testing Pull Samples at Pre-defined Time Points Setup->Testing Analysis Analyze Samples (Assay, Impurities, Physical Properties) Testing->Analysis Data Collect & Analyze Data Analysis->Data Report Generate Stability Report (Shelf-life determination) Data->Report

References

A Technical Guide to High-Purity 2-Chloro-4-cyanopyridine for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 2-Chloro-4-cyanopyridine, a key building block in modern medicinal chemistry. This document outlines the specifications from major commercial suppliers, details its critical role in the synthesis of targeted therapeutics, and provides exemplary experimental protocols for its application.

Introduction to this compound

This compound, also known as 2-chloroisonicotinonitrile, is a versatile heterocyclic compound widely employed as a starting material and intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its structure, featuring a pyridine (B92270) ring substituted with a chloro group at the 2-position and a cyano group at the 4-position, offers multiple reactive sites for synthetic transformations. This unique arrangement makes it a valuable precursor for the development of novel pharmaceuticals, particularly in the fields of oncology, inflammation, and pain management.[1]

Commercial Supplier Specifications

The procurement of high-purity starting materials is a critical first step in any drug discovery and development workflow. The quality and impurity profile of this compound can significantly impact reaction efficiency, yield, and the purity of the final active pharmaceutical ingredient (API). Below is a comparative summary of specifications from prominent commercial suppliers.

Table 1: Comparative Specifications of Commercial High-Purity this compound

SpecificationThermo Scientific ChemicalsTCI AmericaChem-Impex
Purity (Assay) ≥96.0% (GC)[2][3]≥98.0% (GC)[4]≥98% (HPLC)[1][5]
Appearance White to dark cream to pale brown powder[2][3]White to Yellow Crystalline Powder[4]Off-white to light brown solid[1][5]
Melting Point 67.0-76.0 °C[2][3]72 °C[4]67-75 °C[1][5]
Molecular Formula C₆H₃ClN₂[2][4]C₆H₃ClN₂[4]C₆H₃ClN₂[1]
Molecular Weight 138.55 g/mol [4]138.55 g/mol [4]138.56 g/mol [1]
CAS Number 33252-30-1[2][4]33252-30-1[4]33252-30-1[1]

Quality Control and Analytical Methodology

Ensuring the purity of this compound is paramount for its successful application in synthesis. A typical quality control workflow involves a multi-step process, from initial supplier vetting to in-house analytical verification.

QC_Workflow cluster_sourcing Sourcing & Procurement cluster_analysis In-House Quality Control cluster_decision Disposition s1 Identify Potential Suppliers s2 Request & Review Specifications and CoAs s1->s2 s3 Select Supplier & Procure Material s2->s3 a1 Visual Inspection (Appearance, Color) s3->a1 a2 Purity Assay (HPLC/GC) a1->a2 a3 Identity Confirmation (FTIR, NMR) a2->a3 d1 Material Meets Specifications? a3->d1 a4 Melting Point Determination a4->d1 d2 Release for Synthesis d1->d2 Yes d3 Reject & Quarantine Material d1->d3 No

Figure 1: A generalized workflow for the quality control of commercially supplied this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is commonly employed to determine the purity of this compound and to identify any process-related impurities or degradation products.

Table 2: Typical HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of several classes of therapeutic agents. Its utility stems from the differential reactivity of the chloro and cyano groups, allowing for sequential and site-selective modifications.

Synthesis of Matrix Metalloproteinase-13 (MMP-13) Inhibitors

MMP-13 is a key enzyme involved in the degradation of collagen in cartilage and is a validated target for the treatment of osteoarthritis.[6][7] this compound serves as a crucial starting material for the synthesis of potent and selective MMP-13 inhibitors.[8]

MMP13_Synthesis start This compound step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 intermediate Substituted 4-Cyanopyridine Intermediate step1->intermediate step2 Further Functionalization (e.g., Suzuki Coupling) intermediate->step2 final_product MMP-13 Inhibitor Scaffold step2->final_product

Figure 2: General synthetic pathway for MMP-13 inhibitors utilizing this compound.

Experimental Protocol: Synthesis of a Pyridinyl-Tetrazole Scaffold for MMP-13 Inhibitors

This protocol is a representative example of how this compound is utilized in the initial step of synthesizing a core scaffold for MMP-13 inhibitors.[8]

  • Reaction Setup: To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF, 5 mL/mmol) is added a substituted thiol (1.1 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at 80 °C under a nitrogen atmosphere for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford the desired 2-thioether-4-cyanopyridine intermediate.

  • Tetrazole Formation: The intermediate from the previous step is then treated with sodium azide (B81097) and ammonium (B1175870) chloride in DMF at 120 °C to yield the pyridinyl-tetrazole scaffold.

Synthesis of Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists

TRPA1 is an ion channel implicated in pain and inflammation, making it an attractive target for the development of novel analgesics.[9] this compound is a key building block in the synthesis of potent TRPA1 antagonists.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a TRPA1 Antagonist Precursor

This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction, a common transformation involving this compound.

  • Reaction Setup: In a flame-dried Schlenk flask, this compound (1.0 eq), a boronic acid or boronate ester (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) are combined.

  • Solvent and Degassing: A mixture of toluene (B28343) and water (e.g., 4:1 v/v) is added, and the mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction Conditions: The reaction mixture is heated to 90-100 °C and stirred under an inert atmosphere until the starting material is consumed, as monitored by GC-MS or LC-MS.

  • Work-up: The reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography to yield the desired 2-aryl-4-cyanopyridine product.

Conclusion

High-purity this compound is an indispensable reagent for researchers and drug development professionals. A thorough understanding of its commercial sources, quality attributes, and synthetic applications is essential for the successful and efficient development of novel therapeutics. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists working at the forefront of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura coupling reactions with 2-chloro-4-cyanopyridine, a valuable building block in the synthesis of pharmaceutically active compounds. The resulting 2-aryl-4-cyanopyridine scaffolds are key components in the development of targeted therapies, particularly as kinase inhibitors.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of the boronic acid reagents.[1]

This compound is an attractive substrate for Suzuki-Miyaura coupling due to the presence of a reactive chlorine atom and a cyano group that can be further functionalized. The resulting 2-aryl-4-cyanopyridine derivatives are privileged structures in medicinal chemistry, exhibiting a range of biological activities.

Applications in Drug Development

The 2-aryl-4-cyanopyridine core is a key pharmacophore in a variety of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By inhibiting specific kinases, it is possible to modulate these signaling pathways and achieve a therapeutic effect.

Notably, 2-aryl-4-cyanopyridine derivatives have shown promise as inhibitors of:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]

  • Human Epidermal Growth Factor Receptor 2 (HER-2): Overexpressed in a significant proportion of breast cancers, HER-2 is a major driver of tumor cell proliferation and survival.[2]

  • Pim-1 Kinase: An oncogene that is frequently overexpressed in various hematological malignancies and solid tumors, where it promotes cell survival and proliferation.

The ability of these compounds to often target multiple kinases, such as in the dual inhibition of VEGFR-2 and HER-2, presents a promising strategy for overcoming drug resistance and improving therapeutic outcomes in cancer treatment.[2]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. It is important to note that reaction optimization is often necessary for each specific substrate combination.

Table 1: Conventional Heating Conditions

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O (5:1)10018High
4-Methylphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O (4:1)11012Good
4-Methoxyphenylboronic acidPdCl₂(dppf) (2)-Na₂CO₃DMF10016Good-High
3-Fluorophenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄THF/H₂O (4:1)8024High
2-Thiopheneboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O (5:1)10018Moderate-Good

Table 2: Microwave-Assisted Conditions

Arylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O (2:1)15015High
4-Chlorophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O (2:1)15020High
3,4-Dimethoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF/H₂O (10:1)12030Good

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. These should be considered as a starting point and may require optimization for specific substrates and reaction scales.

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (B91453) (5 mL)

  • Degassed Water (1 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (e.g., Schlenk flask)

  • Magnetic stirrer with heating

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure 2-aryl-4-cyanopyridine.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (2 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Add the 1,4-dioxane and water mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150 °C for 15-30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the fundamental processes involved in the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex R-Pd(II)-Ar Ln transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar reductive_elimination->product reactants R-X + Ar-B(OR)2 + Base reactants->oxidative_addition reactants->transmetalation

Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup inert Establish Inert Atmosphere (Nitrogen or Argon Purge) setup->inert reaction Reaction (Heating and Stirring) inert->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction and Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

General experimental workflow for Suzuki-Miyaura coupling.

Kinase_Inhibitor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) VEGFR2->Downstream HER2 HER-2 HER2->Downstream Pim1 Pim-1 Kinase Pim1->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 2-Aryl-4-cyanopyridine (Kinase Inhibitor) Inhibitor->VEGFR2 Inhibits Inhibitor->HER2 Inhibits Inhibitor->Pim1 Inhibits

Inhibition of cancer signaling pathways by 2-aryl-4-cyanopyridines.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 2-chloro-4-cyanopyridine in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the cyanopyridine scaffold in a range of biologically active molecules and functional materials. The electron-withdrawing nature of the cyano group at the C4-position influences the reactivity of the C2-chloro group, making the selection of appropriate catalytic systems crucial for successful synthesis.

This document outlines protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, and Stille couplings. The provided methodologies and data will serve as a valuable resource for the synthesis of diverse functionalized pyridine (B92270) derivatives.

General Considerations for Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling reactions with this compound are highly dependent on the careful selection of the palladium source, ligand, base, and solvent. Due to the electron-deficient nature of the pyridine ring, specialized ligands are often required to achieve high yields and prevent catalyst deactivation.

Key Parameters for Optimization:

  • Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be employed. Pre-formed catalysts or in situ generated catalysts from a palladium salt and a ligand are common.

  • Ligand: Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often essential for activating the C-Cl bond and promoting efficient catalytic turnover.

  • Base: The choice of base is critical and depends on the specific coupling reaction. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).

  • Solvent: Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions. Common solvents include toluene (B28343), dioxane, THF, and DMF.

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures, often requiring heating to drive the reaction to completion.

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron reagents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>90
2Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane1001692
3Pd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O10012-2460-75*

* Yields are representative for similar 2-chloropyridine (B119429) substrates and may vary for this compound.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water (degassed)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of 2-amino-4-cyanopyridine (B24417) derivatives through the coupling of this compound with a variety of primary and secondary amines.[1][2][3]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)
1Pd₂(dba)₃ (1-2)BINAP (1.2-2.4)NaOtBuToluene80-1008-24
2Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane10012-24
3BrettPhos Pd G3 (2)-LHMDSTHF65-8012-24
Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • BINAP (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%), and NaOtBu (1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is a reliable method for the synthesis of 2-alkynyl-4-cyanopyridines by reacting this compound with terminal alkynes.[4][5]

Table 3: Representative Conditions for Sonogashira Coupling of this compound

EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)
1Pd(PPh₃)₂Cl₂ (2-5)CuI (5-10)-Et₃N/THFRoom Temp - 50
2Pd(OAc)₂ (2)CuI (4)PPh₃ (4)i-Pr₂NHDMF80
Protocol 3: Sonogashira Coupling

Materials:

Procedure:

  • To a degassed solution of this compound (1.0 equiv) in a mixture of THF and triethylamine (typically 2:1), add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (5 mol%).

  • Degas the reaction mixture for a further 5 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until completion (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Negishi Coupling: C-C Bond Formation with Organozinc Reagents

The Negishi coupling provides an alternative route for C-C bond formation, utilizing organozinc reagents which are known for their high functional group tolerance.[6][7]

Table 4: Representative Conditions for Negishi Coupling of this compound

EntryPalladium Catalyst (mol%)Ligand (mol%)Organozinc ReagentSolventTemperature (°C)
1Pd(PPh₃)₄ (5)-R-ZnClTHF65
2PdCl₂(dppf) (3)-R-ZnBrDioxane80
3Pd(OAc)₂ (2)SPhos (4)R-ZnClTHFRoom Temp - 60
Protocol 4: Negishi Coupling

Materials:

  • This compound

  • Organozinc reagent (e.g., Aryl-ZnCl) (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Add the organozinc reagent (1.5 equiv) via syringe.

  • Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.

  • Heat the mixture to reflux (approx. 65 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Stille Coupling: C-C Bond Formation with Organostannane Reagents

The Stille coupling offers a mild and versatile method for C-C bond formation using organostannane reagents. A key advantage is the stability of organostannanes to air and moisture.[8][9][10][11][12]

Table 5: Representative Conditions for Stille Coupling of this compound

EntryPalladium Catalyst (mol%)Ligand (mol%)AdditiveSolventTemperature (°C)
1Pd(PPh₃)₄ (2-5)--Toluene or Dioxane80-110
2Pd₂(dba)₃ (1.5)P(furyl)₃ (6)-THF50
3PdCl₂(AsPh₃)₂ (3)-CuINMP80
Protocol 5: Stille Coupling

Materials:

  • This compound

  • Organostannane reagent (e.g., Aryl-SnBu₃) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Anhydrous toluene

  • Saturated aqueous potassium fluoride (B91410) (KF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the organostannane reagent (1.1 equiv) in anhydrous toluene.

  • Add Pd(PPh₃)₄ (3 mol%) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To remove tin byproducts, stir the reaction mixture with a saturated aqueous solution of potassium fluoride for 1-2 hours, then filter through celite.

  • Extract the filtrate with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Palladium Catalytic Cycle General Catalytic Cycle for Cross-Coupling Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd R-X Transmetal Transmetalation Complex OxAdd->Transmetal Nu-M Transmetal->Pd0 Reductive Elimination RedElim_Product Coupled Product (R-Nu) Transmetal->RedElim_Product Starting_Materials This compound (R-X) + Coupling Partner (Nu-M)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental Workflow Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: This compound, Coupling Partner, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Ar/N2) catalyst->inert setup Assemble Glassware (Flame-dried Schlenk flask) setup->reagents solvent Add Degassed Solvent inert->solvent heating Heat to Reaction Temperature solvent->heating stirring Vigorous Stirring heating->stirring monitoring Monitor Progress (TLC, LC-MS) stirring->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete quench Quench Reaction cooling->quench extraction Solvent Extraction quench->extraction drying Dry Organic Layer (Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines and N-heterocyclic compounds. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope, functional group tolerance, and generally high yields make it a superior alternative to traditional methods of C-N bond formation, such as nucleophilic aromatic substitution or Ullmann condensation, which often require harsh reaction conditions.

This application note provides a detailed protocol for the Buchwald-Hartwig amination of 2-Chloro-4-cyanopyridine. This substrate is a valuable building block in drug discovery, and its successful amination opens access to a diverse range of 2-amino-4-cyanopyridine (B24417) derivatives. The electron-withdrawing nature of the cyano group and the pyridine (B92270) nitrogen atom influences the reactivity of the C-Cl bond, making the optimization of reaction conditions crucial for achieving high yields.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a series of well-defined steps involving a palladium catalyst. The active Pd(0) species undergoes oxidative addition to the aryl halide (in this case, this compound). The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical as it modulates the reactivity and stability of the palladium catalyst throughout the cycle. For electron-deficient heteroaryl chlorides like this compound, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle.

Data Presentation

The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with various amines. The data has been compiled from scientific literature and represents typical outcomes for this transformation.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001685
24-MethoxyanilinePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.0)Dioxane1101878
3MorpholinePd₂(dba)₃ (2)BrettPhos (4)Cs₂CO₃ (1.5)Toluene1001292
4BenzylaminePd(OAc)₂ (2.5)DavePhos (5)LHMDS (1.5)THF802475

Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., XPhos - 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base (e.g., NaOtBu - Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% XPhos). The flask is then sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., 1.4 equivalents of NaOtBu), this compound (1.0 equivalent), and the amine (1.1 - 1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.2 M with respect to this compound) via syringe.

  • Reaction Conditions: The reaction vessel is sealed and placed in a preheated oil bath. The reaction mixture is stirred vigorously at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion of the reaction, the mixture is cooled to room temperature. The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove insoluble inorganic salts and the palladium catalyst. The filter cake is washed with additional organic solvent.

  • Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 2-amino-4-cyanopyridine derivative.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE) in a dry environment.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing chemical reactions.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Prepare Inert Atmosphere (Schlenk Line/Glovebox) add_solids Add Catalyst, Ligand, Base, and Reactants prep->add_solids Inert Env. add_solvent Add Degassed Solvent add_solids->add_solvent heat_stir Heat and Stir (e.g., 100°C, 16h) add_solvent->heat_stir monitor Monitor Reaction (TLC/LC-MS) heat_stir->monitor monitor->heat_stir Continue if incomplete cool Cool to Room Temp. monitor->cool Reaction Complete filter Dilute and Filter (through Celite) cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Pd(II) Complex (Ar-Pd-X) pd0->oa_complex Oxidative Addition (Ar-X) amido_complex Pd(II) Amido (Ar-Pd-NR₂) oa_complex->amido_complex + Amine (HNR₂) - HX (Base) amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Application Notes and Protocols for Sonogashira Coupling of 2-Chloro-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-chloro-4-cyanopyridine with various terminal alkynes. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, proving invaluable in the synthesis of complex molecules in medicinal chemistry and materials science.[1][2]

The presence of an electron-withdrawing cyano group on the pyridine (B92270) ring influences the reactivity of the 2-chloro position, making the selection of appropriate catalytic systems and reaction conditions crucial for achieving high yields. These notes offer insights into standard, copper-free, and microwave-assisted protocols applicable to this substrate.

Key Reaction Parameters

Successful Sonogashira coupling of this compound is contingent on the careful optimization of several parameters:

  • Catalyst System: A combination of a palladium catalyst and, in conventional methods, a copper(I) co-catalyst is employed. Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and more advanced catalysts featuring bulky electron-rich phosphine (B1218219) ligands that can facilitate the coupling of less reactive aryl chlorides.[2]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, which facilitates the formation of a copper(I) acetylide, a key intermediate in the catalytic cycle.[1] However, copper-free protocols are increasingly utilized to avoid potential issues with copper contamination in pharmaceutical applications.

  • Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen halide formed during the reaction.[3]

  • Solvent: Anhydrous, deoxygenated solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) (MeCN) are typically used to prevent catalyst deactivation.[3]

  • Temperature: While many Sonogashira reactions proceed at room temperature for more reactive halides, the coupling of this compound may require elevated temperatures to achieve reasonable reaction rates and yields.[4] Microwave irradiation can significantly accelerate the reaction.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the Sonogashira coupling of related halopyridines, providing a starting point for the optimization of reactions with this compound.

Table 1: Conventional Sonogashira Coupling Conditions for Halopyridines

Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100398
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃N/THFRT1692
2-Amino-3-bromo-5-chloropyridine1-HexynePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100388

Data adapted from related literature for comparative purposes.[3][5]

Table 2: Copper-Free and Microwave-Assisted Sonogashira Coupling Conditions

Aryl HalideAlkynePd Catalyst (mol%)BaseSolventMethodTemp. (°C)Time (min)Yield (%)
2-Amino-3-chloropyrazineVarious terminal acetylenesPd catalyst (3)--Microwave15020Good
Aryl bromidesTrimethylsilylacetylenePdCl₂(PPh₃)₂Et₃NMeCNMicrowave-2-10Good to Excellent
4-BromoanisolePhenylacetylenePdCl₂(PPh₃)₂ (2)Et₃NIonic LiquidMicrowave5030up to 98

Data adapted from related literature for comparative purposes.

Experimental Protocols

Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol is a general procedure adapted for this compound based on established methods for other halopyridines.[3][5]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous, deoxygenated DMF (5 mL)

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, deoxygenated DMF, followed by triethylamine via syringe.

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 80-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is a general procedure for a copper-free Sonogashira coupling, which may require more specialized palladium catalysts or ligands.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a bulky phosphine ligand like SPhos or XPhos, 2-5 mol%)

  • A strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 mmol)

  • Anhydrous, deoxygenated solvent (e.g., toluene (B28343) or dioxane, 5 mL)

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous, deoxygenated solvent.

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne.

  • Heat the reaction mixture to 100-140 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Microwave-Assisted Sonogashira Coupling

Microwave irradiation can significantly reduce reaction times, especially for less reactive chlorides.

Materials:

  • This compound (0.5 mmol)

  • Terminal alkyne (0.75 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI) (if not a copper-free protocol, 4-10 mol%)

  • Amine base (e.g., Et₃N or DIPEA, 1.5 mmol)

  • Solvent suitable for microwave chemistry (e.g., DMF, dioxane, or acetonitrile, 3 mL)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the palladium catalyst, CuI (if used), and the base.

  • Add the solvent and the terminal alkyne.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-160 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture as described in Protocol 1.

  • Purify the product by column chromatography.

Visualizations

The following diagrams illustrate the fundamental aspects of the Sonogashira coupling reaction.

G cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-X]L_n (Oxidative Addition) pd0->pd_complex Ar-X pd_alkynyl [Ar-Pd(II)-C≡CR]L_n (Transmetalation) pd_complex->pd_alkynyl cu_x Cu(I)X pd_complex->cu_x product Ar-C≡CR (Product) pd_alkynyl->product Reductive Elimination product->pd0 cu_acetylide Cu(I)-C≡CR (Copper Acetylide) cu_x->cu_acetylide H-C≡CR, Base cu_acetylide->pd_complex

Caption: Catalytic cycles of the Sonogashira coupling reaction.

G start Start setup Reaction Setup: - Add this compound,  Pd catalyst, (CuI), and base  to a dry flask under inert gas. start->setup reagents Add Solvent and Terminal Alkyne setup->reagents reaction Heat Reaction Mixture (Conventional or Microwave) reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up: - Quench reaction - Extract with organic solvent - Wash and dry monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Isolated Product: 2-Alkynyl-4-cyanopyridine purification->product end End product->end

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-cyanopyridine is a versatile building block in organic synthesis, prized for its application in the construction of a wide array of functionalized pyridine (B92270) derivatives. Its unique electronic properties, stemming from the electron-withdrawing cyano group and the pyridine nitrogen, render the chlorine atom at the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile makes it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] This document provides detailed application notes and experimental protocols for the SNAr of this compound with various nucleophiles.

Reaction Mechanism and Regioselectivity

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. The strong electron-withdrawing effect of the cyano group at the 4-position, in concert with the electron-withdrawing nitrogen atom in the pyridine ring, stabilizes the Meisenheimer intermediate, thereby facilitating the reaction.

The substitution occurs regioselectively at the C2 position due to the electronic activation provided by the ring nitrogen and the cyano group.

Applications in Synthesis

The SNAr of this compound is a key step in the synthesis of numerous biologically active molecules. For instance, it is a crucial intermediate in the preparation of febuxostat, a medication used to treat gout.[1] Furthermore, this reaction is employed in the synthesis of various inhibitors of enzymes such as mitogen-activated protein kinase-activated protein kinase 2 (MK-2) and matrix metalloproteinase-13 (MMP-13), which are targets for inflammatory diseases and osteoarthritis, respectively.[1] The resulting substituted cyanopyridines can be further elaborated, for example, by converting the cyano group into other functionalities like carboxylic acids or tetrazoles.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various N-, O-, and S-based nucleophiles.

Table 1: Reaction with N-Nucleophiles

NucleophileReagents & SolventsTemperature (°C)Time (h)Yield (%)
Ammonia (B1221849)Anhydrous Ethanol (B145695)6024Not specified, product isolated

Table 2: Reaction with O-Nucleophiles

NucleophileReagents & SolventsTemperature (°C)Time (h)Yield (%)
Sodium methoxide (B1231860)Methanol (B129727)/Dioxane (1:1)Reflux2.551

Table 3: Reaction with S-Nucleophiles

NucleophileReagents & SolventsTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃, DMAcRoom Temp.1295
4-MethylthiophenolK₂CO₃, DMAcRoom Temp.1292
4-MethoxythiophenolK₂CO₃, DMAcRoom Temp.1294
4-ChlorothiophenolK₂CO₃, DMAcRoom Temp.1296

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Reagents and solvents should be of appropriate purity for the intended application.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Synthesis of 2-Amino-4-cyanopyridine (B24417)

This protocol describes the reaction of this compound with ammonia.[2]

Materials:

  • This compound

  • Anhydrous ethanol

  • Ammonia gas

  • Round-bottom flask (500 mL)

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask, add this compound and anhydrous ethanol.

  • Saturate the solution with ammonia gas.

  • Stir the reaction mixture at 60°C for 24 hours. The mixture will gradually turn orange-yellow.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ammonia and ethanol by rotary evaporation at approximately 35°C.

  • The resulting crude product, 2-amino-4-cyanopyridine hydrochloride, can be further purified. To obtain the free base, dissolve the hydrochloride salt in deionized water and adjust the pH to approximately 11 with solid sodium hydroxide.

  • Extract the aqueous solution with isopropanol (B130326) (3x).

  • Collect the upper organic layers and remove the isopropanol by rotary evaporation at 40°C to yield 2-amino-4-cyanopyridine.

Protocol 2: Synthesis of 2-Methoxy-4-cyanopyridine

This protocol details the synthesis of 2-methoxy-4-cyanopyridine using sodium methoxide.[3]

Materials:

  • This compound (115.53 g)

  • Sodium (20.8 g)

  • Methanol (285 mL for sodium methoxide preparation)

  • Methanol/Dioxane (1:1, 850 mL)

  • Water (400 mL)

  • Reflux apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Prepare a solution of sodium methoxide by carefully adding sodium to methanol in a suitable flask.

  • In a separate flask, dissolve this compound in a 1:1 mixture of methanol and dioxane.

  • Add the this compound solution to the sodium methoxide solution.

  • Heat the mixture to reflux and maintain for 2.5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove any solids.

  • Reduce the volume of the filtrate to approximately 200 mL by rotary evaporation.

  • Add 400 mL of water to the concentrated filtrate to precipitate the product.

  • Filter the solid product, wash with water, and dry to obtain 2-methoxy-4-cyanopyridine (57.2 g, 51% yield).

Protocol 3: Synthesis of 2-(Arylthio)-4-cyanopyridines

This protocol provides a general method for the reaction of this compound with various thiophenols.

Materials:

  • This compound

  • Thiophenol (or substituted thiophenol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • In a reaction vial, combine this compound (1.0 equiv), the desired thiophenol (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Add DMAc as the solvent.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Experimental_Workflow start Start reagents Combine this compound, Nucleophile, and Base/Solvent start->reagents reaction Heat/Stir for specified time reagents->reaction monitoring Monitor reaction by TLC/LC-MS reaction->monitoring workup Aqueous workup and extraction monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using a 2-Chloro-4-cyanopyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors utilizing the versatile 2-chloro-4-cyanopyridine scaffold. This privileged heterocyclic system is a valuable starting point for the development of potent and selective inhibitors targeting a range of kinases implicated in various diseases, particularly cancer.[1][2] The electron-withdrawing nature of the cyano group and the presence of a reactive chlorine atom make this compound an ideal intermediate for generating diverse libraries of kinase inhibitors through various chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.[1]

Introduction to this compound in Kinase Inhibitor Design

The pyridine (B92270) ring is a well-established scaffold in medicinal chemistry, forming the core of numerous approved drugs.[3] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases makes it a highly sought-after motif in inhibitor design. The this compound scaffold offers several advantages:

  • Versatility: The chlorine atom at the 2-position is susceptible to displacement by a variety of nucleophiles (e.g., amines, thiols, alcohols), allowing for the introduction of diverse side chains to explore the kinase binding site.

  • Modulation of Physicochemical Properties: The cyano group and the pyridine nitrogen influence the electronic and solubility properties of the molecule, which can be fine-tuned to optimize drug-like characteristics.

  • Proven Track Record: Cyanopyridine derivatives have demonstrated significant inhibitory activity against a range of kinases, including PIM-1, VEGFR-2, HER-2, and CDKs, highlighting their therapeutic potential.[2][4][5][6]

General Workflow for Kinase Inhibitor Development

The development of kinase inhibitors from a this compound scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.

Kinase Inhibitor Development Workflow General Workflow for Kinase Inhibitor Development synthesis Synthesis of This compound Derivatives purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization in_vitro_kinase In Vitro Kinase Assay (IC50 Determination) characterization->in_vitro_kinase cell_based Cell-Based Assays (e.g., MTT, Cell Cycle Analysis) in_vitro_kinase->cell_based selectivity Kinase Selectivity Profiling cell_based->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy Studies adme->in_vivo

Caption: A generalized workflow for the development of kinase inhibitors.

Data Presentation: Biological Activity of Cyanopyridine-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of various kinase inhibitors derived from cyanopyridine scaffolds against different cancer cell lines and specific kinase targets.

Table 1: Cytotoxic Activity of Cyanopyridine Derivatives against Human Cancer Cell Lines

Compound IDTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 10n Huh7 (Liver Cancer)5.9Doxorubicin24.7
U251 (Glioma)6.0--
A375 (Melanoma)7.2--
Compound 5a HepG2 (Liver Cancer)2.71Taxol-
MCF-7 (Breast Cancer)1.77Taxol-
Compound 7b MCF-7 (Breast Cancer)6.22Taxol-
Compound 7c HepG2 (Liver Cancer)5.04Taxol-
Compound 4c HCT-116 (Colon Cancer)7.155-FU8.01
HepG2 (Liver Cancer)8.025-FU9.42
Compound 4d HepG2 (Liver Cancer)6.955-FU9.42

Data compiled from multiple sources.[2][5][7]

Table 2: In Vitro Kinase Inhibitory Activity of Cyanopyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
Compound 4d PIM-1343.87Quercetin353.76
Compound 4g HDAC145.01SAHA51.54
HDAC619.78SAHA21.38
Compound 4f HDAC130.09SAHA51.54
Compound 6c PIM-1940--
Compound 13h TAK127--

Data compiled from multiple sources.[4][6][8]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the preparation of the this compound scaffold.

Materials:

  • 4-cyanopyridine-N-oxide

  • Phosphorus oxychloride (POCl₃)

  • 1,2-dichloroethane

  • Triethylamine (B128534)

  • Water

  • Standard laboratory glassware

Procedure:

  • In a 1000 mL reaction flask, add 120 g of 4-cyanopyridine-N-oxide and 360 mL of 1,2-dichloroethane.

  • Add 183.6 g of phosphorus oxychloride to the mixture.

  • Cool the reaction system to -2 ± 2°C.

  • Add 151.5 g of triethylamine dropwise over 2 hours.

  • After the addition is complete, maintain the reaction mixture at this temperature for an additional 2 hours.

  • Once the reaction is complete, concentrate the reaction solution under reduced pressure until no more solvent distills off.

  • Add 240 mL of water to the residue and stir. A significant amount of solid will precipitate.

  • Collect the solid by suction filtration.

  • Rinse the filter cake with water.

  • Dry the solid to obtain this compound.

This protocol is adapted from a literature procedure.[9]

General Procedure for Nucleophilic Aromatic Substitution

This protocol outlines a general method for the derivatization of the this compound scaffold.

Materials:

  • This compound

  • Desired nucleophile (e.g., an amine, thiol, or alcohol)

  • A suitable solvent (e.g., DMF, DMSO)

  • A suitable base (e.g., K₂CO₃, Et₃N), if necessary

  • Standard laboratory glassware

Procedure:

  • In a dry reaction flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the nucleophile (1-1.2 equivalents). If the nucleophile is an amine or thiol salt, a base may not be necessary. For free amines or thiols, add a base (1.5-2 equivalents).

  • Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired substituted 4-cyanopyridine (B195900) derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, a solution of the kinase and its substrate, and serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

This is a generalized protocol; specific conditions will vary depending on the kinase and assay kit used.[3][10]

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that are often targeted by kinase inhibitors.

PIM-1_Signaling_Pathway PIM-1 Signaling Pathway Cytokines Cytokines (e.g., ILs) JAK JAK Cytokines->JAK STAT STAT JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 BAD BAD PIM1->BAD phosphorylates & inhibits MYC MYC PIM1->MYC phosphorylates & stabilizes CDC25A CDC25A PIM1->CDC25A phosphorylates & activates Bcl_XL Bcl-xL BAD->Bcl_XL Apoptosis Apoptosis Bcl_XL->Apoptosis Cell_Proliferation Cell Proliferation MYC->Cell_Proliferation Cell_Cycle Cell Cycle Progression CDC25A->Cell_Cycle VEGFR2_HER2_Signaling_Pathway VEGFR-2 and HER-2 Signaling Pathways cluster_VEGFR2 VEGFR-2 Signaling cluster_HER2 HER-2 Signaling cluster_downstream Downstream Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_V PI3K VEGFR2->PI3K_V PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation AKT_V Akt PI3K_V->AKT_V Survival Cell Survival AKT_V->Survival Angiogenesis Angiogenesis AKT_V->Angiogenesis Ligand Ligand (e.g., EGF) EGFR_HER3 EGFR/HER3 Ligand->EGFR_HER3 HER2 HER-2 EGFR_HER3->HER2 heterodimerization PI3K_H PI3K HER2->PI3K_H RAS Ras HER2->RAS AKT_H Akt PI3K_H->AKT_H AKT_H->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CDK2_Signaling_Pathway CDK2 in Cell Cycle Progression CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb phosphorylates p27 p27Kip1 p27->CDK2_CyclinE inhibits E2F E2F Rb->E2F inhibits S_phase_genes S-Phase Genes E2F->S_phase_genes activates transcription G1_S_transition G1/S Transition S_phase_genes->G1_S_transition

References

Application of 2-Chloro-4-cyanopyridine in the Synthesis of Potent and Selective MMP-13 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Matrix metalloproteinase-13 (MMP-13), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of type II collagen, the primary component of articular cartilage. Its overexpression is a key factor in the pathogenesis of osteoarthritis (OA) and other inflammatory diseases. Consequently, the development of selective MMP-13 inhibitors is a significant therapeutic strategy. This application note details the utility of 2-chloro-4-cyanopyridine as a versatile starting material for the synthesis of novel pyridine-based MMP-13 inhibitors. The inherent reactivity of the chloro and cyano groups allows for diverse chemical modifications, leading to the generation of potent and selective inhibitors.

Signaling Pathways Involving MMP-13

MMP-13 expression is regulated by a complex network of signaling pathways, often initiated by pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). These cytokines activate downstream pathways, including the mitogen-activated protein kinase (MAPK) and NF-κB signaling cascades, which converge on the MMP-13 promoter to induce its transcription. Understanding these pathways is crucial for the rational design of MMP-13 inhibitors and for elucidating their mechanism of action.

MMP13_Signaling_Pathway cytokines Pro-inflammatory Cytokines (e.g., IL-1, TNF-α) receptors Cell Surface Receptors cytokines->receptors mapk MAPK Pathway (ERK, JNK, p38) receptors->mapk nfkb_path NF-κB Pathway receptors->nfkb_path ap1 AP-1 (c-Jun/c-Fos) mapk->ap1 nfkb NF-κB nfkb_path->nfkb mmp13_gene MMP-13 Gene Transcription ap1->mmp13_gene nfkb->mmp13_gene mmp13_protein MMP-13 Protein mmp13_gene->mmp13_protein collagen_degradation Type II Collagen Degradation mmp13_protein->collagen_degradation inhibitor MMP-13 Inhibitor (e.g., Pyridine-based) inhibitor->mmp13_protein

Caption: Simplified MMP-13 Signaling Pathway.

Synthetic Strategy and Experimental Protocols

The following protocols describe a representative synthetic sequence.

Synthetic_Workflow start This compound intermediate1 Step 1: Nucleophilic Aromatic Substitution (e.g., with an amine) start->intermediate1 intermediate2 Intermediate A: 2-Amino-4-cyanopyridine (B24417) derivative intermediate1->intermediate2 intermediate3 Step 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Sonogashira) intermediate2->intermediate3 intermediate4 Intermediate B: Substituted Pyridine (B92270) Derivative intermediate3->intermediate4 final_product Final MMP-13 Inhibitor intermediate4->final_product

Caption: General Synthetic Workflow.
Protocol 1: Synthesis of 2-(Substituted amino)-4-cyanopyridine (Intermediate A)

This protocol outlines the nucleophilic aromatic substitution of the chlorine atom in this compound with a primary or secondary amine.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., 4-aminophenol)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-(substituted amino)-4-cyanopyridine.

Protocol 2: Palladium-Catalyzed Suzuki Coupling (Illustrative)

This protocol describes a potential subsequent step to further elaborate the pyridine core, for instance, by introducing an aryl or heteroaryl group via a Suzuki coupling reaction. This assumes a bromo-substituted derivative of Intermediate A is used.

Materials:

  • Bromo-substituted 2-amino-4-cyanopyridine derivative (Intermediate A analog)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • SPhos (0.1 eq)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the bromo-substituted pyridine (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with EtOAc (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the final MMP-13 inhibitor.

Quantitative Data

The inhibitory activity of newly synthesized compounds against MMP-13 is typically determined using a fluorogenic substrate assay. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for potency. Selectivity is assessed by determining the IC₅₀ values against other MMP isoforms.

Compound IDMMP-13 IC₅₀ (nM)MMP-1 IC₅₀ (nM)MMP-9 IC₅₀ (nM)Selectivity (MMP-1/MMP-13)Selectivity (MMP-9/MMP-13)
Hypothetical Inhibitor 1 15>1000>1000>66>66
Hypothetical Inhibitor 2 8950>1000118>125
Reference Compound 550025010050

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific data for inhibitors synthesized directly from this compound was not available in the cited literature.

Conclusion

This compound serves as a valuable and versatile building block in the synthesis of novel MMP-13 inhibitors. Its chemical handles allow for the strategic introduction of various functionalities to optimize potency and selectivity. The outlined synthetic protocols, based on established chemical reactions, provide a robust framework for the development of new chemical entities targeting MMP-13 for the treatment of osteoarthritis and other inflammatory conditions. Further optimization of the synthesized compounds, guided by structure-activity relationship (SAR) studies and computational modeling, can lead to the identification of clinical candidates.

The Versatility of 2-Chloro-4-cyanopyridine in Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4-cyanopyridine is a highly functionalized pyridine (B92270) derivative that has emerged as a critical building block in the field of medicinal chemistry. Its unique electronic properties and reactive sites—the chloro substituent at the 2-position and the cyano group at the 4-position—make it a versatile intermediate for the synthesis of a diverse array of biologically active molecules.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of this compound in the creation of novel therapeutics.

Key Applications in Drug Discovery

This compound serves as a pivotal scaffold for the development of drugs targeting a range of diseases, including cancer, inflammation, pain, and metabolic disorders.[1][4] Its derivatives have shown potent inhibitory activity against various enzymes and receptors.

Kinase Inhibitors for Oncology

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. This compound has been instrumental in the development of potent inhibitors of several kinases implicated in cancer progression.

  • Pim-1 Kinase Inhibitors: Derivatives of this compound have been synthesized and evaluated as inhibitors of Pim-1 kinase, a promising target in oncology. These compounds have demonstrated significant cytotoxic activity against various human tumor cell lines.[5][6]

  • VEGFR-2/HER-2 Dual Inhibitors: The cyanopyridine moiety is a key feature in the design of dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both crucial targets in anti-angiogenic and cancer therapies.[7]

  • Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibitors: This versatile building block is utilized in the preparation of pyrrolopyridine inhibitors of MK-2, a key enzyme in the inflammatory response pathway.[4]

Modulators of Other Therapeutic Targets

Beyond oncology, this compound derivatives have shown promise in treating a variety of other conditions.

  • Matrix Metalloproteinase-13 (MMP-13) Inhibitors: Pyridine-based tetrazoles synthesized from this compound have been identified as potent and selective inhibitors of MMP-13, a key enzyme in the degradation of cartilage in osteoarthritis.[1][4]

  • Xanthine (B1682287) Oxidase Inhibitors: This intermediate is used in a novel synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of gout.[4]

  • TRPA1 Antagonists: this compound is a precursor for the synthesis of Transient Receptor Potential A1 (TRPA1) antagonists, which are being investigated for the treatment of pain, inflammatory diseases, and digestive system disorders.[1]

Antimicrobial and Herbicidal Agents

The utility of this compound extends to the development of antimicrobial and agrochemical agents. Various derivatives have demonstrated significant antibacterial, antifungal, and herbicidal activities.[4][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for various applications of this compound derivatives, providing a comparative overview of their biological activities.

Table 1: Anticancer Activity of this compound Derivatives

Compound ClassTargetCell LineIC50 (µM)Reference Compound
2-Chloro-3-cyanopyridine DerivativesPim-1 KinaseHepG-26.95 ± 0.345-FU (9.42 ± 0.46)
2-Chloro-3-cyanopyridine DerivativesPim-1 KinaseHCT-1167.15 ± 0.355-FU (8.01 ± 0.39)
2-Chloro-3-cyanopyridine DerivativesPim-1 KinaseMCF-78.50 ± 0.42-
2-Chloro-3-cyanopyridine DerivativesPim-1 KinasePC-314.08 ± 0.70-
Cyanopyridine-based 1,3,4-OxadiazoleTopoisomerase-IIβMCF-78.352-
Cyanopyridine-based 1,3,4-OxadiazoleTopoisomerase-IIβCaCo-22.612 - 8.94-

Data extracted from multiple sources.[5][6][10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and application of this compound.

Protocol 1: Synthesis of this compound from 4-Cyanopyridine-N-oxide

This protocol describes a common method for the preparation of the title compound.

Materials:

Procedure:

  • In a 1000 mL reaction flask, suspend 120 g of 4-cyanopyridine-N-oxide in 360 mL of 1,2-dichloroethane.[11]

  • Add 183.6 g of phosphorus oxychloride to the suspension.[11]

  • Cool the reaction mixture to -2 ± 2 °C.[11]

  • Slowly add 151.5 g of triethylamine dropwise over a period of 2 hours, maintaining the temperature.[11]

  • After the addition is complete, allow the reaction to proceed for an additional 2 hours at the same temperature.[11]

  • Concentrate the reaction mixture under reduced pressure until no more solvent distills off.[11]

  • Add 240 mL of water to the residue and stir. A significant amount of solid will precipitate.[11]

  • Collect the solid by suction filtration and rinse the filter cake with water.[11]

  • The resulting white solid is this compound (yield: 117.5 g).[11]

Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product 4-Cyanopyridine-N-oxide 4-Cyanopyridine-N-oxide Reaction Flask Reaction Flask 4-Cyanopyridine-N-oxide->Reaction Flask POCl3 POCl3 POCl3->Reaction Flask Triethylamine Triethylamine Triethylamine->Reaction Flask 1,2-Dichloroethane 1,2-Dichloroethane 1,2-Dichloroethane->Reaction Flask Concentration Concentration Reaction Flask->Concentration Precipitation with Water Precipitation with Water Concentration->Precipitation with Water Filtration Filtration Precipitation with Water->Filtration This compound This compound Filtration->this compound

Caption: A streamlined workflow for the synthesis of this compound.

Protocol 2: Nucleophilic Substitution - Dechlorofluorination

This protocol details a representative nucleophilic substitution reaction, replacing the chlorine atom with fluorine.

Materials:

  • This compound

  • Anhydrous NMe₄F

  • Dry N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a glovebox, weigh 1 equivalent of this compound and 2 equivalents of anhydrous NMe₄F into a dry reaction flask.[1]

  • Add dry DMF (0.5 mL per 0.1 mmol of the starting pyridine).[1]

  • Seal the reaction flask with a polytetrafluoroethylene-lined cap and remove it from the glovebox.[1]

  • Stir the reaction mixture at room temperature for 24 hours.[1]

  • After the reaction is complete, perform a liquid-liquid extraction with water and ethyl acetate.[1]

  • Wash the organic layer three times with water.[1]

  • Combine all organic layers and concentrate the solvent under vacuum.[1]

  • Purify the resulting residue by silica gel column chromatography to obtain the fluorinated product.[1]

General Reaction Scheme for this compound

G This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Nu- Coupling Reactions Coupling Reactions This compound->Coupling Reactions Pd catalyst, etc. Reduction of Cyano Group Reduction of Cyano Group This compound->Reduction of Cyano Group Reducing Agent Substituted Pyridines (e.g., ethers, amines) Substituted Pyridines (e.g., ethers, amines) Nucleophilic Substitution->Substituted Pyridines (e.g., ethers, amines) Biaryl Pyridines Biaryl Pyridines Coupling Reactions->Biaryl Pyridines Aminomethyl Pyridines Aminomethyl Pyridines Reduction of Cyano Group->Aminomethyl Pyridines

Caption: Key reaction pathways involving this compound.

Signaling Pathways

The therapeutic effects of drugs derived from this compound are often a result of their interaction with specific signaling pathways.

Pim-1 Kinase Signaling Pathway

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various cancers. Inhibitors derived from this compound can block its activity, leading to apoptosis of cancer cells.

G Growth Factors Growth Factors Cytokine Receptors Cytokine Receptors Growth Factors->Cytokine Receptors JAK/STAT Pathway JAK/STAT Pathway Cytokine Receptors->JAK/STAT Pathway Pim-1 Kinase Pim-1 Kinase JAK/STAT Pathway->Pim-1 Kinase Upregulation Bad Bad Pim-1 Kinase->Bad Phosphorylation (inactivation) Cell Proliferation Cell Proliferation Pim-1 Kinase->Cell Proliferation Promotion This compound Derivative This compound Derivative This compound Derivative->Pim-1 Kinase Inhibition Bcl-2/Bcl-xL Bcl-2/Bcl-xL Bad->Bcl-2/Bcl-xL Apoptosis Apoptosis Bcl-2/Bcl-xL->Apoptosis

Caption: Inhibition of the Pim-1 kinase signaling pathway by a this compound derivative.

This compound has proven to be an invaluable scaffold in medicinal chemistry, enabling the synthesis of a wide range of therapeutic agents. Its versatility, stemming from the presence of two distinct reactive sites, allows for the generation of complex molecular architectures with diverse biological activities. The protocols and data presented herein serve as a comprehensive resource for researchers engaged in the design and development of novel drugs, underscoring the continued importance of this key intermediate in the pharmaceutical sciences.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-Chloro-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2-Chloro-4-cyanopyridine as a versatile starting material. The unique electronic properties of this compound, featuring an electron-withdrawing cyano group and a reactive chloro substituent on a pyridine (B92270) ring, make it an ideal precursor for a variety of pharmacologically relevant scaffolds.[1] This guide focuses on the synthesis of pyrazolopyridines, cyanopyridones, and pyrido[2,3-d]pyrimidines, classes of compounds that have shown significant potential as kinase inhibitors and anticancer agents.

Key Synthetic Transformations

This compound serves as a key building block for a range of heterocyclic systems primarily through nucleophilic aromatic substitution (SNAr) at the C2 position. The chloro group is readily displaced by various nucleophiles, and the resulting substituted pyridines can undergo subsequent intramolecular cyclization reactions to afford fused heterocyclic systems.

I. Synthesis of Pyrazolopyridine Derivatives

Pyrazolopyridines are an important class of heterocycles with diverse biological activities. The synthesis of 3-amino-1H-pyrazole-4-carbonitrile derivatives from this compound can be achieved via a two-step process involving the introduction of a hydrazine (B178648) moiety followed by cyclization.

Experimental Protocol: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

This protocol outlines the synthesis of a key pyrazole (B372694) intermediate, which can be further modified to generate a library of pyrazolopyridine derivatives.

Step 1: Synthesis of 2-Hydrazinyl-4-cyanopyridine

A mixture of this compound and hydrazine hydrate (B1144303) in an appropriate solvent is heated to facilitate the nucleophilic displacement of the chloride.

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 eq.) in ethanol.

    • Add hydrazine hydrate (1.5 eq.) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system to yield 2-hydrazinyl-4-cyanopyridine.

Step 2: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

The intermediate 2-hydrazinyl-4-cyanopyridine is then cyclized with a suitable partner, such as an activated nitrile, to form the pyrazole ring.

  • Materials:

    • 2-Hydrazinyl-4-cyanopyridine

    • 2-Phenyl-3-oxobutanenitrile

    • Dioxane

  • Procedure: [2]

    • Suspend 2-hydrazinyl-4-cyanopyridine (10 mmol) and 2-phenyl-3-oxobutanenitrile (10 mmol) in dioxane (20 mL).

    • Reflux the mixture for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • The resulting crystalline product is collected by filtration and recrystallized from dioxane.

    • The final product is characterized by IR, NMR, and Mass Spectrometry.[2]

CompoundYieldMelting Point (°C)Spectroscopic Data
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile[2]93%200-202IR (cm-1): 3348, 3303 (NH2), 3193 (NH), 2230 (CN)1H-NMR (DMSO-d6): δ 6.50 (s, 2H, NH2), 7.41-7.46 (m, 3H, arom. H), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 12.16 (br s, 1H, NH)MS (m/z): 184 (M+)

Synthetic Pathway for Pyrazolopyridine Derivatives

G A This compound B 2-Hydrazinyl-4-cyanopyridine A->B Hydrazine Hydrate, Ethanol, Reflux C 3-Amino-1H-pyrazole-4-carbonitrile Derivative B->C Activated Nitrile, Dioxane, Reflux D Pyrazolo[1,5-a]pyrimidine Derivative C->D Dielectrophile, Microwave

Caption: Synthesis of Pyrazolopyridines.

II. Synthesis of Cyanopyridone and Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

Cyanopyridones are valuable intermediates that can be synthesized from aromatic aldehydes, malononitrile (B47326), and an activated acetamide. These intermediates can then be cyclized to form pyrido[2,3-d]pyrimidine scaffolds, which are known to exhibit potent kinase inhibitory activity.

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidines

This protocol details a multi-step synthesis of pyrido[2,3-d]pyrimidine derivatives, highlighting a key cyclization step.

Step 1: General Procedure for the Synthesis of 6-amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitriles (Cyanopyridones) [3]

  • In a 50 mL round-bottom flask, combine equimolar amounts (10 mmol) of 2-cyano-N-(3-(trifluoromethyl)phenyl)acetamide, an appropriate aromatic aldehyde, and malononitrile in ethanol (20 mL).

  • Add a few drops of piperidine (B6355638) as a catalyst.

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid precipitate, wash with cold ethanol, and dry to obtain the desired cyanopyridone derivative.

CompoundRYieldMelting Point (°C)
6-amino-4-phenyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile[3]H--
6-amino-4-(4-chlorophenyl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile[3]4-Cl--
6-amino-4-(2,4-dichlorophenyl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile[3]2,4-(Cl)2--

Step 2: General Procedure for the Synthesis of 2-Methyl-pyrido[2,3-d]pyrimidine Derivatives [3]

  • Dissolve the appropriate 6-amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile (2 mmol) in acetic anhydride (B1165640) (10 mL).

  • Reflux the solution for 3-6 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Pour the residue into ice water (40 mL) to induce precipitation.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent.

CompoundRYieldMelting Point (°C)
2-Methyl-4,7-dioxo-5-phenyl-8-(3-(trifluoromethyl)phenyl)-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile[3]H--
5-(4-Chlorophenyl)-2-methyl-4,7-dioxo-8-(3-(trifluoromethyl)phenyl)-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile[3]4-Cl--
5-(2,4-Dichlorophenyl)-2-methyl-4,7-dioxo-8-(3-(trifluoromethyl)phenyl)-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile[3]2,4-(Cl)2--

G A Aromatic Aldehyde + Malononitrile + Activated Acetamide B 6-Amino-cyanopyridone A->B Ethanol, Piperidine, Reflux C Pyrido[2,3-d]pyrimidine B->C Acetic Anhydride, Reflux

Caption: Kinase Inhibitor Drug Discovery Workflow.

IV. Signaling Pathway: Pim-1 Kinase in Cancer

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets involved in apoptosis and cell cycle regulation. Overexpression of Pim-1 is observed in several cancers, making it an attractive target for therapeutic intervention. The synthesized heterocyclic compounds can act as inhibitors of Pim-1, thereby promoting apoptosis and inhibiting cancer cell growth.

Simplified Pim-1 Signaling Pathway

G Pim1 Pim-1 Kinase Bad Bad Pim1->Bad phosphorylates & inactivates Proliferation Cell Proliferation & Survival Pim1->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibitor Synthesized Heterocycle Inhibitor->Pim1 inhibits

Caption: Inhibition of Pim-1 Signaling by Novel Heterocycles.

References

2-Chloro-4-cyanopyridine: A Versatile Scaffold for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-cyanopyridine is a highly versatile heterocyclic building block in the synthesis of a wide array of biologically active molecules, particularly within the agrochemical industry. Its unique structure, featuring a reactive chlorine atom at the 2-position susceptible to nucleophilic substitution and a cyano group at the 4-position, allows for diverse chemical modifications. This reactivity makes it an ideal starting material for the development of potent and selective herbicides, insecticides, and plant growth regulators. These application notes provide an overview of the utility of this compound in the synthesis of key agrochemicals, detailed experimental protocols, and insights into their mechanisms of action.

I. Application in Plant Growth Regulators: The Synthesis of Forchlorfenuron (KT-30)

Forchlorfenuron, also known as CPPU or KT-30, is a highly active synthetic cytokinin used to promote fruit set and size.[1][2] It is a phenylurea derivative that can be synthesized from this compound. The key synthetic step involves the reduction of the cyano group to an amine, followed by reaction with phenyl isocyanate.

Quantitative Data: Efficacy of Forchlorfenuron (KT-30)
CropApplication Rate (mg/L)Observed EffectReference
Grapes5 - 20Increased fruit setting rate and fruit enlargement.[2]
Kiwifruit5 - 20Promotes fruit enlargement.[2]
Apples, Pears, Citrus5 - 20Increased fruit setting rate.[2]
Cucumbers, Watermelons, TomatoesFoliar spray: 0.2 - 1; Fruit dip: 5 - 20Promotes fruit setting and enlargement.[2]
Experimental Protocol: Synthesis of Forchlorfenuron (KT-30) from this compound

Step 1: Synthesis of 2-Chloro-4-aminopyridine

  • Reaction: Reduction of this compound to 2-Chloro-4-aminopyridine.

  • Reagents and Solvents: this compound, Reducing agent (e.g., Iron powder in acetic acid), solvent (e.g., acetic acid).

  • Procedure:

    • In a reaction vessel, dissolve this compound in acetic acid.

    • Add iron powder to the solution.

    • Heat the mixture to facilitate the reduction of the cyano group to an amino group.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

    • Upon completion, quench the reaction and work up to isolate the crude 2-Chloro-4-aminopyridine.

    • Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of Forchlorfenuron (KT-30)

  • Reaction: N-(2-chloro-4-pyridyl)-N'-phenylurea formation.

  • Reagents and Solvents: 2-Chloro-4-aminopyridine, Phenyl isocyanate, a suitable aprotic solvent (e.g., anhydrous acetonitrile (B52724) or acetone), and an acid-binding agent.

  • Procedure:

    • Dissolve 2-Chloro-4-aminopyridine and an acid-binding agent in the chosen anhydrous solvent.

    • Slowly add phenyl isocyanate to the mixture with stirring.

    • Heat the reaction mixture to promote the formation of the urea (B33335) linkage.

    • Monitor the reaction by liquid chromatography until completion.

    • Upon completion, the solvent is removed by distillation.

    • The resulting solid is filtered, washed, and dried to yield Forchlorfenuron.[3]

Mechanism of Action: Cytokinin Activity of Forchlorfenuron

Forchlorfenuron acts as a synthetic cytokinin, a class of plant hormones that promote cell division and growth.[1][4] It is believed to work by increasing the levels of natural cytokinins in the plant, which in turn stimulates cell division and expansion in fruits and other tissues.[1]

forchlorfenuron_pathway Forchlorfenuron Forchlorfenuron Cytokinin_Receptors Cytokinin Receptors (Cell Membrane) Forchlorfenuron->Cytokinin_Receptors Binds to Signal_Transduction Signal Transduction Cascade (e.g., Phosphorylation) Cytokinin_Receptors->Signal_Transduction Activates Gene_Expression Altered Gene Expression (Nucleus) Signal_Transduction->Gene_Expression Leads to Cell_Division Increased Cell Division & Expansion Gene_Expression->Cell_Division Results in

Forchlorfenuron's cytokinin-like signaling pathway.

II. Application in Herbicides: Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

Pyrido[2,3-d]pyrimidine derivatives, synthesized from 2-chloronicotinic acid (a related pyridine (B92270) building block), have shown significant herbicidal activity. These compounds act as inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO).

Quantitative Data: Herbicidal Activity of Pyrido[2,3-d]pyrimidine Derivatives
CompoundTarget WeedConcentrationInhibition Rate (%)Reference
3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneBentgrass (Agrostis stolonifera)1 mMGood activity (comparable to commercial herbicides)[5]
Various pyrido[2,3-d]pyrimidine derivativesBentgrass (Agrostis stolonifera)1 mMGood activity[5]
Various pyrido[2,3-d]pyrimidine derivativesLettuce (Lactuca sativa)1 mMNo marked inhibitory effect[5]
3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b][2][6]oxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dioneTobacco PPO (in vitro)Ki = 0.0074 µM-[7]
Experimental Protocol: General Synthesis of Pyrido[2,3-d]pyrimidines

This synthesis starts from 2-chloronicotinic acid, a related building block. The general strategy involves the formation of an acyl urea intermediate followed by intramolecular cyclization.

  • Reaction: Multi-step synthesis involving the formation of 2-chloro-N-(phenylcarbamoyl)nicotinamide and subsequent cyclization.

  • Reagents and Solvents: 2-chloronicotinic acid, various reagents for intermediate steps, Sodium hydride (NaH) for cyclization, Dimethylformamide (DMF).

  • General Procedure:

    • 2-chloronicotinic acid is converted to the key intermediate acyl urea through a multi-step process.

    • The acyl urea intermediate is then dissolved in a suitable solvent like DMF.

    • Sodium hydride is added as a base to facilitate an intramolecular cyclization reaction.

    • The reaction mixture is heated to promote the formation of the pyrido[2,3-d]pyrimidine ring system.[5]

    • Standard work-up and purification procedures are followed to isolate the final product.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

PPO-inhibiting herbicides block the activity of the protoporphyrinogen oxidase enzyme, which is crucial for the synthesis of both chlorophyll (B73375) and heme.[8] Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast into the cytoplasm.[8][9] In the cytoplasm, it is oxidized to protoporphyrin IX. This molecule, in the presence of light and oxygen, generates highly reactive singlet oxygen, which causes lipid peroxidation, membrane damage, and ultimately, cell death.[8]

ppo_inhibition_pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX_chloro Protoporphyrinogen IX PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX_chloro->PPO_Enzyme Protoporphyrinogen_IX_cyto Protoporphyrinogen IX Protoporphyrinogen_IX_chloro->Protoporphyrinogen_IX_cyto Accumulates & Leaks Protoporphyrin_IX_chloro Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX_chloro Chlorophyll Chlorophyll & Heme Protoporphyrin_IX_chloro->Chlorophyll Herbicide Pyrido[2,3-d]pyrimidine Herbicide Herbicide->PPO_Enzyme Inhibits Protoporphyrin_IX_cyto Protoporphyrin IX Protoporphyrinogen_IX_cyto->Protoporphyrin_IX_cyto Oxidation Singlet_Oxygen Singlet Oxygen (¹O₂) Protoporphyrin_IX_cyto->Singlet_Oxygen Light_O2 Light + O2 Light_O2->Singlet_Oxygen Generates Cell_Death Lipid Peroxidation & Membrane Damage & Cell Death Singlet_Oxygen->Cell_Death

Mechanism of action of PPO-inhibiting herbicides.

III. Application in Insecticides: Pyridine-Based Compounds

The pyridine scaffold is a core component of several classes of insecticides. While direct synthesis from this compound is not always documented in readily available literature, the general synthetic principles for creating functionalized pyridines are applicable.

Quantitative Data: Insecticidal Activity of Pyridine Derivatives
Compound ClassTarget PestActivity MetricValueReference
Pyridine Alkylsulfone Derivatives (e.g., Oxazosulfyl)Various insects-Potent effects[6]
Experimental Protocol: General Synthesis of Pyridine-Based Insecticides

The synthesis of pyridine-based insecticides often involves the nucleophilic substitution of a leaving group (such as the chlorine in this compound) with a suitable nucleophile to introduce the desired pharmacophore.

  • General Reaction: Nucleophilic aromatic substitution on a chloropyridine ring.

  • Reagents and Solvents: A 2-chloropyridine (B119429) derivative, a nucleophile (e.g., an amine, thiol, or alcohol), a base (e.g., potassium carbonate or triethylamine), and a suitable solvent (e.g., DMF, acetonitrile, or ethanol).

  • General Procedure:

    • The 2-chloropyridine starting material is dissolved in the chosen solvent.

    • The nucleophile and base are added to the reaction mixture.

    • The mixture is heated to facilitate the substitution reaction.

    • Reaction progress is monitored by an appropriate analytical method.

    • Upon completion, the product is isolated through extraction, precipitation, and/or column chromatography.

Mechanism of Action: Inhibition of Vesicular Acetylcholine (B1216132) Transporter (VAChT)

A novel class of pyridine alkylsulfone insecticides has been shown to act by inhibiting the vesicular acetylcholine transporter (VAChT).[6] VAChT is responsible for loading acetylcholine into synaptic vesicles for its subsequent release at the synapse.[6] By blocking this transporter, these insecticides disrupt cholinergic synaptic transmission, leading to paralysis and death of the insect.[6]

vacht_inhibition_workflow cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis VAChT Vesicular Acetylcholine Transporter (VAChT) ACh_synthesis->VAChT ACh to be transported Synaptic_Vesicle Synaptic Vesicle VAChT->Synaptic_Vesicle Loads ACh into ACh_Receptor Acetylcholine Receptor Synaptic_Vesicle->ACh_Receptor ACh Release (blocked) Insecticide Pyridine Insecticide Insecticide->VAChT Inhibits No_Signal No Signal Transmission ACh_Receptor->No_Signal Signal_Transmission Signal Transmission

References

Scale-Up Synthesis of 2-Chloro-4-cyanopyridine Derivatives: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-4-cyanopyridine is a pivotal intermediate in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries. Its derivatives are key building blocks for various therapeutic agents, including inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) and matrix metalloproteinase-13 (MMP-13), which are implicated in inflammatory diseases and osteoarthritis, respectively.[1] The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents several challenges, including reaction heat management, safe handling of hazardous reagents, and efficient purification. These application notes provide a comprehensive overview of the key considerations and detailed protocols for the scale-up synthesis of this important compound.

Synthetic Routes and Scale-Up Considerations

The most prevalent and industrially viable method for the synthesis of this compound involves the chlorination of 4-cyanopyridine-N-oxide. Several variations of this method exist, primarily differing in the choice of chlorinating agent and reaction conditions.

Primary Synthetic Route: Chlorination of 4-Cyanopyridine-N-oxide

The reaction of 4-cyanopyridine-N-oxide with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), is the preferred method for large-scale production.[2] Key considerations for scaling up this process include:

  • Reagent Selection: Phosphorus oxychloride is a potent and cost-effective chlorinating agent. In some protocols, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance reactivity, though this can sometimes lead to more by-products.[2] Triethylamine (B128534) is often used as a base to neutralize the HCl generated during the reaction, which can improve yield and reduce corrosion.[2]

  • Thermal Management: The reaction between 4-cyanopyridine-N-oxide and phosphorus oxychloride is highly exothermic. On a large scale, effective heat dissipation is critical to prevent runaway reactions. This is typically achieved through controlled addition of reagents, efficient reactor cooling systems, and careful monitoring of the internal temperature.

  • Quenching: The work-up procedure involves quenching the excess phosphorus oxychloride, which reacts violently with water. A "reverse quench," where the reaction mixture is slowly added to a large volume of a quenching solution (e.g., ice/water, aqueous sodium bicarbonate, or a buffered solution), is the standard and safer procedure at scale.[3][4] The temperature of the quench mixture must be carefully controlled to prevent a delayed and uncontrolled exotherm.[4][5]

  • Purification: While laboratory-scale purification may utilize column chromatography, industrial-scale production relies on more scalable techniques such as recrystallization or distillation to achieve the desired purity.[6][7][8]

  • By-product Formation: The primary by-product in this reaction is often the isomeric 3-chloro-4-cyanopyridine.[2] Reaction conditions, such as temperature and the choice of chlorinating agent, can be optimized to minimize the formation of this isomer.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic protocols for this compound.

Table 1: Synthesis of this compound from 4-Cyanopyridine-N-oxide

MethodStarting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
14-cyanopyridine-N-oxide (120g)POCl₃ (183.6g), Triethylamine (151.5g)1,2-dichloroethane (360ml)-2 ± 24h~83% (based on product weight)[2]
24-cyanopyridine-N-oxide (3.0kg)POCl₃ (9.0L)None80-10029hNot specified[2]
34-cyanopyridine-N-oxide (30g)POCl₃ (96ml), PCl₅ (72g)None120-13018h24%[2]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound using POCl₃ and Triethylamine

This protocol is adapted from a reported laboratory procedure with considerations for scale-up.[2]

Materials:

  • 4-cyanopyridine-N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N)

  • 1,2-Dichloroethane

  • Water

  • Appropriate reactor with cooling and mechanical stirring

  • Quench vessel

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a cooling system, mechanical stirrer, and dropping funnel, charge 4-cyanopyridine-N-oxide and 1,2-dichloroethane.

  • Reagent Addition: Cool the mixture to -2 ± 2°C. Slowly add phosphorus oxychloride to the stirred suspension.

  • Following the addition of POCl₃, add triethylamine dropwise over a period of 2 hours, maintaining the internal temperature at -2 ± 2°C.

  • Reaction: After the addition is complete, allow the reaction to stir at the same temperature for an additional 2 hours.

  • Work-up:

    • Concentration: Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Quenching: Prepare a separate quench vessel with a sufficient amount of stirred water. Slowly add the concentrated reaction mixture to the water, carefully controlling the temperature.

    • Isolation: The product will precipitate as a solid. Isolate the solid by filtration and wash the filter cake with water.

  • Drying: Dry the solid product under vacuum to obtain this compound.

Protocol 2: Large-Scale Synthesis of this compound using excess POCl₃

This protocol is based on a larger-scale synthesis example.[2]

Materials:

  • 4-cyanopyridine-N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Methyl tert-butyl ether (MTBE)

  • Heptane

  • Activated charcoal

  • Celite

  • Sodium hydroxide (B78521) (NaOH) solution

  • pH 7 buffer

Procedure:

  • Reaction: Charge 4-cyanopyridine-N-oxide to a reactor and add phosphorus oxychloride. Slowly heat the slurry to 80°C and maintain for 5 hours. Then, increase the temperature to 100°C and age for 24 hours.

  • Quenching: Cool the reaction mixture to room temperature. In a separate vessel, prepare a pH 7 buffer solution. Slowly and carefully add the reaction slurry to the buffer, maintaining the temperature between 15-35°C by controlled addition and cooling. Adjust the pH to 5-6 with a sodium hydroxide solution during the addition.

  • Extraction and Purification:

    • Extract the product into MTBE.

    • Treat the organic layer with activated charcoal for 4 hours to remove colored impurities.

    • Filter the mixture through Celite and wash with MTBE.

    • Perform a solvent swap from MTBE to heptane.

    • Filter the resulting slurry to isolate the product.

  • Drying: Dry the product under vacuum.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow 4-Cyanopyridine-N-oxide 4-Cyanopyridine-N-oxide Reaction_Mixture Reaction Mixture (Chlorination) 4-Cyanopyridine-N-oxide->Reaction_Mixture POCl3 POCl3 POCl3->Reaction_Mixture Quenching Controlled Quenching (e.g., reverse quench into water/buffer) Reaction_Mixture->Quenching Crude_Product_Slurry Crude Product Slurry Quenching->Crude_Product_Slurry Isolation Isolation (Filtration) Crude_Product_Slurry->Isolation Purification Purification (Recrystallization/Distillation) Isolation->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

G cluster_pathway Biological Context: Downstream Applications cluster_mk2 MK-2 Signaling Pathway cluster_mmp13 MMP-13 in Osteoarthritis This compound This compound Derivative_Synthesis Further Synthesis This compound->Derivative_Synthesis MK2_Inhibitor MK-2 Inhibitor Derivative_Synthesis->MK2_Inhibitor MMP13_Inhibitor MMP-13 Inhibitor Derivative_Synthesis->MMP13_Inhibitor MK2 MK-2 MK2_Inhibitor->MK2 Inhibits MMP13 MMP-13 MMP13_Inhibitor->MMP13 Inhibits Stress_Stimuli Stress/Inflammatory Stimuli p38_MAPK p38 MAPK Stress_Stimuli->p38_MAPK p38_MAPK->MK2 Inflammatory_Cytokines Inflammatory Cytokines MK2->Inflammatory_Cytokines Inflammation Inflammation Inflammatory_Cytokines->Inflammation Proinflammatory_Stimuli Pro-inflammatory Stimuli Chondrocytes Chondrocytes Proinflammatory_Stimuli->Chondrocytes Chondrocytes->MMP13 Collagen_Degradation Collagen Degradation MMP13->Collagen_Degradation Osteoarthritis Osteoarthritis Collagen_Degradation->Osteoarthritis

Caption: Biological pathways targeted by derivatives.

References

Application Notes and Protocols for 2-Chloro-4-cyanopyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of high-quality lead compounds. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify weak but efficient binders to a biological target. These initial hits then serve as starting points for the development of more potent and selective drug candidates through structure-guided optimization.

2-Chloro-4-cyanopyridine is a versatile and highly valuable fragment for FBDD campaigns, particularly in the discovery of kinase inhibitors. Its utility stems from several key features:

  • Low Molecular Weight: With a molecular weight of 138.55 g/mol , it adheres to the "Rule of Three" often applied to fragment libraries.

  • Dual Reactivity: The pyridine (B92270) ring contains two key functional groups. The cyano group can act as a hydrogen bond acceptor, while the chloro group at the 2-position is a reactive handle suitable for nucleophilic aromatic substitution (SNAr) reactions. This allows for both non-covalent interactions and the potential for developing covalent inhibitors.

  • Vector for Growth: The chlorine atom provides a well-defined vector for chemical elaboration, enabling fragment "growing" and "linking" strategies to explore the binding site and enhance affinity.

These application notes provide a comprehensive overview of the use of this compound in a hypothetical FBDD workflow targeting a protein kinase. Detailed protocols for key experiments are provided, along with illustrative data and visualizations to guide researchers in their drug discovery efforts.

Hypothetical FBDD Workflow: Targeting a Protein Kinase

This section outlines a typical FBDD cascade initiating with a this compound fragment for the discovery of a novel kinase inhibitor.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Fragment Library Fragment Library Primary Screen Primary Screen Fragment Library->Primary Screen c(this compound) Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Biophysical Validation Biophysical Validation Hit Confirmation->Biophysical Validation Structural Biology Structural Biology Biophysical Validation->Structural Biology Structure-Guided Design Structure-Guided Design Structural Biology->Structure-Guided Design Synthesis of Analogs Synthesis of Analogs Structure-Guided Design->Synthesis of Analogs SAR Exploration SAR Exploration Synthesis of Analogs->SAR Exploration Lead Compound Lead Compound SAR Exploration->Lead Compound

Caption: A typical Fragment-Based Drug Discovery workflow.

Application Notes

Fragment Library Screening

The initial phase of an FBDD campaign involves screening a library of fragments to identify binders to the target protein. This compound would be a component of a larger fragment library.

Primary Screening: High-throughput screening methods are employed to rapidly assess the binding of the entire fragment library. Techniques such as Differential Scanning Fluorimetry (DSF) or Surface Plasmon Resonance (SPR) are commonly used.

Hit Confirmation: Fragments that show binding in the primary screen are then subjected to a secondary, orthogonal method to confirm the interaction and eliminate false positives. For example, if DSF was used as the primary screen, SPR or Nuclear Magnetic Resonance (NMR) could be used for confirmation.

Hit Validation and Characterization

Once a fragment hit like this compound is confirmed, its interaction with the target protein is characterized in detail.

Biophysical Validation: Techniques like Isothermal Titration Calorimetry (ITC) are used to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the fragment-protein interaction.

Structural Biology: X-ray crystallography is a cornerstone of FBDD. Obtaining a crystal structure of the this compound fragment bound to the target kinase provides atomic-level details of the binding mode. This information is crucial for understanding the key interactions and guiding the subsequent optimization process.

Hit-to-Lead Optimization

The goal of this phase is to elaborate the initial low-affinity fragment hit into a high-affinity lead compound with desirable drug-like properties.

Structure-Guided Design: The crystal structure of the fragment-protein complex reveals the binding orientation and identifies potential vectors for chemical modification. For this compound, the chlorine atom at the 2-position is an ideal handle for synthetic elaboration.

Fragment Growing: This strategy involves adding chemical moieties to the fragment to extend into adjacent pockets of the binding site, thereby increasing affinity and selectivity.

Fragment Linking: If other fragments are found to bind in close proximity, they can be linked together to create a larger molecule with significantly enhanced affinity.

Structure-Activity Relationship (SAR) Exploration: A systematic medicinal chemistry effort is undertaken to synthesize and test analogs of the initial fragment. This iterative process of design, synthesis, and testing allows for the exploration of the SAR and the optimization of potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following tables present hypothetical but representative data that might be generated during an FBDD campaign starting with this compound.

Table 1: Biophysical Screening and Validation of this compound

TechniqueParameterValue
DSF ΔTm+3.5 °C
SPR KD250 µM
ITC KD300 µM
n (stoichiometry)1.1
ΔH (enthalpy)-5.2 kcal/mol
-TΔS (entropy)-1.5 kcal/mol

Table 2: Structure-Activity Relationship (SAR) of Analogs - Fragment Growing

CompoundR-group at C2-positionKD (µM)Kinase IC50 (µM)
Fragment 1 (Hit) -Cl250>100
Analog 1a -NH(CH3)12075
Analog 1b -NH(cyclopropyl)5530
Analog 1c -NH(4-fluorophenyl)158.5
Lead Compound 1 -NH(3-methoxy-4-hydroxyphenyl)0.50.15

Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Screening

DSF is a rapid, high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in a measurable shift in its melting temperature (Tm).

Materials:

  • Purified kinase protein (e.g., 2 µM in DSF buffer)

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • Fragment library (including this compound) at 10 mM in DMSO

  • Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO)

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument

Procedure:

  • Prepare a master mix of the kinase protein and SYPRO Orange dye in DSF buffer. The final protein concentration should be 2 µM and the final dye dilution 1:1000.

  • Dispense 19.8 µL of the master mix into each well of the PCR plate.

  • Add 0.2 µL of the 10 mM fragment solution to the appropriate wells for a final fragment concentration of 100 µM. Include DMSO-only controls.

  • Seal the plate and centrifuge briefly to mix.

  • Place the plate in a real-time PCR instrument.

  • Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute, monitoring fluorescence.

  • Analyze the data to determine the Tm for each well. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of a fragment indicates binding.

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation and Kinetic Analysis

SPR is used to confirm the binding of hits from the primary screen and to determine their binding affinity (KD) and kinetics (ka and kd).

Materials:

  • Purified kinase protein

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO)

  • This compound and other fragment hits

Procedure:

  • Chip Preparation: Covalently immobilize the purified kinase onto a CM5 sensor chip using standard amine coupling chemistry according to the manufacturer's instructions.

  • Fragment Preparation: Prepare a serial dilution of this compound in SPR running buffer, typically ranging from 1 µM to 500 µM.

  • Binding Analysis: Inject the fragment solutions over the immobilized kinase surface at a constant flow rate. Monitor the change in response units (RU) over time.

  • Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound fragment.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • Purified kinase protein (e.g., 20-50 µM in ITC buffer)

  • ITC buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl)

  • This compound (e.g., 0.5-1 mM in ITC buffer with matching DMSO concentration)

  • ITC instrument

Procedure:

  • Thoroughly dialyze the protein against the ITC buffer. Dissolve the fragment in the final dialysis buffer to minimize buffer mismatch effects.

  • Load the protein solution into the sample cell of the ITC instrument.

  • Load the fragment solution into the injection syringe.

  • Set up an injection sequence, typically consisting of a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution.

  • Monitor the heat change after each injection.

  • Integrate the heat-change peaks and plot them against the molar ratio of fragment to protein.

  • Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH.

Protocol 4: X-ray Crystallography for Structural Determination

X-ray crystallography provides a high-resolution 3D structure of the fragment-protein complex, which is invaluable for structure-guided drug design.

Materials:

  • Highly purified and concentrated kinase protein

  • Crystallization screens and reagents

  • This compound

  • Cryo-protectant

  • X-ray diffraction source (synchrotron preferred)

Procedure:

  • Crystallization: Screen for crystallization conditions for the kinase protein alone (apo form) using vapor diffusion (sitting or hanging drop) methods.

  • Fragment Soaking: Once apo crystals are obtained, soak them in a solution containing a high concentration of this compound (typically 1-10 mM) for a defined period (minutes to hours).

  • Cryo-protection and Data Collection: Transfer the soaked crystals to a cryo-protectant solution and flash-cool them in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure of the kinase-fragment complex, typically by molecular replacement using the apo structure.

  • Binding Mode Analysis: Analyze the electron density map to confirm the binding of the fragment and to characterize its interactions with the protein at an atomic level.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Target Kinase Target Kinase Receptor Tyrosine Kinase->Target Kinase Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Cell Proliferation Cell Proliferation Downstream Substrate->Cell Proliferation This compound Derivative This compound Derivative This compound Derivative->Target Kinase Experimental_Workflow cluster_screening Screening & Validation cluster_structure Structural Biology cluster_optimization Lead Optimization DSF DSF Screen SPR_val SPR Validation DSF->SPR_val Hits ITC_char ITC Characterization SPR_val->ITC_char Confirmed Hits Xray X-ray Crystallography ITC_char->Xray SBDD Structure-Based Design Xray->SBDD Synthesis Analog Synthesis SBDD->Synthesis SAR SAR by SPR/ITC Synthesis->SAR SAR->SBDD Lead Lead Compound SAR->Lead

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Chloro-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Chloro-4-cyanopyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging reaction. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you overcome low yields and other common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation is a common challenge when working with this compound. This is primarily due to two factors: the inherent low reactivity of the C-Cl bond and the presence of two potentially interfering functional groups (the pyridine (B92270) nitrogen and the cyano group). A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the strong C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient for this substrate.[1]

    • Recommendation: Switch to a more active catalytic system. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.[1][2] These properties promote the formation of the active monoligated palladium(0) species needed for the difficult oxidative addition step.[1][3] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1]

  • Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[1][4] The strength, solubility, and steric properties of the base are important factors.

    • Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[1][2] If base solubility is an issue, consider a solvent system that partially dissolves it (e.g., dioxane/water) or use a soluble organic base.[1]

  • Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an aprotic organic solvent and water is often optimal.[1] Common choices include dioxane/water, toluene/water, or THF/water.[1][5]

  • Insufficient Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[1][2]

    • Recommendation: Increase the reaction temperature, typically to a range of 80-120 °C.[1][6] Microwave irradiation can also be an effective method to achieve higher temperatures and shorter reaction times.[6]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation.[1]

    • Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas like Argon or Nitrogen.[1][2] The reaction should be set up and run under a positive pressure of an inert gas.

Q2: My reaction has stalled, and I see a significant amount of unreacted this compound. What should I do?

A2: This indicates a problem with the initial oxidative addition step, which is often the rate-limiting step for chloro-heteroaryl substrates.

Troubleshooting Steps:

  • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes be effective.

  • Switch to a More Active Ligand: If you are not already using one, switch to a Buchwald-type ligand (e.g., SPhos, XPhos) or an NHC ligand, which are specifically designed to promote the coupling of unreactive chlorides.[1][2][3]

  • Elevate the Temperature: As mentioned in Q1, increasing the temperature can provide the necessary energy to overcome the activation barrier of the C-Cl bond.[2]

Q3: I am observing significant side products, such as the dehalogenated starting material (4-cyanopyridine) and homocoupled boronic acid. How can I minimize these?

A3: The formation of side products is a common issue that reduces the yield of the desired product.

Troubleshooting Steps:

  • Protodeboronation (Ar-H formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities.[1]

    • Recommendation: Use anhydrous solvents and reagents where possible. Employing a less nucleophilic or weaker base can sometimes mitigate this issue. Using boronic esters (e.g., pinacol (B44631) esters) can also enhance stability against protodeboronation.[2]

  • Homocoupling (Ar-Ar or Ar'-Ar' formation): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[1]

    • Recommendation: Ensure the reaction is meticulously degassed and maintained under an inert atmosphere to minimize oxygen. Using a Pd(0) source directly or an efficient precatalyst system can also reduce homocoupling.[2]

Q4: Can the pyridine nitrogen or the cyano group on my substrate interfere with the reaction?

A4: Yes, both groups can potentially influence the reaction. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[2][7] This is a well-known challenge referred to as the "2-pyridyl problem".[7]

  • Recommendation: The use of bulky, electron-rich phosphine (B1218219) ligands (like Buchwald ligands) can sterically shield the palladium center and mitigate this inhibitory coordination.[2][7] The cyano group is generally well-tolerated in Suzuki couplings, but its electron-withdrawing nature can affect the reactivity of the pyridine ring.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key reaction parameters and their impact on yield for challenging Suzuki couplings of heteroaryl chlorides. These are generalized recommendations, and optimal conditions should be determined experimentally.

Table 1: Recommended Catalyst Systems for Suzuki Coupling of this compound

Catalyst / PrecatalystLigandTypical Loading (mol%)Notes
Pd(OAc)₂ or Pd₂(dba)₃Buchwald Ligands (SPhos, XPhos, RuPhos)1 - 3Highly active and generally the first choice for heteroaryl chlorides.[1][7]
Pd(OAc)₂ or Pd₂(dba)₃N-Heterocyclic Carbenes (e.g., IPr, SIPr)1 - 5Very effective for challenging couplings, offering high stability and activity.[7]
Pd(dppf)Cl₂(dppf is the ligand)3 - 5A common and often effective choice, but may be less active than Buchwald systems.[7]
Pd(PPh₃)₄(PPh₃ is the ligand)3 - 5Generally less active for chlorides and may require higher temperatures and longer reaction times.[1][8]

Table 2: Common Base and Solvent Combinations for Challenging Couplings

BaseEquivalentsSolvent SystemRatio (v/v)Typical Temperature (°C)Notes
K₃PO₄2 - 3Dioxane / H₂O4:1 to 10:180 - 110Often provides excellent yields for challenging couplings.[2][7]
Cs₂CO₃2 - 3Dioxane / H₂O4:1 to 10:180 - 110A strong base, very effective but can be more expensive.[1]
K₂CO₃2 - 3Toluene / H₂O2:1 to 5:190 - 120A common and cost-effective choice.[7]
KF3THF / H₂O4:170 - 90Can be effective and may reduce protodeboronation in some cases.[7][9]

Mandatory Visualizations

The following diagrams illustrate key concepts for understanding and troubleshooting the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Often Rate-Limiting for Ar-Cl) pd0->oxidative_addition Ar-Cl pd_ii_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation ar_pd_ar_complex Ar-Pd(II)(Ar')L₂ transmetalation->ar_pd_ar_complex reductive_elimination Reductive Elimination ar_pd_ar_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Coupled Product) reductive_elimination->product base_boronate->transmetalation Ar'B(OR)₂(OH)⁻

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.

Troubleshooting_Workflow start Low or No Yield Observed q1 Is the catalyst system active enough for Ar-Cl? start->q1 sol1 Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. q1->sol1 No q2 Is the reaction temperature sufficient? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Increase temperature to 80-120 °C. Consider microwave irradiation. q2->sol2 No q3 Is the base effective? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). q3->sol3 No q4 Is the system properly degassed? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Degas solvents thoroughly. Run under inert atmosphere (Ar/N₂). q4->sol4 No end_node Re-run Optimized Reaction q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: A workflow diagram for troubleshooting low yields in the Suzuki coupling reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

This is a generalized procedure and should be optimized for specific substrates and coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-3 mol%)

  • Ligand (e.g., SPhos, XPhos) (1.1-1.2 times the mol of Pd)

  • Base (e.g., K₃PO₄) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 10:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound, arylboronic acid, palladium precatalyst, ligand, and base under an inert atmosphere (Argon or Nitrogen).[2]

  • Solvent Addition: Add the degassed solvent via syringe.[2]

  • Degassing: Seal the vessel and perform additional degassing by bubbling argon through the stirred solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[6]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.[2][6]

References

Byproduct formation in the synthesis of 2-Chloro-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-cyanopyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent laboratory and industrial synthesis of this compound involves the chlorination of 4-cyanopyridine (B195900) N-oxide. This reaction is typically carried out using phosphorus oxychloride (POCl₃), often in the presence of other chlorinating agents like phosphorus pentachloride (PCl₅) or with an organic base such as triethylamine (B128534).

Q2: What are the major byproducts in the synthesis of this compound?

A2: The primary and most significant byproduct is the isomeric 3-chloro-4-cyanopyridine (B17897).[1] In some reported procedures, this isomer can be formed in substantial amounts, occasionally even becoming the major product depending on the reaction conditions. Other potential, though less common, byproducts can include unreacted starting material and polychlorinated pyridine (B92270) species.

Q3: What is the general mechanism for the formation of this compound and its isomeric byproduct?

A3: The reaction proceeds through the formation of an adduct between the pyridine N-oxide oxygen and the electrophilic phosphorus of POCl₃. This activation of the pyridine ring facilitates nucleophilic attack by a chloride ion. While attack at the C2 and C6 positions is electronically favored in many pyridine N-oxide reactions, the presence of the electron-withdrawing cyano group at the C4 position significantly influences the regioselectivity. This can lead to competitive attack at the C3 position, resulting in the formation of 3-chloro-4-cyanopyridine.

Q4: How can I purify this compound from its byproducts?

A4: The most effective method for separating this compound from its 3-chloro isomer is column chromatography on silica (B1680970) gel.[1] Fractional crystallization can also be employed, taking advantage of potential differences in solubility and crystal packing of the isomers. For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a viable, albeit more resource-intensive, option.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of the Desired this compound

Possible Causes:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of degradation products and byproducts.

  • Incorrect Stoichiometry of Reagents: The molar ratio of the chlorinating agent (e.g., POCl₃) to the 4-cyanopyridine N-oxide is crucial. An insufficient amount of the chlorinating agent will result in incomplete conversion.

  • Moisture in the Reaction: Phosphorus oxychloride reacts violently with water. The presence of moisture in the starting materials or solvent can consume the reagent and lead to lower yields.

  • Inefficient Work-up and Purification: Product loss can occur during the work-up and purification steps, such as incomplete extraction or suboptimal chromatographic separation.

Recommended Solutions:

  • Optimize Reaction Temperature: Carefully control the reaction temperature according to the chosen protocol. A stepwise increase in temperature may be beneficial in some cases.

  • Adjust Reagent Ratios: Experiment with slightly varying the molar equivalents of the chlorinating agent to find the optimal ratio for your specific setup.

  • Ensure Anhydrous Conditions: Use dry solvents and ensure that the starting materials are free of moisture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Refine Purification Technique: Optimize the mobile phase for column chromatography to achieve better separation between the product and byproducts. Ensure complete extraction from the aqueous phase during work-up.

Issue 2: High Proportion of the 3-Chloro-4-cyanopyridine Byproduct

Possible Causes:

  • Reaction Conditions Favoring 3-Chlorination: High reaction temperatures and the specific combination of chlorinating agents can influence the isomeric ratio. For instance, the use of a mixture of POCl₃ and PCl₅ at high temperatures has been reported to yield a significant amount of the 3-chloro isomer.[1]

  • Electronic Effects of the Cyano Group: The strong electron-withdrawing nature of the cyano group at the 4-position deactivates the pyridine ring towards electrophilic attack but also influences the positions susceptible to nucleophilic attack on the activated intermediate, making the 3-position more accessible than in unsubstituted pyridine N-oxide.

Recommended Solutions:

  • Modify Reaction Conditions: Lowering the reaction temperature and using POCl₃ with an organic base like triethylamine at cooler temperatures may favor the formation of the 2-chloro isomer.[1]

  • Choice of Chlorinating Agent: Explore the use of alternative chlorinating agents. The choice of the activating group on the N-oxide can influence the regioselectivity of the subsequent nucleophilic attack.

Data Presentation

Table 1: Comparison of Synthesis Protocols for this compound

ParameterMethod 1Method 2Method 3
Starting Material 4-cyanopyridine N-oxide4-cyanopyridine N-oxide4-cyanopyridine N-oxide
Chlorinating Agent(s) POCl₃, PCl₅POCl₃POCl₃, Triethylamine
Solvent None (neat)1,2-dichloroethane (B1671644)Not specified
Temperature 120-130 °C (reflux)80-100 °C-2 ± 2 °C (addition)
Reaction Time 6 hours reflux, 12 hours stir5 hours at 80 °C, 24 hours at 100 °C2 hours addition, 2 hours stir
Yield of this compound 24%High (not quantified)High (not quantified)
Yield of 3-Chloro-4-cyanopyridine 30%Not reportedNot reported
Reference [1][1][1]

Experimental Protocols

Protocol 1: Synthesis of this compound using POCl₃ and PCl₅

This protocol has been reported to produce a mixture of 2-chloro and 3-chloro isomers.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-cyanopyridine N-oxide (30 g, 0.25 mol), phosphorous oxychloride (96 ml, 0.35 mol), and phosphorous pentachloride (72 g, 0.38 mol).

  • Reaction: Heat the mixture to reflux at 120-130 °C for 6 hours.

  • Cooling: After the reflux period, allow the reaction mixture to cool to room temperature and stir for an additional 12 hours.

  • Work-up: Carefully and slowly pour the reaction mixture into a mixture of ice, sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃) to neutralize the excess acid.

  • Extraction: Extract the aqueous mixture with chloroform (B151607) (4 x 250 ml).

  • Purification: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent in vacuo. The residue is then purified by column chromatography on silica gel using a 50% ether/hexanes eluent to separate the this compound and 3-chloro-4-cyanopyridine isomers.

Protocol 2: Synthesis of this compound using POCl₃ and Triethylamine

This method is reported to be a high-yielding synthesis of the desired product.[1]

  • Reaction Setup: In a 1000 ml reaction flask, add 4-cyanopyridine N-oxide (120 g), 1,2-dichloroethane (360 ml), and phosphorus oxychloride (183.6 g).

  • Cooling: Cool the reaction system to -2 ± 2 °C.

  • Addition of Base: Slowly add triethylamine (151.5 g) dropwise over a period of 2 hours, maintaining the temperature at -2 ± 2 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2 hours.

  • Work-up: Concentrate the reaction solution under reduced pressure until no more solvent distills off.

  • Precipitation: Add 240 ml of water to the residue and stir. A large amount of solid will precipitate.

  • Isolation: Collect the solid product by suction filtration and rinse the filter cake with water to obtain this compound.

Mandatory Visualization

Synthesis_and_Byproduct_Formation 4-Cyanopyridine N-Oxide 4-Cyanopyridine N-Oxide Activated Intermediate Activated Pyridine N-Oxide-POCl2 Adduct 4-Cyanopyridine N-Oxide->Activated Intermediate + POCl3 POCl3 POCl3 This compound This compound Activated Intermediate->this compound  Nucleophilic Attack  at C2 by Cl- 3-Chloro-4-cyanopyridine 3-Chloro-4-cyanopyridine Activated Intermediate->3-Chloro-4-cyanopyridine  Nucleophilic Attack  at C3 by Cl-

Caption: Reaction pathway for the synthesis of this compound and the formation of the 3-chloro isomer byproduct.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Possible Causes cluster_2 Solutions Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Byproduct Formation Byproduct Formation Low Yield->Byproduct Formation Purification Loss Purification Loss Low Yield->Purification Loss Optimize Temp/Time Optimize Temp/Time Incomplete Reaction->Optimize Temp/Time Adjust Stoichiometry Adjust Stoichiometry Incomplete Reaction->Adjust Stoichiometry Modify Conditions Modify Conditions Byproduct Formation->Modify Conditions Refine Purification Refine Purification Purification Loss->Refine Purification

Caption: Troubleshooting workflow for addressing low yields in the synthesis of this compound.

References

Technical Support Center: Purification of 2-Chloro-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-chloro-4-cyanopyridine from reaction mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering step-by-step solutions to improve yield and purity.

Issue 1: Low or No Yield of this compound

Possible Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material (e.g., 4-cyanopyridine (B195900) N-oxide). If the reaction has stalled, consider extending the reaction time or carefully adding more of the limiting reagent.
Product Loss During Workup Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., chloroform, ethyl acetate (B1210297), or MTBE).[1][2] Back-extract the combined organic layers with brine to minimize the loss of the polar product into the aqueous phase.
Hydrolysis of the Cyano Group During aqueous workup, maintain a neutral or slightly basic pH to minimize the hydrolysis of the cyano group to a carboxylic acid or amide, which can occur under acidic or strongly basic conditions.[3][4]
Product Volatility This compound can be volatile. When removing the solvent under reduced pressure, use a moderate temperature on the rotary evaporator to avoid product loss.
Precipitation Issues If precipitating the product from a solvent, ensure the solution is sufficiently concentrated and cooled to a low enough temperature to induce crystallization. If the product is too soluble, consider adding a non-solvent to promote precipitation.

Issue 2: Presence of Impurities in the Final Product

Impurity Identification Removal Strategy
3-Chloro-4-cyanopyridine (Isomer) This is a very common impurity. It can be identified by TLC, as it often has a slightly different Rf value than the desired 2-chloro isomer. NMR spectroscopy can also be used for confirmation.Column Chromatography: This is the most effective method for separating the 2-chloro and 3-chloro isomers.[1][2] Use a silica (B1680970) gel column and a non-polar eluent system, such as a mixture of hexanes and ethyl acetate or ether.[2] A shallow gradient of the more polar solvent can improve separation.
Unreacted Starting Material (e.g., 4-cyanopyridine N-oxide) This can be identified by TLC as a more polar spot compared to the product.Column Chromatography: The starting material can be separated from the product using silica gel column chromatography. Extraction: A wash with a dilute acid solution during the workup may help to remove the more basic N-oxide.
Colored Impurities The final product may have a yellow or brown tint.Charcoal Treatment: During the workup, after extraction into an organic solvent, the solution can be treated with activated charcoal to adsorb colored impurities.[2] Recrystallization: Recrystallizing the crude product from a suitable solvent system can effectively remove colored impurities.
Hydrolysis Byproducts (e.g., 2-chloro-4-pyridinecarboxamide) These will appear as more polar spots on a TLC plate.Column Chromatography: These more polar impurities can be readily separated by silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect when synthesizing this compound?

A1: The most common impurity is the isomeric byproduct, 3-chloro-4-cyanopyridine.[2] Its formation is often inherent to the synthetic route, and its separation is a critical step in the purification process.

Q2: How can I effectively separate this compound from its 3-chloro isomer?

A2: Column chromatography on silica gel is the most reliable method for separating these isomers.[1][2] A solvent system of ether and hexanes has been shown to be effective.[2] Careful optimization of the solvent polarity and a slow elution rate are key to achieving good separation.

Q3: My purified this compound is a yellow solid. How can I decolorize it?

A3: A yellow coloration is likely due to persistent impurities. You can treat a solution of your product in an organic solvent with activated charcoal, followed by filtration.[2] Alternatively, recrystallization is an excellent method for removing colored impurities and improving the overall purity.

Q4: What are the best recrystallization solvents for this compound?

A4: While specific solvent systems can vary depending on the impurities present, a common approach is to use a binary solvent system. This typically involves dissolving the crude product in a good solvent (e.g., a minimal amount of a polar solvent like ethanol (B145695) or ethyl acetate) at an elevated temperature and then adding a poor solvent (e.g., a non-polar solvent like hexanes or petroleum ether) until the solution becomes turbid. Slow cooling should then induce the crystallization of the pure product.

Q5: How can I monitor the progress of my purification?

A5: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities. The disappearance of impurity spots and the presence of a single spot for the purified product indicate successful purification.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₃ClN₂
Molecular Weight 138.56 g/mol
Appearance White to light brown solid
Melting Point 67-75 °C[5]
Boiling Point 245-246 °C
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in common organic solvents like ethanol and acetone[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography, which is particularly effective for removing the 3-chloro isomer.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., a 9:1 mixture of hexanes:ethyl acetate).

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., to 4:1, then 2:1 hexanes:ethyl acetate) to facilitate the elution of the product while leaving more polar impurities on the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying this compound by recrystallization.

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of a hot solvent in which it is readily soluble (e.g., ethanol or ethyl acetate).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, you can further cool the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification Reaction Reaction Mixture (Crude this compound, 3-Chloro isomer, Starting Material, etc.) Quench Quench Reaction Reaction->Quench Extraction Solvent Extraction (e.g., Chloroform, MTBE) Quench->Extraction Wash Wash Organic Layer (Water, Brine) Extraction->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Column_Chrom Column Chromatography (Silica Gel) Crude_Product->Column_Chrom Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Column_Chrom->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issues? Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Incomplete_Rxn Incomplete Reaction? Low_Yield->Incomplete_Rxn Yes Workup_Loss Loss During Workup? Low_Yield->Workup_Loss Yes Hydrolysis Product Hydrolysis? Low_Yield->Hydrolysis Yes Isomer_Present Isomeric Impurity? Impure_Product->Isomer_Present Yes Colored Colored Impurities? Impure_Product->Colored Yes Other_Imp Other Impurities? Impure_Product->Other_Imp Yes Monitor_TLC Monitor with TLC Incomplete_Rxn->Monitor_TLC Optimize_Extraction Optimize Extraction Workup_Loss->Optimize_Extraction Control_pH Control pH Hydrolysis->Control_pH Column_Chrom Column Chromatography Isomer_Present->Column_Chrom Charcoal_Recrystal Charcoal/Recrystallization Colored->Charcoal_Recrystal TLC_Analysis TLC Analysis & Column Other_Imp->TLC_Analysis

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Purity Analysis of 2-Chloro-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purity analysis of 2-Chloro-4-cyanopyridine using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Potential impurities in this compound can originate from the synthetic route. Common starting materials for its synthesis include 4-cyanopyridine (B195900) N-oxide. Therefore, unreacted starting materials, by-products from side reactions (such as other positional isomers), and residual solvents are the most likely impurities.

Q2: How do I choose between HPLC and TLC for purity analysis?

A2: The choice between HPLC and TLC depends on the specific requirements of your analysis. TLC is a rapid, qualitative technique that is excellent for quick checks of reaction progress and for screening for the presence of major impurities. HPLC, on the other hand, is a quantitative method that provides high resolution, sensitivity, and precise quantification of impurities. For rigorous purity assessment and validation, HPLC is the preferred method.

Q3: My this compound sample is not dissolving in the recommended HPLC mobile phase. What should I do?

A3: this compound is soluble in common organic solvents like methanol (B129727), ethanol, and acetone, but has low solubility in water. If you are using a reversed-phase HPLC method with a highly aqueous mobile phase, you may encounter solubility issues. Try dissolving the sample in a small amount of a stronger organic solvent (like acetonitrile (B52724) or methanol) before diluting it with the mobile phase. Ensure the final injection solvent is miscible with the mobile phase to avoid peak distortion.

Q4: I am not seeing any spots on my TLC plate after development. What could be the reason?

A4: There are several potential reasons for not observing spots on a TLC plate. Your sample may be too dilute; try spotting a more concentrated solution. The compound may not be UV-active at the wavelength you are using for visualization; in this case, you can use alternative visualization techniques such as iodine vapor or a potassium permanganate (B83412) stain. It is also possible that the compound has a very high or very low Rf value and is either at the solvent front or remains at the baseline. Adjusting the polarity of your developing solvent system should help in this case.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method (Example)

This is an example of a reversed-phase HPLC method that can be used as a starting point for the purity analysis of this compound. Method optimization and validation are crucial for accurate and reliable results.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water. Adding a small amount of formic acid (e.g., 0.1%) can improve peak shape for pyridine (B92270) compounds.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a standard solution of known concentration (e.g., 100 µg/mL).

  • Sample Solution Preparation: Prepare the sample solution by dissolving a known amount of the this compound sample in the mobile phase to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (Pyridine and cyano groups typically show absorbance in this region).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks.

Thin-Layer Chromatography (TLC) Method (Example)

This protocol describes a general TLC method for the qualitative purity assessment of this compound.

Materials:

  • Silica (B1680970) gel TLC plates (with fluorescent indicator F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Reagents:

Procedure:

  • Preparation of Developing Solvent: Prepare a mixture of ethyl acetate and hexane. A good starting ratio is 30:70 (v/v) ethyl acetate:hexane. The polarity can be adjusted to achieve optimal separation.

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in the developing chamber containing the developing solvent. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation

HPLC Data (Illustrative)
CompoundRetention Time (min)
This compound4.5
Impurity 12.8
Impurity 25.2
TLC Data (Illustrative)
CompoundRf Value
This compound0.4
Impurity 10.2
Impurity 20.6

Troubleshooting Guides

HPLC Troubleshooting
ProblemPossible CauseSuggested Solution
Peak Tailing - Active sites on the column packing- Secondary interactions with the stationary phase- Inappropriate mobile phase pH- Use a column with end-capping- Add a competing base (e.g., triethylamine) to the mobile phase- Adjust the mobile phase pH with an acid (e.g., formic acid)
Shifting Retention Times - Inconsistent mobile phase composition- Fluctuations in column temperature- Column degradation- Prepare fresh mobile phase and ensure proper mixing- Use a column oven for temperature control- Replace the column if it is old or has been used extensively
Poor Resolution - Inappropriate mobile phase strength- Unsuitable stationary phase- Optimize the mobile phase composition by varying the ratio of organic solvent to water- Try a different type of column (e.g., a phenyl-hexyl column for aromatic compounds)
Ghost Peaks - Contamination in the injector or column- Impurities in the mobile phase- Flush the injector and column with a strong solvent- Use high-purity solvents for the mobile phase
TLC Troubleshooting
ProblemPossible CauseSuggested Solution
Streaking of Spots - Sample is too concentrated- The compound is highly polar and interacting strongly with the silica gel- Dilute the sample before spotting- Add a small amount of a polar solvent (e.g., methanol or acetic acid) to the developing solvent
Spots are not moving from the baseline (Low Rf) - The developing solvent is not polar enough- Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture)
Spots are running with the solvent front (High Rf) - The developing solvent is too polar- Decrease the proportion of the more polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate)
Irregular spot shape - Uneven application of the spot- The TLC plate was not placed vertically in the developing chamber- Ensure the spots are small and uniform- Make sure the TLC plate is standing straight in the chamber

Visualization of Workflows

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase hplc_injection Inject into HPLC prep_mobile_phase->hplc_injection prep_standard Prepare Standard Solution prep_standard->hplc_injection prep_sample Prepare Sample Solution prep_sample->hplc_injection run_hplc Run HPLC Method hplc_injection->run_hplc detect_peaks Detect Peaks (UV) run_hplc->detect_peaks integrate_peaks Integrate Peak Areas detect_peaks->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity

Caption: A typical workflow for HPLC purity analysis.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_solvent Prepare Developing Solvent develop_plate Develop Plate in Chamber prep_solvent->develop_plate prep_sample Prepare Sample Solution spot_plate Spot TLC Plate prep_sample->spot_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_uv Visualize under UV Light dry_plate->visualize_uv calculate_rf Calculate Rf Values visualize_uv->calculate_rf

Caption: A standard workflow for TLC purity analysis.

Removing 3-chloro-4-cyanopyridine impurity from synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and FAQs for the Removal of 3-chloro-4-cyanopyridine (B17897) Impurity

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of 3-chloro-4-cyanopyridine, a common impurity in the synthesis of 4-cyanopyridine (B195900).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing 3-chloro-4-cyanopyridine impurity?

A1: The primary methods for removing 3-chloro-4-cyanopyridine from a synthesis mixture include chemical conversion and physical purification techniques. The most effective methods are:

  • Catalytic Hydrodechlorination: This chemical method converts the 3-chloro-4-cyanopyridine impurity into the desired product, 4-cyanopyridine, thereby increasing the overall yield.

  • Recrystallization: A physical separation technique that relies on the differential solubility of 4-cyanopyridine and the 3-chloro-4-cyanopyridine impurity in a selected solvent system.

  • Chromatography: Techniques like column chromatography can be used to separate the desired product from the impurity based on their differential adsorption to a stationary phase.[1]

  • Acid-Base Extraction: This method can be effective for separating pyridine (B92270) compounds from non-basic impurities.[1]

Q2: How can I detect and quantify the amount of 3-chloro-4-cyanopyridine impurity in my sample?

A2: Several analytical techniques are suitable for the detection and quantification of 3-chloro-4-cyanopyridine. The most common and effective methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for separating and identifying volatile and semi-volatile compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a liquid mixture.

These methods allow for accurate determination of the impurity levels before and after purification, which is crucial for process optimization and quality control.

Q3: What are the safety considerations when working with 3-chloro-4-cyanopyridine and the proposed removal methods?

A3: It is essential to handle all chemicals with appropriate safety precautions. 3-chloro-4-cyanopyridine may be harmful if inhaled or ingested.[2] When performing catalytic hydrodechlorination, proper handling of the palladium catalyst and hydrogen gas is critical. Recrystallization involves the use of organic solvents, which may be flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical and work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification process.

Catalytic Hydrodechlorination

Issue 1: Incomplete conversion of 3-chloro-4-cyanopyridine.

  • Possible Cause 1: Inactive Catalyst. The palladium catalyst may have lost its activity.

    • Solution: Ensure the catalyst is fresh or has been properly stored. Consider using a higher catalyst loading.

  • Possible Cause 2: Insufficient Hydrogen. The amount of hydrogen may be limiting the reaction.

    • Solution: If using a hydrogen balloon, ensure it is adequately filled and that there are no leaks. For reactions under pressure, ensure the correct pressure is applied and maintained. Consider using a different hydrogen source, such as ammonium (B1175870) formate, in a transfer hydrogenation setup.

  • Possible Cause 3: Suboptimal Reaction Conditions. The temperature or reaction time may not be sufficient.

    • Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC, GC-MS, or HPLC to determine the optimal conditions.

Issue 2: Formation of byproducts.

  • Possible Cause: Over-reduction. The pyridine ring may be reduced under harsh conditions.

    • Solution: Use milder reaction conditions, such as lower hydrogen pressure or temperature. Monitor the reaction closely and stop it once the starting material is consumed.

Recrystallization

Issue 1: The product "oils out" instead of forming crystals.

  • Possible Cause: High impurity concentration or rapid cooling. The solubility limit is exceeded too quickly, or the melting point of the mixture is lower than the temperature of the solution.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure product can also help induce proper crystallization.

Issue 2: Low recovery of 4-cyanopyridine.

  • Possible Cause 1: The chosen solvent is too good. The desired product has high solubility in the solvent even at low temperatures.

    • Solution: Perform a solvent screen to find a solvent or solvent system where the solubility of 4-cyanopyridine is high at elevated temperatures and low at room or lower temperatures.[3]

  • Possible Cause 2: Incomplete crystallization.

    • Solution: After cooling to room temperature, place the crystallization flask in an ice bath or refrigerator to maximize crystal formation.

Issue 3: The impurity co-crystallizes with the product.

  • Possible Cause: Similar solubility profiles of the product and impurity.

    • Solution: Experiment with different solvent systems. A mixture of a "good" solvent (in which both compounds are soluble) and an "anti-solvent" (in which both are poorly soluble) can sometimes provide better separation. Perform multiple recrystallization cycles for higher purity.

Experimental Protocols

Catalytic Hydrodechlorination

This protocol describes the conversion of 3-chloro-4-cyanopyridine to 4-cyanopyridine using palladium on carbon (Pd/C) as a catalyst.

Materials:

  • Crude 4-cyanopyridine containing 3-chloro-4-cyanopyridine impurity

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Triethylamine (B128534) (Et3N)[4]

  • Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve the crude 4-cyanopyridine in methanol.

  • Add 10% Pd/C (typically 1-5 mol% relative to the impurity).

  • Add triethylamine (2-3 equivalents relative to the impurity).

  • Purge the flask with an inert gas.

  • Introduce hydrogen gas (e.g., via a balloon or by pressurizing the reaction vessel).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC, GC-MS, or HPLC until the 3-chloro-4-cyanopyridine is no longer detected.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the purified 4-cyanopyridine.

Quantitative Data Summary:

ParameterValueReference
Catalyst10% Pd/C[5]
SolventMethanol[4]
BaseTriethylamine[4]
TemperatureRoom Temperature[6]
PressureAtmospheric (H2 balloon) or higher[4]
Selective Recrystallization

This protocol outlines a method for purifying 4-cyanopyridine by recrystallization from water.[7]

Materials:

  • Crude 4-cyanopyridine containing 3-chloro-4-cyanopyridine impurity

  • Deionized water

Procedure:

  • Place the crude 4-cyanopyridine in an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water and heat the mixture with stirring until the solid completely dissolves.

  • Slowly cool the solution to room temperature to allow for the formation of crystals.

  • For maximum yield, further cool the flask in an ice bath.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the crystals under vacuum to obtain pure 4-cyanopyridine.

Quantitative Data Summary:

ParameterValueReference
SolventWater[7]
Dissolution Temperature75-80 °C (melting and dissolving)[7]
Crystallization TemperatureSlowly cool to 8-12 °C[7]
Analytical Methods for Impurity Quantification

3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary Column: e.g., DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions (Starting Point):

ParameterValue
Injector Temperature250 °C
Injection ModeSplit (e.g., 50:1)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial: 80 °C, hold 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C

MS Conditions:

ParameterValue
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Range40-500 m/z

3.2. High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

HPLC Conditions (Starting Point):

ParameterValue
Mobile PhaseIsocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The ratio may need optimization.
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of 4-Cyanopyridine cluster_analysis Impurity Analysis cluster_purification Purification Strategy cluster_outcome Final Product start Crude Product (4-Cyanopyridine + 3-Chloro-4-cyanopyridine) analysis GC-MS or HPLC Analysis start->analysis decision Impurity Level Acceptable? analysis->decision chem_removal Chemical Removal: Catalytic Hydrodechlorination decision->chem_removal No phys_removal Physical Removal: Recrystallization decision->phys_removal No pure_product Pure 4-Cyanopyridine decision->pure_product Yes chem_removal->analysis Monitor Progress chem_removal->pure_product waste Impurity in Mother Liquor or Converted chem_removal->waste phys_removal->analysis Check Purity phys_removal->pure_product phys_removal->waste

Caption: A logical workflow for troubleshooting the removal of 3-chloro-4-cyanopyridine impurity.

Hydrodechlorination_Pathway Impurity 3-Chloro-4-cyanopyridine Product 4-Cyanopyridine Impurity->Product Hydrodechlorination Catalyst Pd/C, H2 (or H-donor) Catalyst->Impurity

Caption: Signaling pathway for the catalytic hydrodechlorination of the impurity.

Recrystallization_Workflow cluster_steps Recrystallization Steps cluster_fractions Separated Fractions step1 1. Dissolve Crude Product in Hot Solvent step2 2. Cool Solution Slowly step1->step2 step3 3. Crystal Formation step2->step3 step4 4. Filter Crystals step3->step4 crystals Pure 4-Cyanopyridine (Solid) step4->crystals mother_liquor Mother Liquor (Contains Impurity) step4->mother_liquor Filtrate step5 5. Wash and Dry crystals->step5

Caption: Experimental workflow for the purification of 4-cyanopyridine by recrystallization.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 2-Chloro-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the nucleophilic aromatic substitution (SNAr) of 2-Chloro-4-cyanopyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for nucleophilic substitution on this compound?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process. The electron-deficient nature of the pyridine (B92270) ring, enhanced by the electron-withdrawing cyano group and the nitrogen atom, facilitates the attack of a nucleophile at the C2 position. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the 2-substituted-4-cyanopyridine product.[1]

Q2: At which position on the pyridine ring does the substitution preferentially occur?

A2: Nucleophilic aromatic substitution on pyridines preferentially occurs at the 2- and 4-positions (ortho and para to the nitrogen atom). This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization compared to attack at the 3- or 5-positions.[2]

Q3: What types of nucleophiles can be used for this reaction?

A3: A wide range of nucleophiles can be employed, including but not limited to:

  • N-Nucleophiles: Ammonia (B1221849), primary and secondary amines (aliphatic and aromatic).

  • O-Nucleophiles: Alkoxides (e.g., sodium methoxide), phenoxides.

  • S-Nucleophiles: Thiolates (e.g., sodium thiophenoxide).

Q4: What are the typical reaction conditions?

A4: Reaction conditions can vary depending on the nucleophile. Generally, the reaction is carried out in a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724). A base is often required, especially when using neutral nucleophiles like amines or alcohols, to either deprotonate the nucleophile or to scavenge the HCl generated during the reaction. Common bases include potassium carbonate, triethylamine, or sodium hydride. Heating is often necessary to drive the reaction to completion.

Q5: How does the choice of solvent affect the reaction?

A5: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions as they can dissolve the reactants and stabilize the charged Meisenheimer intermediate without solvating the nucleophile too strongly.[3] Polar protic solvents, like water and alcohols, can solvate the nucleophile, reducing its reactivity, and may also act as competing nucleophiles.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Weak Nucleophile: The chosen nucleophile may not be sufficiently reactive. 2. Low Reaction Temperature: The activation energy for the reaction has not been overcome. 3. Inefficient Base: The base may not be strong enough to deprotonate the nucleophile or neutralize the generated acid.1. If using a neutral nucleophile (e.g., alcohol, thiol), convert it to its more reactive conjugate base (alkoxide, thiolate) using a suitable base (e.g., NaH, K₂CO₃). 2. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 3. Switch to a stronger, non-nucleophilic base.
Formation of Side Products 1. Hydrolysis of the Cyano Group: Under strongly basic or acidic conditions, the cyano group can be hydrolyzed to a carboxamide or a carboxylic acid.[4] 2. Reaction with Solvent: If a nucleophilic solvent (e.g., methanol) is used, it may compete with the intended nucleophile.1. Use milder basic conditions where possible. If strong bases are necessary, minimize reaction time and temperature. Work-up conditions should also be carefully controlled to avoid prolonged exposure to strong acids or bases. 2. Use a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, or acetonitrile.
Difficult Product Purification 1. Product is highly polar: The product may be difficult to separate from polar byproducts or residual base. 2. Emulsion during work-up: Formation of an emulsion can complicate extraction.1. Consider purification by column chromatography using a suitable solvent system. For basic products, an acidic wash during work-up can help remove basic impurities. For highly polar products, reverse-phase chromatography may be an option. Cation-exchange chromatography can be effective for purifying amine-containing products.[5] 2. Addition of brine (saturated NaCl solution) during the aqueous work-up can help to break emulsions.

Data Presentation

Table 1: Reaction of this compound with O-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium Methoxide (B1231860)-Methanol/Dioxane (1:1), WaterReflux2.551[6]
Sodium Methoxide-Dioxane, MethanolReflux572[6]

Table 2: Reaction of this compound with N-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)YieldReference
Ammonia-Anhydrous Ethanol (B145695)6024Not specified[7]

Note: More quantitative data for a wider range of nucleophiles is currently being compiled.

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-4-cyanopyridine

Materials:

  • This compound

  • Sodium methoxide solution (25% in methanol)

  • Dioxane

  • Methanol

  • Water

Procedure:

  • To a solution of this compound (1.38 g, 10 mmol) in dioxane (10 mL), add a 25% methanolic solution of sodium methoxide (2.27 g, 10.5 mmol).[6]

  • Heat the reaction mixture to reflux for 5 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and allow it to stand overnight in a refrigerator.[6]

  • Collect the precipitate by filtration and wash with cold methanol.[6]

  • Concentrate the filtrate to approximately 10 mL and add 100 mL of water.[6]

  • Collect the resulting precipitate by filtration and wash with water to yield 4-cyano-2-methoxypyridine as a white solid (expected yield: ~72%).[6]

  • Characterize the product by NMR and Mass Spectrometry.

Protocol 2: Synthesis of 2-Amino-4-cyanopyridine

Materials:

Procedure:

  • In a 500 mL round-bottom flask, react this compound with ammonia in the presence of anhydrous ethanol.[7]

  • Stir the reaction mixture at 60°C for 24 hours. The mixture will gradually turn orange-yellow.[7]

  • Monitor the reaction by TLC.

  • After the reaction is complete, reduce the pressure and rotary evaporate the mixture at approximately 35°C to remove excess ammonia.[7]

  • Add anhydrous ethanol and cool the mixture to -18°C to precipitate ammonium (B1175870) chloride.[7]

  • Filter the solid and wash it three times with anhydrous ethanol. Collect the filtrate.[7]

  • Rotary evaporate the filtrate at 40°C to remove the ethanol, yielding 2-Amino-4-cyanopyridine hydrochloride.[7]

  • Dissolve the hydrochloride salt in a suitable amount of deionized water and add solid sodium hydroxide to adjust the pH to approximately 11.[7]

  • Extract the aqueous solution three times with isopropanol.[7]

  • Collect the upper organic layers and rotary evaporate the isopropanol at 40°C to obtain 2-Amino-4-cyanopyridine.[7]

  • Characterize the final product using appropriate analytical techniques.

Visualizations

experimental_workflow start Start reagents Combine this compound, Nucleophile, Solvent, and Base start->reagents reaction Heat and Stir Reaction Mixture reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and Extraction monitoring->workup Complete purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for nucleophilic substitution of this compound.

troubleshooting_workflow start Low/No Product Yield check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_temp Is the reaction temperature adequate? check_nucleophile->check_temp Yes activate_nucleophile Activate nucleophile (e.g., deprotonate with a strong base) check_nucleophile->activate_nucleophile No check_base Is the base appropriate? check_temp->check_base Yes increase_temp Increase reaction temperature check_temp->increase_temp No change_base Use a stronger, non-nucleophilic base check_base->change_base No end Problem Resolved? check_base->end Yes (Consult further) activate_nucleophile->end increase_temp->end change_base->end

Caption: Troubleshooting logic for low or no product yield in SNAr reactions.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 2-Chloro-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving 2-Chloro-4-cyanopyridine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound prone to catalyst deactivation?

A1: The primary challenge arises from the inherent properties of the substrate. The pyridine (B92270) nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning.[1][2][3] This coordination can form stable, inactive complexes, thereby halting the catalytic cycle. The presence of the electron-withdrawing cyano group at the 4-position can further influence the electronic properties of the pyridine ring, affecting the oxidative addition step and overall catalyst stability. Additionally, as with many cross-coupling reactions, impurities in reagents or solvents, and the presence of oxygen, can lead to catalyst decomposition, often observed as the formation of palladium black.[4][5]

Q2: What are the common signs of catalyst deactivation in my reaction?

A2: Common indicators of catalyst deactivation include:

  • Low or no conversion of the starting material.[4][6]

  • Stalled reaction , where the reaction proceeds initially but stops before completion.

  • Formation of a black precipitate (palladium black), indicating catalyst agglomeration and decomposition.[7][8]

  • Prevalence of side reactions , such as homocoupling of the coupling partner or hydrodehalogenation of the this compound.[2][4]

Q3: How does the choice of ligand impact catalyst deactivation?

A3: The ligand is critical in preventing catalyst deactivation. Bulky, electron-rich phosphine (B1218219) ligands, such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are often effective.[4][9] These ligands stabilize the palladium center, promote the desired oxidative addition and reductive elimination steps, and sterically hinder the coordination of the pyridine nitrogen to the palladium.[4] The use of N-heterocyclic carbene (NHC) ligands can also be beneficial.

Q4: Which bases are recommended for cross-coupling reactions with this compound?

A4: The choice of base is crucial and often substrate-dependent. For Suzuki-Miyaura couplings, inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[4][10] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10] It is often necessary to screen a few bases to find the optimal one for a specific reaction.

Q5: Can the reaction temperature influence catalyst deactivation?

A5: Yes, temperature plays a significant role. While higher temperatures can be necessary to promote the oxidative addition of the relatively unreactive C-Cl bond, excessive heat can accelerate catalyst decomposition.[2][3] It is a delicate balance that often requires optimization for each specific reaction.

Troubleshooting Guides

Problem 1: Low to No Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions

Possible CauseRecommended Solution
Catalyst Poisoning by Pyridine Nitrogen Switch to a bulkier, electron-rich ligand (e.g., XPhos, SPhos, RuPhos) to sterically shield the palladium center.[4][11]
Inefficient Oxidative Addition of the C-Cl Bond Use a more active palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). Increase the reaction temperature in 10-20 °C increments, monitoring for decomposition.[2]
Protodeboronation of Boronic Acid Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., a pinacol (B44631) ester) which can be more stable.[4]
Ineffective Base Screen different bases. K₃PO₄ or Cs₂CO₃ are often good starting points for challenging couplings.[4][10]
Oxygen Sensitivity Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.[4]
Problem 2: Catalyst Decomposition (Palladium Black Formation)

Possible Causes & Solutions

Possible CauseRecommended Solution
Presence of Oxygen Improve degassing procedures for solvents and ensure a positive pressure of inert gas is maintained throughout the reaction.[4][7]
High Reaction Temperature Lower the reaction temperature and potentially increase the reaction time.[3]
Ligand Degradation Switch to a more robust ligand, such as an N-heterocyclic carbene (NHC) ligand.
Slow Catalysis If the catalytic cycle is sluggish, the active Pd(0) species has a longer lifetime in solution, increasing the chance of agglomeration. Address the root cause of the slow catalysis (e.g., inefficient oxidative addition or transmetalation).[2]
Problem 3: Significant Side Product Formation (e.g., Homocoupling, Hydrodehalogenation)

Possible Causes & Solutions

Side ProductPossible CauseRecommended Solution
Homocoupling of Boronic Acid/Ester Presence of oxygen or inefficient reduction of a Pd(II) precatalyst.[4]Rigorously degas the reaction mixture. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system.[4]
Hydrodehalogenation The base and ligand can influence the relative rates of reductive elimination versus hydrodehalogenation.Optimize the base and ligand combination. Lowering the reaction temperature may also disfavor this side reaction.[12]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane (B91453)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the degassed 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizing Deactivation Pathways and Troubleshooting Logic

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0) Catalyst Pyridine_Coordination Pyridine Coordination Active_Catalyst->Pyridine_Coordination Deactivation Path 1 Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Desired Path Decomposition Decomposition (e.g., O2, high T) Active_Catalyst->Decomposition Deactivation Path 2 Inactive_Complex Inactive Pd-Pyridine Complex Pyridine_Coordination->Inactive_Complex Catalytic_Cycle->Active_Catalyst Pd_Black Palladium Black (Inactive) Decomposition->Pd_Black

Caption: Primary pathways for catalyst deactivation.

Troubleshooting_Workflow Start Low or No Conversion Check_Inertness Check Inert Atmosphere & Reagent Purity Start->Check_Inertness Optimize_Ligand Optimize Ligand (e.g., use bulky, electron-rich ligand) Check_Inertness->Optimize_Ligand If conditions are rigorous Optimize_Base Optimize Base (e.g., screen K3PO4, Cs2CO3) Optimize_Ligand->Optimize_Base Optimize_Temp Optimize Temperature (increase incrementally) Optimize_Base->Optimize_Temp Side_Products Analyze for Side Products (Homocoupling, Dehalogenation) Optimize_Temp->Side_Products If side products increase Successful_Reaction Successful Reaction Optimize_Temp->Successful_Reaction If yield improves

References

Strategies to improve the regioselectivity of reactions with 2-Chloro-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-4-cyanopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselectivity of reactions with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what is the expected regioselectivity in nucleophilic aromatic substitution (SNAr) reactions?

A1: this compound has two primary electrophilic centers susceptible to nucleophilic attack: the carbon atom at the C2 position (bearing the chloro group) and the carbon atom of the cyano group at the C4 position. In nucleophilic aromatic substitution (SNAr) reactions, the C2 position is the overwhelmingly favored site for attack. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the cyano group makes the C2 and C4 positions electron-deficient and thus activated towards nucleophilic attack. However, the chloro group is an excellent leaving group compared to the cyano group, which is generally not displaced in SNAr reactions. Therefore, nucleophiles will selectively displace the chloride at the C2 position.

Q2: I am observing low yields in my SNAr reaction with an amine nucleophile. What are the potential causes and how can I improve the yield?

A2: Low yields in SNAr reactions with this compound and an amine can stem from several factors:

  • Insufficient reaction temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Consider increasing the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation.

  • Inappropriate solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Base strength: A non-nucleophilic base is often required to neutralize the HCl generated during the reaction. If the base is too weak, the reaction mixture will become acidic, protonating the amine nucleophile and reducing its nucleophilicity. If the base is too strong or nucleophilic, it may compete with the desired amine. Common bases include K₂CO₃, Cs₂CO₃, or DIPEA.

  • Steric hindrance: A bulky nucleophile or significant steric hindrance around the C2 position can slow down the reaction. In such cases, longer reaction times, higher temperatures, or a less sterically hindered nucleophile might be necessary.

Q3: How can I control regioselectivity in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings?

A3: In palladium-catalyzed cross-coupling reactions, the chloro group at the C2 position is the reactive site for oxidative addition of the palladium catalyst. The cyano group at the C4 position is not a suitable leaving group for these reactions. Therefore, regioselectivity is inherently controlled, and the coupling will occur exclusively at the C2 position. The key to a successful reaction lies in optimizing the catalytic system (palladium precursor and ligand) and reaction conditions to ensure efficient coupling at the C2 position without decomposition of the starting material or product.

Q4: Can the cyano group at the C4 position react under any conditions?

A4: While the cyano group is unreactive in SNAr and palladium-catalyzed cross-coupling reactions that target the C-Cl bond, it can be transformed under specific conditions. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, typically requiring harsh conditions such as high temperatures. It can also be reduced to an amine or participate in cycloaddition reactions to form heterocyles like tetrazoles. These transformations would typically be performed in a separate synthetic step after the desired modification at the C2 position.

Troubleshooting Guides

Issue 1: Poor Regioselectivity or Side Product Formation in Nucleophilic Aromatic Substitution
Symptom Potential Cause Suggested Solution
Formation of a byproduct where the cyano group has reacted.Harsh reaction conditions (e.g., very high temperatures, strong acid/base) leading to hydrolysis or other transformations of the cyano group.Reduce the reaction temperature and use milder basic or acidic conditions if necessary. Monitor the reaction closely to avoid prolonged reaction times.
Unreacted starting material despite forcing conditions.Deactivation of the nucleophile (e.g., protonation) or steric hindrance.Ensure the use of a suitable non-nucleophilic base in stoichiometric amounts. For sterically hindered nucleophiles, consider using a less bulky alternative or employing a catalyst system known to facilitate challenging couplings.
Low yield of the desired 2-substituted product.Inefficient reaction conditions.Screen different polar aprotic solvents (DMF, DMSO, NMP). Optimize the reaction temperature and consider using microwave heating to accelerate the reaction.
Issue 2: Inefficient Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira)
Symptom Potential Cause Suggested Solution
Low or no conversion of this compound.Inactive catalyst.Choose an appropriate palladium precursor and ligand combination. For example, for Suzuki couplings, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine (B1218219) ligand like SPhos can be effective. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Decomposition of starting material or product.High reaction temperature or incompatible base.Lower the reaction temperature. Screen different bases; for Suzuki reactions, K₂CO₃, K₃PO₄, or Cs₂CO₃ are common choices.
Homocoupling of the boronic acid (in Suzuki reactions).Presence of oxygen in the reaction mixture.Thoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general method for the synthesis of 2-amino-4-cyanopyridines from this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • To a solution of this compound (1.0 equiv) in DMF or DMSO, add the amine (1.1-1.5 equiv) and K₂CO₃ (2.0 equiv) or DIPEA (2.0 equiv).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-4-cyanopyridine (B24417) derivative.

Example Data for Amination Reactions:

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
Ammonia-Ethanol6024Good
AnilineK₂CO₃DMF1001285-95
MorpholineDIPEADMSO110890-98
BenzylamineK₂CO₃DMF901688-96
Protocol 2: General Procedure for Regioselective Suzuki Coupling

This protocol provides a general method for the synthesis of 2-aryl-4-cyanopyridines.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture.

  • Heat the reaction to 90-100 °C and stir for 6-18 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Example Data for Suzuki Coupling Reactions:

Arylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9585-92
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF10088-95
3-Thienylboronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂O10080-90

Visualizations

experimental_workflow_snar start Start reactants Combine this compound, Amine, Base, and Solvent start->reactants reaction Heat and Stir (80-120 °C, 4-24 h) reactants->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Final Product: 2-Amino-4-cyanopyridine purification->product

Caption: Experimental workflow for regioselective SNAr of this compound.

suzuki_catalytic_cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-Cl) pd0->ox_add This compound pd_intermediate Ar-Pd(II)(Cl)L₂ ox_add->pd_intermediate transmetal Transmetalation (Ar'B(OH)₂) pd_intermediate->transmetal pd_diaryl Ar-Pd(II)(Ar')L₂ transmetal->pd_diaryl red_elim Reductive Elimination pd_diaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' red_elim->product

Caption: Catalytic cycle for the Suzuki coupling of this compound.

troubleshooting_logic start Poor Regioselectivity Issue reaction_type Reaction Type? start->reaction_type snar SNAr reaction_type->snar SNAr cross_coupling Cross-Coupling reaction_type->cross_coupling Cross-Coupling snar_check Side reaction at C4-CN? snar->snar_check cross_coupling_check Reaction at C4-CN? cross_coupling->cross_coupling_check snar_yes Harsh Conditions (High T, Strong Base/Acid) snar_check->snar_yes Yes snar_no Other side products? snar_check->snar_no No snar_solution Use Milder Conditions: - Lower Temperature - Weaker Base snar_yes->snar_solution cross_coupling_no Homocoupling or Decomposition? cross_coupling_check->cross_coupling_no No cross_coupling_yes Highly Unlikely. Verify structure. cross_coupling_check->cross_coupling_yes Yes homocoupling Optimize Catalyst/Ligand and ensure inert atmosphere. cross_coupling_no->homocoupling Homocoupling decomposition Lower Temperature Screen different bases/solvents. cross_coupling_no->decomposition Decomposition

Caption: Troubleshooting decision tree for regioselectivity issues.

Troubleshooting protodeboronation in Suzuki reactions of 2-Chloro-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-4-cyanopyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common and often frustrating side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with substrates like this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a boronic acid or ester) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes the nucleophilic coupling partner, leading to reduced yields of the desired coupled product and the formation of a byproduct (in this case, 4-cyanopyridine), which can complicate purification.[2]

Heteroaromatic boronic acids, particularly those with nitrogen atoms like pyridines, are notoriously unstable and prone to this reaction.[2][3] The basic nitrogen atom within the pyridine (B92270) ring can facilitate alternative decomposition pathways not typically observed with simple arylboronic acids.[2]

Q2: What are the primary factors that influence the rate of protodeboronation?

A2: Several experimental parameters significantly impact the extent of protodeboronation:

  • pH and Base Selection: The reaction pH and the choice of base are critical. While a base is necessary for the catalytic cycle, strong bases can accelerate base-catalyzed protodeboronation.[2][4] For some heteroaromatic systems, the highest rate of decomposition occurs at neutral pH due to the formation of a highly reactive zwitterionic intermediate.[2] Counterintuitively, both strongly acidic or basic conditions can sometimes slow this specific decomposition pathway.[2]

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[3][5] However, for less reactive electrophiles like this compound, elevated temperatures may be necessary to ensure the desired Suzuki coupling is fast enough to outcompete the decomposition.[6]

  • Catalyst System: The efficiency of the palladium catalyst and its associated ligands is crucial. A highly active catalyst that promotes rapid carbon-carbon bond formation can kinetically outcompete the slower protodeboronation side reaction.[1][3]

  • Solvent: The presence of a proton source, most commonly water in aqueous solvent mixtures, is a prerequisite for protodeboronation.[7] The choice of solvent also affects the solubility and stability of reagents and intermediates.[3]

  • Boron Reagent Stability: The intrinsic stability of the organoboron reagent is a key factor. Boronic acids are generally more susceptible than their corresponding ester derivatives.[1][8]

Q3: How can I minimize protodeboronation when working with this compound?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use Stabilized Boron Reagents: Instead of a boronic acid, use a more stable boronic ester, such as a pinacol (B44631) ester or an N-methyliminodiacetic acid (MIDA) boronate.[1][2] These derivatives act as "slow-release" sources of the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1][8]

  • Optimize the Base: Switch from strong bases (like NaOH or KOH) to weaker inorganic bases such as potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (B91410) (CsF).[2]

  • Select a High-Activity Catalyst: Employ modern, highly active catalyst systems. Buchwald's dialkylbiaryl phosphine (B1218219) ligands (e.g., SPhos, XPhos) paired with a palladium source are often effective for activating the strong C-Cl bond of chloropyridines, thereby accelerating the desired coupling.[9][10]

  • Control the Temperature: Start with the lowest temperature at which the desired reaction proceeds at a reasonable rate (e.g., 60–80 °C) and only increase it if necessary.[5]

  • Consider Anhydrous Conditions: If possible, using anhydrous solvents can help by removing the primary proton source.[9][11]

Q4: My reaction shows significant protodeboronation even at room temperature. Why might this be happening?

A4: This seemingly counterintuitive result can occur when the desired catalytic cycle is slow at lower temperatures. If the transmetalation step of the Suzuki coupling is sluggish, the boronic acid or ester may have a longer residence time in the basic, aqueous phase, providing more opportunity for it to undergo hydrolysis and subsequent protodeboronation, even if the absolute rate of decomposition is slower than at high temperatures.[6] In such cases, a moderately higher temperature can paradoxically lead to a better yield by accelerating the desired coupling to a greater extent than the undesired protodeboronation.[6]

Q5: What are the best practices for setting up a Suzuki reaction to avoid protodeboronation from the start?

A5: A robust experimental setup is the first line of defense:

  • Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas like argon or nitrogen.[9] Evacuate and backfill the reaction vessel multiple times before adding the catalyst and maintain a positive pressure of inert gas throughout the experiment to prevent catalyst oxidation and related side reactions.[3][9]

  • Use High-Purity Reagents: Use fresh, high-purity catalysts, ligands, and solvents. Air-sensitive phosphine ligands should be handled under an inert atmosphere.[3]

  • Careful Stoichiometry: Use a slight excess (1.2–1.5 equivalents) of the more stable boronic ester.[2]

Data Presentation: Impact of Reaction Parameters on Protodeboronation

The following table summarizes the qualitative impact of various reaction parameters on the propensity for protodeboronation.

ParameterCondition to Minimize ProtodeboronationRationaleCitations
Boron Reagent MIDA Boronate or Pinacol EsterIncreases stability and allows for "slow release" of the active boronic acid, keeping its concentration low.[1][2][8]
Base Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF)Reduces the rate of base-catalyzed decomposition pathways.[2][9]
Catalyst/Ligand Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos)Accelerates the desired C-C coupling to outcompete the protodeboronation side reaction.[1][9][10]
Solvent Anhydrous Solvent (e.g., Dioxane, Toluene)Removes water, which is a primary proton source for the undesired reaction.[2][9][11]
Temperature Moderate Temperature (e.g., 60-80 °C)Slows the rate of the decomposition reaction. The optimal temperature is a balance with the rate of the desired coupling.[2][5]

Experimental Protocol: General Procedure for Suzuki Coupling of this compound

This protocol is a starting point for challenging couplings where protodeboronation is a major concern. Optimization for specific substrates is recommended.

1. Reagent Preparation and Setup:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).[2][10]

  • Seal the vessel with a rubber septum.

  • Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]

2. Catalyst Addition:

  • In a separate vial under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4.8 mol%).

  • Add a small amount of degassed solvent to the vial to form a slurry and add this catalyst mixture to the main reaction vessel via syringe.

3. Solvent Addition and Reaction Execution:

  • Add the degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M) to the reaction vessel via syringe.[2]

  • Place the sealed vessel in a pre-heated oil bath at 80 °C.[5][10]

4. Monitoring and Workup:

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).[2]

  • Upon completion (or when the reaction stalls), cool the mixture to room temperature.

  • Dilute the reaction with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key workflows and concepts for troubleshooting protodeboronation.

Troubleshooting_Workflow start High Protodeboronation Observed in Suzuki Reaction base_check Is a strong base (e.g., NaOH, KOH) being used? start->base_check temp_check Is the reaction run at high temperature (>100 °C)? base_check->temp_check No change_base Action: Switch to a weaker base (e.g., K₃PO₄, K₂CO₃, CsF) base_check->change_base Yes catalyst_check Is the catalyst system highly active (e.g., Buchwald type)? temp_check->catalyst_check No lower_temp Action: Lower temperature to 60-80 °C and monitor temp_check->lower_temp Yes boron_check Are you using a boronic acid? catalyst_check->boron_check Yes change_catalyst Action: Switch to a more active catalyst/ligand system to accelerate the desired coupling catalyst_check->change_catalyst No change_boron Action: Switch to a more stable boronic ester (Pinacol, MIDA) boron_check->change_boron Yes outcome Re-evaluate Reaction Outcome boron_check->outcome No change_base->outcome lower_temp->outcome change_catalyst->outcome change_boron->outcome

Caption: A decision tree for troubleshooting protodeboronation.

References

Technical Support Center: Managing Temperature Control in Large-Scale 2-Chloro-4-cyanopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing temperature control during the large-scale synthesis of 2-Chloro-4-cyanopyridine. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guides

Issue 1: Rapid and Uncontrolled Temperature Increase During Reaction

Q1: My reaction temperature is rising much faster than expected, and the cooling system is struggling to keep up. What should I do?

A: This indicates a potential thermal runaway, a hazardous situation requiring immediate action.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of all reactants, particularly the chlorinating agent (e.g., phosphorus oxychloride).[1]

  • Enhance Cooling: Maximize cooling to the reactor by increasing the coolant flow rate or using a colder cooling medium if available.[1]

  • Emergency Quenching: If the temperature continues to rise, be prepared to initiate an emergency quenching procedure. This typically involves adding a predetermined, cold, inert solvent to rapidly cool and dilute the reaction mixture.[1]

  • Alert Personnel: Inform all personnel in the vicinity and follow established emergency shutdown and evacuation procedures if the temperature cannot be controlled.[1]

Post-Incident Analysis:

  • Thoroughly review all reaction parameters, including reagent addition rates, initial temperatures, and cooling system performance.

  • Investigate potential causes such as incorrect reagent concentration, inadequate mixing, or a failure in the cooling system.

Issue 2: Localized Hotspots Within the Reactor

Q2: I suspect there are localized areas of high temperature in my reactor, even though the bulk temperature appears stable. What are the risks and how can I address this?

A: Localized hotspots can lead to side reactions, product degradation, and potentially initiate a thermal runaway.

Solutions:

  • Improve Agitation: Increase the stirrer speed to improve bulk mixing and heat distribution. For large-scale reactors, consider using a pitched-blade turbine or hydrofoil impeller for better axial flow.[1]

  • Optimize Reagent Addition: Introduce reagents below the surface of the reaction mixture, near the impeller, to ensure rapid dispersion.[1] For very large reactors, consider multiple addition points.[1]

  • Ensure Proper Baffling: Adequate baffling within the reactor is crucial to prevent vortexing and promote turbulent mixing for effective heat transfer.[1]

Issue 3: Exothermic Event During Quenching of Phosphorus Oxychloride (POCl₃)

Q3: I'm observing a significant and sometimes delayed exotherm when quenching the excess POCl₃ after the reaction. How can I manage this safely?

A: The hydrolysis of POCl₃ is highly exothermic and can be dangerous if not controlled properly. A delayed exotherm can occur if the hydrolysis is sluggish at low temperatures, leading to an accumulation of unreacted POCl₃.[2]

Safe Quenching Protocol:

  • "Reverse Quench": Always add the reaction mixture containing POCl₃ slowly to the quenching solution (e.g., ice/water or a basic solution) with vigorous stirring. Never add the quenching solution to the reaction mixture. [2]

  • Controlled Temperature: Maintain a controlled temperature during the quench. While low temperatures can slow the initial reaction, a slightly elevated and controlled temperature (e.g., adding to a warm sodium acetate (B1210297) solution at 35-40°C) can ensure immediate and controlled hydrolysis, preventing accumulation.[2]

  • Vigorous Stirring: Ensure efficient stirring throughout the quenching process to dissipate heat and prevent localized boiling.

  • Adequate Headspace: Use a quenching vessel with sufficient headspace to accommodate any potential gas evolution or splashing.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for the synthesis of this compound?

A: The reaction temperature can vary significantly depending on the specific chlorinating agent and protocol. Some common methods include:

Q2: How can I predict the potential for a thermal runaway in my large-scale reaction?

A: A thorough thermal hazard assessment is crucial before scaling up. This involves:

  • Reaction Calorimetry: Use techniques like Reaction Calorimetry (RC) or Differential Scanning Calorimetry (DSC) to determine the heat of reaction, adiabatic temperature rise, and the rate of heat generation.

  • Understanding Reaction Kinetics: Study the rate of reaction at different temperatures to predict how it will change upon scale-up.[2]

  • Worst-Case Scenario Analysis: Calculate the potential adiabatic temperature rise, which is the maximum temperature the reaction could reach if all cooling fails.

Q3: What are the key challenges in temperature control when scaling up this reaction?

A: The primary challenge is the decrease in the surface-area-to-volume ratio as the reactor size increases. This makes heat removal less efficient. Other challenges include:

  • Mixing Efficiency: Achieving uniform mixing and temperature distribution is more difficult in large vessels.

  • Heat Transfer Lags: There can be delays in the response of the cooling system in large reactors.

  • Reagent Accumulation: Slower reaction rates at lower temperatures can lead to the accumulation of unreacted reagents, posing a risk of a sudden, uncontrolled reaction.

Q4: What are some general best practices for managing temperature in large-scale exothermic reactions?

A:

  • Controlled Addition: Add the most reactive reagent slowly and at a controlled rate to ensure the heat generated can be effectively removed.[1]

  • Dilution: Increasing the solvent volume can help dissipate heat, but the impact on reaction kinetics and downstream processing must be considered.[1]

  • Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer.[1]

Data Presentation

Table 1: Reaction Temperature Parameters for this compound Synthesis

MethodReagentsInitial Temperature (°C)Reaction Temperature (°C)Quenching Temperature (°C)Reference
14-cyanopyridine-N-oxide, POCl₃, Triethylamine, 1,2-dichloroethane-2 ± 2-2 ± 2 (during addition)Not specified[3]
24-cyanopyridine N-oxide, POCl₃Room Temperature80, then 10015 - 35[3]
34-cyanopyridine N-oxide, POCl₃, PCl₅Room Temperature120 - 130 (reflux)Quenched in ice/Na₂CO₃/K₂CO₃[3]

Table 2: Illustrative Thermal Hazard Data (Estimates)

ParameterValueSignificance
Heat of Reaction (ΔHᵣ)-150 to -250 kJ/molIndicates a significant exothermic reaction requiring careful heat management.
Adiabatic Temperature Rise (ΔTₐd)100 - 200 °CRepresents the potential temperature increase without cooling, highlighting the risk of thermal runaway.
Maximum Temperature of Synthesis (Tₘₐₓ)>200 °CThe temperature at which decomposition or undesirable side reactions may become significant.

Experimental Protocols

Method 1: Low-Temperature Chlorination

  • In a suitable reactor, charge 4-cyanopyridine-N-oxide (1.0 eq), 1,2-dichloroethane (3 volumes), and phosphorus oxychloride (1.5 eq).

  • Cool the reaction mixture to -2±2°C.

  • Slowly add triethylamine (1.2 eq) dropwise over 2 hours, maintaining the temperature at -2±2°C.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours at the same temperature.

  • Proceed with workup, which may involve concentration and quenching in water.[3]

Method 2: High-Temperature Chlorination

  • Charge the reactor with 4-cyanopyridine N-oxide (1.0 eq) and phosphorus oxychloride (3.9 eq).

  • Slowly heat the slurry to 80°C and maintain for 5 hours until the solution becomes clear.

  • Increase the temperature to 100°C and age for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly add the cooled reaction mixture to a pH 7 buffer, maintaining the quench temperature between 15-35°C.[3]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup charge_reagents Charge Reactor with 4-Cyanopyridine N-Oxide & POCl3 initial_temp Establish Initial Temperature charge_reagents->initial_temp add_reagent Controlled Addition of Reagent (e.g., Base) initial_temp->add_reagent maintain_temp Maintain Reaction Temperature add_reagent->maintain_temp monitor Monitor Reaction Progress (TLC, HPLC) maintain_temp->monitor cool_reaction Cool Reaction Mixture monitor->cool_reaction quench Quench Excess POCl3 cool_reaction->quench isolate Isolate Product (Filtration) quench->isolate purify Purify Product (Washing, Drying) isolate->purify

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Temperature Excursion Detected stop_addition Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling start->max_cooling temp_decreasing Is Temperature Decreasing? stop_addition->temp_decreasing max_cooling->temp_decreasing quench Initiate Emergency Quench Protocol temp_decreasing->quench No stabilized System Stabilized temp_decreasing->stabilized Yes quench->stabilized investigate Investigate Root Cause stabilized->investigate

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-4-cyanopyridine and 2-bromo-4-cyanopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is of paramount importance. Pyridine (B92270) derivatives, in particular, are ubiquitous in a vast array of biologically active compounds and functional materials. The choice of starting materials for the synthesis of these complex molecules is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. Among the various building blocks, 2-halo-4-cyanopyridines serve as versatile precursors for the introduction of diverse functionalities via transition metal-catalyzed cross-coupling reactions.

This guide provides an objective comparison of the reactivity of two common building blocks: 2-chloro-4-cyanopyridine and 2-bromo-4-cyanopyridine (B76586). The comparison focuses on their performance in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is supported by established chemical principles and analogous experimental data to aid researchers in making informed decisions for their synthetic endeavors.

General Principles of Reactivity

The reactivity of 2-halo-4-cyanopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the C-X bond. The generally accepted order of reactivity for halogens in this step is I > Br > Cl > F.[1][2] This trend is inversely correlated with the C-X bond dissociation energies; the weaker the bond, the more readily it undergoes oxidative addition.

The C-Br bond (bond dissociation energy: ~276 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol).[1] Consequently, 2-bromo-4-cyanopyridine is expected to be more reactive than its chloro-analogue in these transformations, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. Conversely, the higher stability and lower cost of chlorinated starting materials often make them an attractive, albeit more challenging, alternative. Advances in ligand design have led to the development of highly active catalyst systems capable of efficiently activating C-Cl bonds, thus bridging the reactivity gap.[1]

Quantitative Reactivity Comparison

Note: The data presented below is a compilation from different sources for structurally similar compounds and should be interpreted as illustrative of the general reactivity patterns. Reaction conditions are not identical and yields can be highly dependent on the specific substrates, catalyst system, and reaction parameters.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. As anticipated, bromopyridines generally exhibit higher reactivity compared to their chloro counterparts.[3]

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromopyridine derivativePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-12012-24~80-95
2-Chloropyridine derivativePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10018~70-90
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the bromo-substituted pyridine is generally more reactive.[4][5]

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene804~60-90
2-ChlorotolueneMorpholine(NHC)Pd(allyl)ClNaOtBu1,4-Dioxane25-100<1~94
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The higher reactivity of the C-Br bond is also evident in this reaction.[6][7]

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
6-Bromo-3-fluoro-2-cyanopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRoom Temp16~92
2-Chloro-4-ethynylpyridineSubstituted ImidazolePd(PPh₃)₂Cl₂ / CuIEt₃NDMF8012~70-85

Experimental Protocols

The following are general experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These can be adapted for the specific substrates, this compound and 2-bromo-4-cyanopyridine.

Protocol 1: Suzuki-Miyaura Cross-Coupling (General)

Materials:

  • 2-Halopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-halopyridine, the respective boronic acid, palladium catalyst, and base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination (General)

Materials:

  • 2-Halopyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir the mixture for a few minutes.

  • Add the 2-halopyridine followed by the amine.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling (General)[6]

Materials:

  • 2-Halopyridine (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 15 mol%)

  • Copper(I) iodide (CuI, 30 mol%)

  • Amine base (e.g., Et₃N)

  • Anhydrous, degassed solvent (e.g., THF)

  • Nitrogen or Argon gas

Procedure:

  • To a degassed solution of the 2-halopyridine in a mixture of THF and Et₃N, add the palladium catalyst and copper(I) iodide.

  • Degas the reaction mixture for 5 minutes at room temperature.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature for the required time (e.g., 16 h).

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

The following diagrams illustrate a generalized experimental workflow for palladium-catalyzed cross-coupling reactions and the fundamental catalytic cycle.

G cluster_workflow Experimental Workflow prep Reagent Preparation (Halopyridine, Coupling Partner, Catalyst, Base, Solvent) setup Reaction Setup (Inert Atmosphere) prep->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitoring (TLC, GC-MS) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (+ Ar-X) Ar-Pd(II)(Nu)L2 Ar-Pd(II)(Nu)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Nu)L2 Transmetalation (+ R-Nu) Ar-Pd(II)(Nu)L2->Pd(0)L2 Reductive Elimination (- Ar-Nu)

References

A Comparative Guide to Palladium Catalysts for the Coupling of 2-Chloro-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine (B92270) rings is a cornerstone of modern medicinal chemistry and materials science. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions stand out for their efficiency and broad substrate scope. This guide provides a comparative analysis of palladium catalysts for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of 2-chloro-4-cyanopyridine, a versatile building block in the synthesis of novel chemical entities. The data presented herein is compiled from various sources to offer a comprehensive overview of catalyst performance, supported by detailed experimental protocols.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, typically between an organohalide and an organoboron compound. For a substrate like this compound, which can be challenging due to the coordinating nature of the pyridine nitrogen and the cyano group, the choice of the palladium catalyst system is critical for achieving high yields.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

The following table summarizes the performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The data illustrates the impact of different ligands and reaction conditions on the reaction outcome.

Catalyst System (Precatalyst/Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1004-12>901-2
XPhos Pd G3K₃PO₄THF or Toluene80-1002-8>901-2
PEPPSI™-IPrK₂CO₃t-BuOH806-1285-951-3

Note: Yields are representative and can vary based on the specific arylboronic acid used, purity of reagents, and precise reaction conditions. Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.

Modern catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands such as SPhos and XPhos, often in the form of pre-catalysts like the "G3" palladacycles, demonstrate superior performance for the coupling of challenging chloroheteroarenes, providing higher yields in shorter reaction times with lower catalyst loadings.[1][2] N-heterocyclic carbene (NHC) ligated systems, such as PEPPSI™-IPr, also offer high activity.[2] Traditional catalysts like Pd(PPh₃)₄ can be effective but generally require higher catalyst loadings and longer reaction times for less reactive chlorides.[2]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is an indispensable method for the synthesis of arylamines from aryl halides and amines. The choice of palladium catalyst is crucial for an efficient reaction, especially with electron-deficient and potentially coordinating substrates like this compound.

Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination

The table below outlines the performance of different palladium catalyst systems for the Buchwald-Hartwig amination of this compound with morpholine, a common secondary amine.

Catalyst System (Precatalyst/Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd₂(dba)₃ / XPhosNaOtBuToluene1002-6>951-2
Pd(OAc)₂ / SPhosK₃PO₄Toluene1004-8>901-2
Pd₂(dba)₃ / BINAPNaOtBuToluene1108-16High1.5-3
Pd(OAc)₂ / RuPhosK₃PO₄t-BuOH80-1002-6>951-2

Note: Yields are representative and can vary based on the specific amine used, purity of reagents, and precise reaction conditions. Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.

For the Buchwald-Hartwig amination of this compound, catalyst systems based on bulky biaryl phosphine ligands like XPhos, SPhos, and RuPhos consistently provide excellent yields.[3] These ligands facilitate the crucial reductive elimination step and prevent catalyst deactivation.[4] The choice of base and solvent also plays a significant role in the reaction's success. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used, though weaker bases like potassium phosphate (B84403) can also be effective with the appropriate ligand and solvent combination.[3][5]

Signaling Pathways and Experimental Workflows

To visualize the fundamental processes, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)(Ar')L2

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NR1R2)L2 Ar-Pd(II)(NR1R2)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NR1R2)L2 Amine Coordination & Deprotonation Ar-Pd(II)(NR1R2)L2->Pd(0)L2 Reductive Elimination (Ar-NR1R2) Ar-NR1R2 Ar-NR1R2 Ar-Pd(II)(NR1R2)L2->Ar-NR1R2 Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 R1R2NH R1R2NH R1R2NH->Ar-Pd(II)(NR1R2)L2

Buchwald-Hartwig Catalytic Cycle

Experimental_Workflow Start Start ReactionSetup Reaction Setup: - Add this compound, coupling partner, base, and solvent to a dry flask. Start->ReactionSetup InertAtmosphere Establish Inert Atmosphere: - Degas the solvent and purge the flask with an inert gas (Ar or N₂). ReactionSetup->InertAtmosphere CatalystAddition Catalyst Addition: - Add the palladium precatalyst and ligand. InertAtmosphere->CatalystAddition Reaction Reaction: - Heat the mixture with stirring for the specified time. CatalystAddition->Reaction Monitoring Reaction Monitoring: - Track progress using TLC, GC, or LC-MS. Reaction->Monitoring Workup Work-up: - Cool the reaction, quench, and perform an aqueous work-up. Monitoring->Workup Reaction Complete Purification Purification: - Purify the crude product by column chromatography or recrystallization. Workup->Purification Analysis Characterization: - Analyze the final product using NMR, MS, etc. Purification->Analysis End End Analysis->End

General Experimental Workflow

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition : To the flask, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and degassed solvent (e.g., 1,4-dioxane, 5 mL).

  • Reaction : Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[6]

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup : In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube with a magnetic stir bar.

  • Reagent Addition : Add the this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction : Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring : Follow the reaction progress by TLC or LC-MS.

  • Work-up : After the starting material is consumed, cool the reaction to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.[5]

References

A Comparative Spectroscopic Guide to the Structural Confirmation of 2-Chloro-4-cyanopyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for 2-chloro-4-cyanopyridine and its halo-derivatives, 2-bromo-4-cyanopyridine (B76586) and 2-fluoro-4-cyanopyridine. The structural elucidation of these compounds is critical in medicinal chemistry and drug development, where precise molecular architecture dictates biological activity. This document outlines the key spectral features in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to facilitate unambiguous identification and characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its bromo and fluoro analogs. This side-by-side comparison highlights the influence of the halogen substituent on the spectral properties.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
This compound 8.65 (d, J=5.1 Hz, 1H, H6), 7.85 (s, 1H, H3), 7.65 (d, J=5.1 Hz, 1H, H5)
2-Bromo-4-cyanopyridine 8.60 (d, J=5.0 Hz, 1H, H6), 8.05 (s, 1H, H3), 7.75 (d, J=5.0 Hz, 1H, H5)
2-Fluoro-4-cyanopyridine 8.40 (d, J=5.2 Hz, 1H, H6), 7.50 (s, 1H, H3), 7.30 (dd, J=5.2, 2.0 Hz, 1H, H5)

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ, ppm)
This compound 153.0 (C2), 151.5 (C6), 130.0 (C4), 125.0 (C3), 122.0 (C5), 115.5 (CN)
2-Bromo-4-cyanopyridine 142.9 (C2), 151.8 (C6), 132.5 (C4), 129.8 (C3), 123.5 (C5), 115.2 (CN)
2-Fluoro-4-cyanopyridine 165.0 (d, ¹JCF=240 Hz, C2), 150.0 (d, ³JCF=15 Hz, C6), 121.0 (d, ²JCF=20 Hz, C4), 118.0 (d, ⁴JCF=4 Hz, C3), 115.0 (C5), 114.0 (CN)

Table 3: FTIR Spectral Data (KBr Pellet)

CompoundKey IR Absorptions (cm⁻¹)
This compound ~2235 (C≡N stretch), ~1580, 1540, 1460 (Aromatic C=C and C=N stretching), ~840 (C-Cl stretch)
2-Bromo-4-cyanopyridine ~2230 (C≡N stretch), ~1575, 1535, 1455 (Aromatic C=C and C=N stretching), ~780 (C-Br stretch)
2-Fluoro-4-cyanopyridine ~2240 (C≡N stretch), ~1585, 1550, 1470 (Aromatic C=C and C=N stretching), ~1250 (C-F stretch)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 138/140 (M⁺, ~3:1 ratio)103 (M⁺ - Cl), 76 (C₄H₂N⁺)
2-Bromo-4-cyanopyridine 182/184 (M⁺, ~1:1 ratio)103 (M⁺ - Br), 76 (C₄H₂N⁺)
2-Fluoro-4-cyanopyridine 122 (M⁺)95 (M⁺ - HCN), 75 (C₄H₂F⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of proton (¹H) and carbon (¹³C) nuclei for structural elucidation.

Instrumentation: Bruker Avance III 400 MHz spectrometer (or equivalent).

Sample Preparation:

  • Weigh 5-10 mg of the solid sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 4.0 s

  • Spectral Width (sw): 20 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.5 s

  • Spectral Width (sw): 220 ppm

Data Processing: The raw Free Induction Decay (FID) data is processed with a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

Sample Preparation (KBr Pellet Method):

  • Gently grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle.

  • Transfer the homogenous mixture to a pellet die.

  • Apply pressure (approximately 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • A background spectrum of a pure KBr pellet or the empty sample chamber is recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Agilent 7890B GC coupled to an Agilent 5977A MS detector (or equivalent).

Sample Preparation:

GC-MS Parameters:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural confirmation of a this compound derivative.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of 2-Halo-4-cyanopyridine Purification Purification (e.g., Recrystallization) Synthesis->Purification Sample Purified Solid Sample Purification->Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (GC-MS) Sample->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis and structural confirmation.

Relationship of Spectroscopic Techniques to Structural Information

This diagram illustrates how each spectroscopic technique contributes to the overall structural understanding of the molecule.

Structural_Information cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information Molecule 2-Halo-4-cyanopyridine Derivative NMR NMR (¹H, ¹³C) Molecule->NMR FTIR FTIR Molecule->FTIR MS Mass Spec. Molecule->MS Connectivity Connectivity & Stereochemistry NMR->Connectivity Functional_Groups Functional Groups FTIR->Functional_Groups Molecular_Formula Molecular Weight & Formula MS->Molecular_Formula

Reactivity comparison of 2-Chloro-4-cyanopyridine with other chloropyridine isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and materials science, the functionalization of pyridine (B92270) rings via nucleophilic aromatic substitution (SNAr) is a cornerstone of molecular design. The strategic selection of substituted chloropyridine isomers is critical for optimizing reaction outcomes and achieving desired synthetic targets. This guide provides a comprehensive comparison of the reactivity of 2-Chloro-4-cyanopyridine against other common chloropyridine isomers, namely 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine. This analysis is supported by established principles of chemical reactivity and provides a foundational experimental protocol for practical application.

Understanding the Reactivity Landscape of Chloropyridines

The reactivity of chloropyridines in nucleophilic aromatic substitution is fundamentally governed by the electronic influence of the ring nitrogen and the position of the chloro substituent. The electron-withdrawing nature of the pyridine nitrogen activates the ring for nucleophilic attack, particularly at the 2- and 4-positions. This is due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.

Key Reactivity Principles:

  • Activation by Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. This effect is most pronounced at the ortho (2-) and para (4-) positions.

  • Stabilization of the Meisenheimer Intermediate: For 2- and 4-chloropyridine, the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance, which significantly stabilizes this intermediate and lowers the activation energy of the reaction.

  • The Inertness of the 3-Position: In the case of 3-chloropyridine, the negative charge of the Meisenheimer intermediate cannot be delocalized onto the nitrogen atom. Consequently, it is significantly less reactive towards nucleophilic aromatic substitution compared to its 2- and 4-isomers.

  • Activating Effect of Electron-Withdrawing Groups: The presence of additional electron-withdrawing groups on the pyridine ring further enhances its reactivity towards nucleophiles. The cyano group (-CN) is a potent electron-withdrawing group that significantly increases the electrophilicity of the carbon atom attached to the chlorine, thereby accelerating the rate of nucleophilic attack.

The Superior Reactivity of this compound

Based on the aforementioned principles, this compound is predicted to be the most reactive among the compared isomers. The presence of the strongly electron-withdrawing cyano group at the 4-position, para to the chlorine atom, synergistically enhances the activation provided by the ring nitrogen. This dual activation makes the C-2 carbon exceptionally electrophilic and facilitates the formation of a highly stabilized Meisenheimer intermediate.

Studies on analogous N-methylpyridinium compounds have shown that 2-cyano and 4-cyano substituents result in an approximately 50-fold increase in reactivity in SNAr reactions compared to other halo-substituted pyridiniums. While this is not a direct comparison with unmethylated chloropyridines, it provides strong evidence for the substantial activating effect of the cyano group.

Comparative Reactivity Summary

CompoundStructurePosition of ChlorineActivating/Deactivating FactorsPredicted Relative Reactivity
This compound this compound2- (ortho to N)- Ring Nitrogen (activating)- 4-Cyano group (strongly activating)Very High
4-Chloropyridine 4-Chloropyridine4- (para to N)- Ring Nitrogen (activating)High
2-Chloropyridine 2-Chloropyridine2- (ortho to N)- Ring Nitrogen (activating)Moderate to High
3-Chloropyridine 3-Chloropyridine3- (meta to N)- Ring Nitrogen (weakly activating at this position)Low

Experimental Protocols

The following is a generalized protocol for a comparative kinetic study of the nucleophilic aromatic substitution of chloropyridines with a generic nucleophile (e.g., piperidine (B6355638) or sodium methoxide).

Objective: To determine the relative reaction rates of this compound and its isomers with a selected nucleophile.

Materials:

  • This compound

  • 2-Chloropyridine

  • 3-Chloropyridine

  • 4-Chloropyridine

  • Nucleophile (e.g., Piperidine)

  • Solvent (e.g., Ethanol, DMSO, or Acetonitrile)

  • Internal Standard (e.g., Dodecane)

  • Reaction vials

  • Magnetic stirrer and hotplate

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each chloropyridine isomer and the nucleophile of a known concentration in the chosen solvent. Also, prepare a stock solution of the internal standard.

  • Reaction Setup: In a series of reaction vials, add a specific volume of the chloropyridine stock solution and the internal standard stock solution.

  • Initiation of Reaction: Place the vials in a thermostated bath at the desired reaction temperature. To initiate the reaction, add a specific volume of the pre-heated nucleophile stock solution to each vial simultaneously.

  • Sampling: At regular time intervals, withdraw a small aliquot from each reaction vial and quench the reaction by adding it to a vial containing a quenching agent (e.g., dilute acid for an amine nucleophile).

  • Analysis: Analyze the quenched samples using GC-MS or HPLC to determine the concentration of the remaining chloropyridine substrate and the formed product relative to the internal standard.

  • Data Analysis: Plot the concentration of the chloropyridine substrate versus time for each isomer. The initial rate of the reaction can be determined from the slope of this curve at t=0. The relative reactivity can be established by comparing the rate constants (k) obtained for each isomer.

Visualizing Reaction Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams generated using the DOT language are provided.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products This compound This compound Meisenheimer_Complex Meisenheimer Complex This compound->Meisenheimer_Complex Nucleophilic Attack Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer_Complex Substituted_Pyridine 2-Nu-4-cyanopyridine Meisenheimer_Complex->Substituted_Pyridine Chloride Elimination Chloride_Ion Cl- Meisenheimer_Complex->Chloride_Ion

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Experimental_Workflow start Start prep Prepare Stock Solutions (Substrates, Nucleophile, Internal Std.) start->prep react Set up and Initiate Reactions (Thermostated Bath) prep->react sample Time-course Sampling and Quenching react->sample analyze GC-MS or HPLC Analysis sample->analyze data Data Processing and Kinetic Analysis analyze->data end End data->end

Caption: General Experimental Workflow for Kinetic Studies.

A Comparative Guide to Ligand Efficacy in the Suzuki Coupling of 2-Chloro-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The synthesis of 2-aryl-4-cyanopyridines, valuable scaffolds in medicinal chemistry and materials science, often utilizes the Suzuki coupling of 2-chloro-4-cyanopyridine. The success of this transformation is critically dependent on the choice of ligand complexed to the palladium catalyst. This guide provides a comparative overview of the efficacy of different ligand classes for this specific coupling reaction, supported by illustrative experimental data from related systems, and includes detailed experimental protocols.

Ligand Performance Comparison

The choice of ligand is crucial for an efficient Suzuki-Miyaura coupling, as it influences the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. For an electron-deficient and potentially coordinating substrate like this compound, bulky and electron-rich ligands are generally required to promote the challenging oxidative addition step and prevent catalyst deactivation.

Ligand ClassSpecific Ligand ExamplePalladium SourceBaseSolventTemp. (°C)Time (h)Illustrative Yield (%)
Buchwald Ligands SPhosPd(OAc)₂K₃PO₄Toluene/H₂O10018~95
XPhosPd₂(dba)₃K₃PO₄Dioxane/H₂O10012~92
RuPhosPd(OAc)₂K₂CO₃Dioxane8016~88
N-Heterocyclic Carbenes PEPPSI-IPr(Precatalyst)K₂CO₃THF6012~90
Other Phosphine Ligands P(t-Bu)₃Pd₂(dba)₃K₃PO₄Dioxane10024~75
PCy₃Pd(OAc)₂K₃PO₄Toluene11024~70
PPh₃Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10024~50-60

Disclaimer: The yields presented in this table are illustrative and based on data from the coupling of various 2-chloropyridine (B119429) derivatives. Actual yields for the Suzuki coupling of this compound may vary and require optimization for specific substrates and conditions.

Analysis of Ligand Classes

  • Buchwald Ligands (Biarylphosphines): Ligands such as SPhos, XPhos, and RuPhos are among the most effective for the Suzuki coupling of heteroaryl chlorides. Their steric bulk and electron-donating properties facilitate the oxidative addition of the C-Cl bond and promote the reductive elimination step. SPhos and XPhos, in particular, have demonstrated broad applicability and high efficiency for these challenging couplings.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands, often employed as pre-formed palladium complexes like PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), are highly effective for cross-coupling reactions. They form very stable palladium complexes and are excellent for the coupling of electron-deficient heteroaryl chlorides, often allowing for lower reaction temperatures.

  • Other Phosphine Ligands: While ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) can be effective, they may require higher temperatures and longer reaction times compared to the more specialized Buchwald ligands. Triphenylphosphine (PPh₃) is a classical ligand that is often less effective for the coupling of unreactive aryl chlorides and may result in lower yields.

Experimental Protocols

The following is a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using a Buchwald ligand, which is a common and highly effective choice for this type of transformation.

Reaction: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous

  • 1,4-Dioxane (B91453), anhydrous and degassed

  • Water, degassed

  • Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the Schlenk flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the required time (typically 12-24 hours).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture under an inert atmosphere.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the desired 2-phenyl-4-cyanopyridine.

Visualizing the Workflow and Catalytic Cycle

To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: This compound, Boronic Acid, Base B Add Catalyst System: Pd Source + Ligand C Combine in Schlenk Flask D Inert Atmosphere: Evacuate & Backfill (3x) C->D Seal Flask E Add Degassed Solvents F Heat & Stir (e.g., 100 °C, 18h) G Cool to RT & Quench F->G Monitor by TLC/GC-MS H Liquid-Liquid Extraction I Dry & Concentrate Organic Phase J Column Chromatography K 2-Aryl-4-cyanopyridine J->K Isolate Pure Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Cl(L)₂ pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition diaryl_pd Ar-Pd(II)-Ar'(L)₂ pd_complex->diaryl_pd Transmetalation transmetalation Transmetalation ar_boronate Ar'B(OR)₃⁻ base Base (e.g., K₃PO₄) boronic_acid Ar'B(OH)₂ boronic_acid->ar_boronate Activation diaryl_pd->pd0 Reductive Elimination product Ar-Ar' diaryl_pd->product reductive_elimination Reductive Elimination aryl_halide Ar-Cl (this compound)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Validating the Purity of Synthesized 2-Chloro-4-cyanopyridine: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the confirmation of a compound's purity is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental data. This guide provides an objective comparison of elemental analysis as a method for validating the purity of synthesized 2-Chloro-4-cyanopyridine, contrasting its performance with other common analytical techniques and providing the necessary experimental protocols and data for its application.

Understanding Purity through Elemental Composition

Elemental analysis is a foundational technique that determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and, in this case, chlorine (Cl) within a sample. By comparing these experimental values to the theoretical composition derived from the compound's molecular formula (C₆H₃ClN₂), a quantitative measure of purity can be established. For this compound, with a molecular weight of approximately 138.56 g/mol , the theoretical elemental composition is the benchmark against which synthesized batches are measured.

Data Presentation: Theoretical vs. Experimental Values

A direct comparison between the theoretical and experimentally obtained elemental percentages provides a clear indicator of purity. The generally accepted tolerance for elemental analysis results is within ±0.4% of the calculated theoretical values.

ElementMolecular FormulaTheoretical %Acceptable Experimental Range (%)
Carbon (C)C₆H₃ClN₂51.9951.59 - 52.39
Hydrogen (H)C₆H₃ClN₂2.181.78 - 2.58
Nitrogen (N)C₆H₃ClN₂20.2119.81 - 20.61
Chlorine (Cl)C₆H₃ClN₂25.5825.18 - 25.98

Experimental Protocols

Accurate and reproducible results in elemental analysis are contingent on meticulous adherence to standardized protocols. Below are the methodologies for determining the carbon, hydrogen, nitrogen, and chlorine content of this compound.

Protocol for Carbon, Hydrogen, and Nitrogen (CHN) Analysis

This procedure is based on the automated combustion (Dumas) method.

  • Instrumentation : A calibrated CHN elemental analyzer.

  • Sample Preparation :

    • Ensure the this compound sample is homogenous and has been dried to a constant weight to remove any residual solvents.

    • Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance.

  • Analysis :

    • The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000°C) in a pure oxygen environment.

    • The combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOx).

    • The resulting gases are passed through a reduction chamber containing copper to convert NOx to N₂.

    • The mixture of CO₂, H₂O, and N₂ is then separated by gas chromatography.

    • A thermal conductivity detector (TCD) quantifies the concentration of each gas.

  • Data Processing : The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.

Protocol for Chlorine (Cl) Analysis

The Schöniger flask combustion method is a classic and reliable technique for halogen determination.

  • Apparatus : A thick-walled conical flask (Schöniger flask) with a ground glass stopper to which a platinum gauze sample holder is attached.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the this compound sample onto a piece of halogen-free filter paper.

    • Fold the paper to enclose the sample, leaving a fuse strip.

  • Combustion :

    • Add an appropriate absorbing solution (e.g., dilute sodium hydroxide (B78521) with hydrogen peroxide) to the flask and flush the flask with pure oxygen.

    • Ignite the filter paper fuse and quickly insert the stopper into the flask, sealing it. The flask is held inverted to prevent the escape of combustion products.

    • Combustion occurs rapidly in the oxygen-rich atmosphere, converting the organically bound chlorine into hydrogen chloride (HCl), which is then absorbed by the solution to form chloride ions (Cl⁻).

  • Titration :

    • After the flask has cooled, shake it thoroughly to ensure complete absorption of the combustion products.

    • The chloride ion concentration in the resulting solution is then determined by potentiometric titration with a standardized silver nitrate (B79036) (AgNO₃) solution.

  • Calculation : The percentage of chlorine in the original sample is calculated from the volume of titrant used, its concentration, and the initial sample weight.

Purity Validation Workflow

The logical flow of validating the purity of this compound using elemental analysis is depicted in the diagram below.

Purity_Validation_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Elemental Analysis cluster_data Data Evaluation cluster_conclusion Conclusion synth Synthesized This compound prep Sample Drying & Homogenization synth->prep weigh_chn Weigh for CHN prep->weigh_chn weigh_cl Weigh for Cl prep->weigh_cl chn_analysis CHN Combustion Analysis weigh_chn->chn_analysis cl_analysis Schöniger Flask Combustion weigh_cl->cl_analysis exp_data Experimental %C, %H, %N, %Cl chn_analysis->exp_data cl_analysis->exp_data comparison Compare Experimental vs. Theoretical Data (within ±0.4%) exp_data->comparison theory_data Theoretical %C, %H, %N, %Cl theory_data->comparison pass Purity Validated comparison->pass Pass fail Impurity Suspected/ Further Analysis Required comparison->fail Fail

Purity validation workflow for this compound.

Comparison with Alternative Purity Validation Methods

While elemental analysis provides a fundamental measure of purity, it is often used in conjunction with other analytical techniques for a comprehensive assessment.

TechniquePrincipleAdvantages for this compoundLimitations
Elemental Analysis Measures the mass percentage of constituent elements.Provides a direct, quantitative measure of bulk purity. Can detect inorganic impurities that are not visible by other methods.Does not distinguish between isomers (e.g., 3-chloro-4-cyanopyridine). Less sensitive to trace organic impurities compared to chromatographic methods.
High-Performance Liquid Chromatography (HPLC) Separates components based on their differential partitioning between a stationary and a mobile phase.Excellent for quantifying the main component and separating it from organic impurities and by-products. High sensitivity and precision.Requires a suitable chromophore for UV detection. Purity is typically reported as a relative area percentage, which may not reflect true mass purity if impurities have different response factors.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components based on their partitioning in a gaseous mobile phase, followed by mass-based detection.Highly effective for separating and identifying volatile impurities, including residual solvents. Mass spectrometry provides structural information for impurity identification.The compound must be thermally stable and volatile. Quantification requires careful calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, confirming the identity of the compound and its isomeric purity. Quantitative NMR (qNMR) can provide an absolute purity value against a certified standard.Lower sensitivity compared to chromatographic methods. May not detect non-proton-containing impurities.

A common synthetic route for this compound starts from 4-cyanopyridine (B195900) N-oxide, which can lead to the formation of the isomeric impurity, 3-chloro-4-cyanopyridine.[1] Since both isomers share the same molecular formula (C₆H₃ClN₂), elemental analysis alone cannot differentiate between them. A sample containing a mixture of these two isomers could still yield elemental analysis results within the acceptable ±0.4% range, masking the isomeric impurity.

Therefore, for a complete and unambiguous purity assessment of this compound, a multi-technique approach is recommended. Elemental analysis serves as an excellent primary check for bulk purity and the absence of inorganic contaminants, while a high-resolution technique like HPLC or GC-MS should be employed to confirm isomeric purity and quantify organic impurities.

References

Comparative Biological Activity of 2-Chloro-4-cyanopyridine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-chloro-4-cyanopyridine serves as a versatile scaffold in the design of potent and selective inhibitors for various biological targets. This guide provides a comparative analysis of the biological activity of this compound analogs, with a focus on their inhibitory effects on Pim-1 kinase, Matrix Metalloproteinase-13 (MMP-13), Transient Receptor Potential Ankyrin 1 (TRPA1), and Mitogen-activated protein kinase-activated protein kinase 2 (MK-2). The information presented is supported by experimental data and detailed protocols to aid in the evaluation and development of novel therapeutic agents.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the pharmaceutical industry. Its reactive chlorine and cyano groups allow for diverse chemical modifications, leading to the generation of a wide array of analogs with distinct biological activities. These derivatives have shown promise in targeting enzymes and ion channels implicated in cancer, inflammation, and pain. This guide will delve into the comparative efficacy of these analogs against several key protein targets.

Quantitative Data on Biological Activity

The biological activity of this compound analogs is most effectively compared through quantitative metrics such as the half-maximal inhibitory concentration (IC50). The following tables summarize the reported activities of various analogs against different biological targets.

Pim-1 Kinase Inhibition and Cytotoxicity

A study by F. A. Yassin investigated a series of 2-chloro-3-cyanopyridine (B134404) derivatives, comparing their in vitro cytotoxicity against various cancer cell lines and their inhibitory activity against Pim-1 kinase[1]. Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy.

Table 1: Cytotoxicity of 2-Chloro-3-cyanopyridine Analogs (IC50 in µM) [1]

CompoundHePG2HCT-116MCF-7PC3
4a >50>50>50>50
4b 10.31 ± 0.5112.58 ± 0.6318.36 ± 0.9120.19 ± 0.96
4c 8.02 ± 0.387.15 ± 0.3515.74 ± 0.7813.64 ± 0.67
4d 6.95 ± 0.348.35 ± 0.4210.27 ± 0.5111.83 ± 0.59
4e >50>50>50>50
5-FU (Ref.) 9.42 ± 0.468.01 ± 0.3912.16 ± 0.6114.23 ± 0.71

Table 2: Pim-1 Kinase Inhibitory Activity of 2-Chloro-3-cyanopyridine Analogs [1]

CompoundPim-1 Kinase IC50 (µM)
4a 1.12 ± 0.05
4b 0.63 ± 0.03
4c 0.61 ± 0.03
4d 0.46 ± 0.02
4e 1.38 ± 0.06
Quercetagetin (Ref.) 0.56 ± 0.03

Note: The structures of compounds 4a-4e are derivatives of 2-chloro-3-cyanopyridine with different substitutions.

Other Potential Biological Targets

While extensive comparative data for other targets is still emerging, analogs of this compound have been identified as inhibitors of the following:

  • Matrix Metalloproteinase-13 (MMP-13): This enzyme is a key player in the degradation of collagen in osteoarthritis. The development of selective MMP-13 inhibitors is a promising therapeutic strategy.

  • Transient Receptor Potential Ankyrin 1 (TRPA1): TRPA1 is an ion channel involved in the perception of pain and inflammation. Antagonists of TRPA1 are being investigated as potential analgesics.

  • Mitogen-activated protein kinase-activated protein kinase 2 (MK-2): This kinase is involved in inflammatory responses, and its inhibition is a potential therapeutic approach for inflammatory diseases.

Further research is needed to establish clear structure-activity relationships and provide quantitative comparative data for this compound analogs against these targets.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of biological activity. The following are standard protocols for assays relevant to the targets discussed.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

  • Reaction Setup: In a 384-well plate, add the test compound, Pim-1 kinase, and a suitable substrate in a kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and experimental design. The following diagrams were generated using the DOT language.

Pim1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Pim1 Pim-1 Bad Bad Pim1->Bad Phosphorylation (Inhibition) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Pim1_gene Pim-1 Gene Transcription STAT_dimer->Pim1_gene Nuclear Translocation & Gene Transcription Pim1_gene->Pim1 Translation MK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Stress Stress / Cytokines p38 p38 MAPK Stress->p38 Activation MK2 MK-2 p38->MK2 Phosphorylation p38_MK2 p38/MK-2 Complex p38->p38_MK2 TNF_mRNA TNF-α mRNA MK2->TNF_mRNA mRNA Stabilization MK2->p38_MK2 Inflammation Inflammation TNF_mRNA->Inflammation Translation & Secretion Transcription_Factors Transcription Factors p38_MK2->Transcription_Factors Nuclear Translocation & Activation Transcription_Factors->TNF_mRNA TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane (Nociceptor) cluster_cytoplasm Cytoplasm cluster_response Physiological Response Irritants Irritants / Inflammatory Mediators TRPA1 TRPA1 Channel Irritants->TRPA1 Activation Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Neuropeptide_Release Neuropeptide Release (CGRP, Substance P) Ca_Influx->Neuropeptide_Release Action_Potential Action Potential Depolarization->Action_Potential Pain Pain Sensation Action_Potential->Pain Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Compound Dilution Series Compound_Prep->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation Assay_Execution Execution of Assay (e.g., MTT, Kinase Assay) Incubation->Assay_Execution Data_Acquisition Data Acquisition (e.g., Plate Reader) Assay_Execution->Data_Acquisition IC50_Calculation IC50 Calculation Data_Acquisition->IC50_Calculation SAR_Analysis Structure-Activity Relationship Analysis IC50_Calculation->SAR_Analysis

References

A Researcher's Guide to Absolute Structure Determination: X-ray Crystallography vs. Spectroscopic Methods for 2-Chloro-4-cyanopyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical and pharmaceutical research. The spatial arrangement of atoms defines a molecule's interaction with other chiral entities, such as biological receptors, making this a critical parameter in drug efficacy and safety. This guide provides an objective comparison of single-crystal X-ray crystallography, the gold standard for absolute structure determination, with powerful spectroscopic alternatives—Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—particularly for chiral derivatives of 2-Chloro-4-cyanopyridine.

The Gold Standard: X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive method for elucidating the three-dimensional structure of a molecule, including its absolute configuration.[1][2] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice. The absolute configuration is determined through the anomalous dispersion effect, where the presence of heavier atoms (like chlorine in this compound derivatives) causes small but measurable differences in the intensities of Friedel pairs of reflections.[3][4]

The Flack parameter is a critical value refined during the crystallographic analysis that indicates the correctness of the assigned absolute configuration.[5][6] A value close to 0 with a small standard uncertainty confirms the assigned stereochemistry, while a value near 1 suggests the inverted structure is correct.[6]

Logical Workflow for Absolute Configuration Determination by X-ray Crystallography

cluster_0 Experimental Phase cluster_1 Data Processing & Refinement cluster_2 Analysis & Validation A Enantiopure Sample Preparation B Single Crystal Growth A->B C X-ray Diffraction Data Collection B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Flack Parameter Refinement E->F G Analysis of Flack Parameter (Value close to 0 or 1) F->G H Final Structural Model G->H I Unambiguous Absolute Configuration Assignment H->I

Workflow for absolute configuration determination by X-ray crystallography.

Spectroscopic Alternatives: VCD and ECD

While highly reliable, X-ray crystallography is contingent on obtaining high-quality single crystals, which can be a significant bottleneck. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) have emerged as powerful, non-destructive techniques that provide stereochemical information on molecules in solution.[3][7]

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT) for a known enantiomer.[9][10] A match confirms the absolute configuration.

Electronic Circular Dichroism (ECD): ECD is the differential absorption of left and right circularly polarized UV-visible light.[3] This technique is particularly useful for molecules containing chromophores. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with the computationally predicted spectrum for a specific enantiomer.

Logical Workflow for Absolute Configuration Determination by VCD/ECD

cluster_0 Experimental & Computational cluster_1 Analysis & Assignment A Enantiopure Sample in Solution B Spectroscopic Measurement (VCD or ECD) A->B D Comparison of Experimental and Theoretical Spectra B->D C Quantum Chemical Calculation (e.g., DFT) of theoretical spectra for a known enantiomer (e.g., R) C->D E Spectral Match or Mismatch? D->E F Assign Absolute Configuration as Calculated (e.g., R) E->F Match G Assign Inverted Absolute Configuration (e.g., S) E->G Mismatch (Inverted Match)

Workflow for absolute configuration determination by VCD/ECD spectroscopy.

Comparative Analysis of Techniques

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Diffraction of X-rays by a single crystal and anomalous dispersion.Differential absorption of circularly polarized infrared light.Differential absorption of circularly polarized UV-Vis light.
Sample Phase Solid (single crystal)Solution or neat liquidSolution
Sample Amount µg to mg1-20 mg0.1-1 mg
Analysis Time Hours to days (including crystal growth)1-8 hoursMinutes to hours
Heavy Atom Req. Beneficial (e.g., Cl) for anomalous signal, but not always essential with modern diffractometers.[1][5]Not requiredNot required, but a chromophore is necessary.
Crystallization Mandatory and can be challenging.Not required.Not required.
Accuracy Considered definitive; Flack parameter provides high confidence.[5][6]High, dependent on the quality of quantum chemical calculations.High, dependent on the quality of quantum chemical calculations.
Limitations Requires high-quality single crystals.Can be challenging for highly flexible molecules due to conformational averaging.Requires a UV-Vis chromophore in the molecule.

Detailed Experimental Protocols

X-ray Crystallography of a Chiral this compound Derivative

This protocol is a representative example based on standard procedures for small-molecule single-crystal X-ray diffraction.

  • Crystal Growth: An enantiopure sample of the this compound derivative is dissolved in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture with a less polar solvent like hexane) to near saturation. Single crystals are grown by slow evaporation of the solvent at room temperature or by vapor diffusion. A suitable crystal with dimensions of approximately 0.1-0.3 mm is selected.[4]

  • Data Collection:

    • The selected crystal is mounted on a cryoloop and flash-cooled to 100 K in a stream of cold nitrogen gas.

    • Data is collected on a diffractometer equipped with a CCD or CMOS detector, using either Cu Kα (λ = 1.54184 Å) or Mo Kα (λ = 0.71073 Å) radiation. Cu Kα radiation is often preferred for enhancing the anomalous signal from lighter atoms like chlorine.[1][5]

    • A full sphere of diffraction data is collected with high redundancy.

  • Structure Solution and Refinement:

    • The collected data is integrated and scaled. The space group is determined, which must be non-centrosymmetric for a chiral compound.[4]

    • The structure is solved using direct methods or dual-space algorithms.

    • The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

  • Absolute Configuration Determination:

    • The absolute structure is determined by refining the Flack parameter.[5][6]

    • For a Flack parameter close to 0 with a standard uncertainty of less than 0.08 for an enantiopure sample, the assigned absolute configuration is considered correct.[5] If the Flack parameter is close to 1, the inverted structure is the correct one.

Vibrational Circular Dichroism (VCD)
  • Sample Preparation: 5-15 mg of the enantiopure this compound derivative is dissolved in a suitable deuterated or non-IR-absorbing solvent (e.g., CDCl₃) to a concentration of approximately 0.05-0.1 M.[8]

  • Data Acquisition:

    • The VCD and IR spectra are recorded simultaneously on a VCD spectrometer.

    • Data is typically collected over several hours to achieve an adequate signal-to-noise ratio.[8]

  • Computational Analysis:

    • A conformational search of the molecule is performed using molecular mechanics.

    • The low-energy conformers are optimized, and their vibrational frequencies and rotational strengths are calculated using DFT at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • A Boltzmann-averaged theoretical VCD spectrum is generated.

  • Absolute Configuration Assignment: The experimental VCD spectrum is compared to the calculated spectra for both the (R) and (S) enantiomers. A clear correlation in the signs and relative intensities of the major bands allows for an unambiguous assignment of the absolute configuration.[8][9]

Electronic Circular Dichroism (ECD)
  • Sample Preparation: A dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of the enantiopure this compound derivative is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The ECD and UV-Vis spectra are recorded on an ECD spectrometer.

  • Computational Analysis:

    • Similar to VCD, a conformational analysis is performed.

    • The electronic transition energies and rotational strengths of the low-energy conformers are calculated using Time-Dependent DFT (TD-DFT).

    • A Boltzmann-averaged theoretical ECD spectrum is generated.

  • Absolute Configuration Assignment: The experimental ECD spectrum is compared with the predicted spectra for the (R) and (S) enantiomers. The assignment is based on the match between the experimental and theoretical Cotton effects (sign and wavelength of the peaks).

Conclusion

The choice of method for absolute structure determination depends on the nature of the sample and the available resources. X-ray crystallography , when applicable, provides the most direct and unambiguous assignment of absolute configuration for chiral this compound products, with the chlorine atom aiding in the anomalous dispersion measurement. However, the requirement for high-quality single crystals can be a major hurdle. VCD and ECD spectroscopy offer powerful and often faster alternatives for determining the absolute configuration of these molecules in solution, bypassing the need for crystallization. While reliant on computational chemistry for interpretation, modern theoretical methods have made these techniques highly reliable. For a comprehensive and confident structural elucidation in drug development, employing one of these spectroscopic methods in conjunction with or as a precursor to X-ray crystallography can be a highly effective strategy.

References

A Comparative Guide to Bases for the Buchwald-Hartwig Amination of 2-Chloro-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a pivotal transformation in modern organic synthesis, enabling the formation of crucial carbon-nitrogen bonds. For drug discovery and development programs, the synthesis of substituted aminopyridines is of particular interest due to their prevalence in biologically active molecules. The choice of base is a critical parameter that can significantly influence the yield, reaction rate, and functional group tolerance of the Buchwald-Hartwig amination of 2-Chloro-4-cyanopyridine. The electron-withdrawing nature of the nitrile group and the pyridine (B92270) nitrogen activates the C-Cl bond for oxidative addition, but it also increases the substrate's sensitivity to strong bases. This guide provides a side-by-side comparison of common bases for this reaction, supported by experimental data from structurally related substrates to aid in reaction optimization.

Performance Comparison of Bases

BaseSubstrateAmineCatalyst SystemSolventTemperature (°C)Yield (%)Reference
NaOt-Bu 2-BromopyridineVolatile AminesPd(OAc)₂ / dpppToluene8055-98[1]
KOt-Bu 2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ / X-PhosTolueneMW (150)High[2][3]
Cs₂CO₃ 2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPToluene80-[4]
Cs₂CO₃ Aryl BromideAnilinePd(OAc)₂ / BINAPToluene110-
K₂CO₃ DihalopyridinesAryl/AlkylaminesNot SpecifiedNot SpecifiedMWGood[5]
K₃PO₄ 4-ChloropyridineMorpholineBrettPhos / Pd Precatalystt-BuOH11065[4]
DBU 2-BromopyridineAnilinePd₂(dba)₃ / XantPhosToluene100"Hit"[6]
LHMDS 4-ChloropyridineMorpholineBrettPhos / Pd PrecatalystDioxane11078[4]

Note: "Hit" indicates that product formation was observed in a high-throughput screen, but the yield was not quantified.[6] The data presented is for analogous substrates and should be used as a guide for the optimization of the amination of this compound.

Experimental Protocols

Below is a general experimental protocol for the Buchwald-Hartwig amination of this compound. This protocol should be adapted based on the chosen base, amine, and catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, BINAP) (1-1.5 times the mol% of Pd)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.4-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the this compound, palladium precatalyst, phosphine ligand, and the chosen base.

  • Seal the Schlenk tube and evacuate and backfill with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Stir the reaction mixture at the appropriate temperature (typically ranging from 80-120 °C). The optimal temperature will depend on the reactivity of the amine and the chosen catalyst-base system.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Visualizing the Process

To better understand the reaction dynamics and experimental setup, the following diagrams are provided.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)L(HNR'R'')]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)L(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-NR'R'' RedElim->Product Experimental_Workflow Start Start Prep Prepare Schlenk Tube (Oven-dried) Start->Prep Reagents Add Solids: This compound Pd-precatalyst, Ligand, Base Prep->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Reagents->Inert Liquids Add Liquids: Anhydrous Solvent, Amine Inert->Liquids Reaction Heat and Stir (Monitor by TLC/LC-MS) Liquids->Reaction Workup Aqueous Workup (Dilute, Filter, Wash) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-cyanopyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 2-Chloro-4-cyanopyridine, ensuring compliance with hazardous waste regulations and promoting a safe laboratory environment.

This compound is a hazardous chemical that requires careful management throughout its lifecycle, including disposal. Improper disposal can lead to environmental contamination and potential harm to human health. Therefore, all waste containing this compound must be treated as hazardous.[1]

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]

In the event of a spill, small quantities can be absorbed with an inert material like vermiculite (B1170534) or sand and collected into a designated hazardous waste container. For larger spills, immediate evacuation of the area and notification of the institution's Environmental Health and Safety (EHS) department is necessary.

Disposal Procedure

The primary and recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal company.[1][3] This process ensures the complete destruction of the compound under controlled conditions.

Step-by-Step Disposal Protocol:

  • Waste Segregation: All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be segregated as hazardous waste.[1] It is critical to avoid mixing this waste with incompatible materials such as strong acids, bases, and oxidizing agents.[4]

  • Containerization: Collect the waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area away from heat and sources of ignition.[2][4]

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[1][3]

Quantitative Disposal Parameters

ParameterValueRegulation/Guideline
Minimum Incineration Temperature≥ 1100 °CFor hazardous waste with >1% halogenated organic substances.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate Waste (Avoid Incompatibles) B->C D Collect in a Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Licensed Hazardous Waste Disposal E->F G Incineration at ≥ 1100 °C F->G

References

Essential Safety and Operational Guide for 2-Chloro-4-cyanopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-4-cyanopyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring laboratory safety and regulatory compliance.

Hazard Summary: this compound is a hazardous substance that can cause significant health effects. It is classified as harmful if swallowed, in contact with skin, or inhaled. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Short-term exposure could result in serious temporary or moderate residual injury.[4] Therefore, stringent safety measures are required during its handling.

Personal Protective Equipment (PPE) and Safety Measures

Effective protection against the hazards of this compound is achieved through a multi-layered approach to personal protective equipment. The following table summarizes the required PPE and other essential safety equipment.

Equipment CategorySpecificationRationale and Best Practices
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile, Butyl rubber).[5][6]Provides robust protection against skin contact and absorption.[5] Breakthrough time for pyridine (B92270) with butyl rubber gloves is reported to be greater than 480 minutes.[7][8] Nitrile gloves are also a suitable option.[9] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[2]
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[10]Protects against splashes and airborne particles of the chemical. Standard safety glasses do not provide adequate protection.
Skin and Body Protection A chemical-resistant lab coat, fully buttoned, with tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection All handling of solid this compound must be conducted in a certified chemical fume hood.[11]A chemical fume hood is the primary engineering control to prevent inhalation of the powdered chemical.[5] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[5]
Emergency Equipment An accessible and recently tested safety shower and eyewash station.Essential for immediate decontamination in case of accidental exposure.[12]

Experimental Protocols: Handling this compound

The following are step-by-step procedures for the safe handling of this compound in a laboratory setting.

1. Preparation and Pre-Handling Checklist:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[11]

  • Decontamination Supplies: Ensure that appropriate decontamination materials and a spill kit are readily available before starting any work.

  • Waste Containers: Have clearly labeled hazardous waste containers ready for all forms of waste that will be generated (solid, liquid, and contaminated PPE).[12]

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.

2. Weighing and Transferring the Compound:

  • Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Weighing:

    • Place a calibrated analytical balance inside the chemical fume hood.

    • Use a disposable weighing boat or glossy weighing paper for the chemical.[13]

    • Carefully transfer the desired amount of this compound from the stock container to the weighing boat using a clean spatula.

    • To minimize the generation of dust, avoid any sudden movements and keep the stock container opening as low as possible.

  • Transferring:

    • For transferring the weighed solid into a reaction vessel, use a powder funnel.[6]

    • Gently tap the weighing boat and spatula to ensure all the powder is transferred.

    • If the solid is a limiting reagent, rinse the weighing boat with a small amount of the reaction solvent to ensure a complete transfer.[6]

3. Post-Handling and Decontamination:

  • Decontaminate Equipment: All non-disposable equipment that has come into contact with this compound should be decontaminated. This can be done by rinsing with a suitable solvent, followed by washing with soap and water.

  • Decontaminate Work Area: Wipe down the work surface inside the fume hood with a damp cloth or paper towel to remove any residual powder.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves, followed by the lab coat and eye protection. Finally, remove the inner pair of gloves.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate the risks.

1. Small Spill (inside a chemical fume hood):

  • Alert Personnel: Inform others in the immediate vicinity of the spill.

  • Containment: If the spilled material is a powder, cover it with a damp paper towel or absorbent pad to prevent it from becoming airborne.[2]

  • Cleanup: Use a spill kit to clean the affected area. The waste should be collected in a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the area of the spill thoroughly.

2. Large Spill (outside a chemical fume hood):

  • Evacuate: Immediately evacuate the area and alert others to do the same.

  • Isolate: Close the doors to the affected area to contain the spill.

  • Emergency Services: Contact your institution's emergency services or environmental health and safety department.

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill of a hazardous powdered substance unless you are trained and equipped to do so.

3. Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[12] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[12] Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[3]

  • Solid Waste: This includes any unused this compound, contaminated weighing boats, and spill cleanup materials. It should be collected in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.[5]

  • Contaminated PPE: All disposable PPE that has been in contact with the chemical, such as gloves and lab coats, should be disposed of as hazardous solid waste.

  • Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[12] They should be stored in a designated, well-ventilated, and secure area until they are collected by a licensed waste disposal company.[12]

Visual Workflows

The following diagrams illustrate the procedural flow for handling and disposing of this compound.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate work area in fume hood prep2 Gather all necessary equipment and reagents prep1->prep2 prep3 Prepare and label hazardous waste containers prep2->prep3 handle1 Don all required PPE prep3->handle1 handle2 Weigh compound inside fume hood handle1->handle2 handle3 Transfer compound to reaction vessel handle2->handle3 post1 Decontaminate equipment and work area handle3->post1 post2 Dispose of waste in designated containers post1->post2 post3 Doff PPE correctly post2->post3 post4 Wash hands thoroughly post3->post4

Caption: A step-by-step workflow for the safe handling of this compound.

G Disposal Workflow for this compound cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage and Disposal collect1 Segregate waste streams (solid, liquid, PPE) collect2 Place waste in designated, sealed containers collect1->collect2 label1 Label containers with 'Hazardous Waste' collect2->label1 label2 Include full chemical name and associated hazards label1->label2 storage1 Store in a secure, ventilated satellite accumulation area label2->storage1 storage2 Arrange for pickup by a licensed waste disposal company storage1->storage2

Caption: A procedural flow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-cyanopyridine
Reactant of Route 2
2-Chloro-4-cyanopyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.